molecular formula C15H18O4 B15592491 Jacquilenin

Jacquilenin

Cat. No.: B15592491
M. Wt: 262.30 g/mol
InChI Key: SNIFBMIPCYBVSS-LMVZTGKYSA-N
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Description

11beta,13-dihydro-8-deoxylactucin is a sesquiterpene lactone obtained by formal hydrogenation across the 11,13-double bond of 8-deoxylactucin. Found in chicory It has a role as a plant metabolite. It is an azulenofuran, a cyclic terpene ketone, an enone, a sesquiterpene lactone and a primary alcohol. It is functionally related to a lactucin.
11beta,13-Dihydro-8-deoxylactucin has been reported in Sonchus pinnatus, Lactuca saligna, and other organisms with data available.

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

(3S,3aS,9aS,9bS)-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione

InChI

InChI=1S/C15H18O4/c1-7-3-4-10-8(2)15(18)19-14(10)13-9(6-16)5-11(17)12(7)13/h5,8,10,13-14,16H,3-4,6H2,1-2H3/t8-,10-,13-,14-/m0/s1

InChI Key

SNIFBMIPCYBVSS-LMVZTGKYSA-N

Origin of Product

United States

Foundational & Exploratory

What is the molecular structure of Jacalin?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure of Jacalin

Introduction

Jacalin is a galactose-binding lectin isolated from the seeds of the jackfruit, Artocarpus integer (also known as Artocarpus heterophyllus).[1][2][3] As a member of the jacalin-related lectin (JRL) family, it is a subject of significant interest in immunology and glycobiology due to its specific affinity for the tumor-associated T-antigen disaccharide (Galβ1-3GalNAc) and its ability to bind human immunoglobulin A (IgA).[4][5][6] This guide provides a detailed examination of the molecular architecture of Jacalin, from its primary sequence to its complex quaternary structure, supported by quantitative data and experimental methodologies.

Quaternary and Subunit Structure

Jacalin exists as a tetrameric protein in its native state, with a total molecular weight of approximately 65-66 kDa.[2][7][8] The entire structure is composed of four identical protomers, or subunits, which are non-covalently associated.[7][9]

A defining feature of Jacalin is the structure of its subunits. Each protomer is a heterodimer, consisting of a larger α-chain and a smaller β-chain.[10][11][12] This unique two-chain arrangement is not the result of separate gene transcription but arises from the post-translational proteolytic cleavage of a single precursor polypeptide chain.[2][10][11] The α-chain consists of 133 amino acids, while the β-chain is composed of 20 amino acids.[7][12] SDS-PAGE analysis of purified Jacalin typically shows two distinct bands corresponding to the α and β chains.[2]

Data Presentation: Subunit Composition
ChainNumber of Amino Acid ResiduesApproximate Molecular Weight (kDa)
α-chain 133[7][12]15 - 18[2]
β-chain 20[7][12]~2.1[11]

Secondary and Tertiary Structure: The β-Prism Fold

The secondary structure of Jacalin is dominated by β-sheets.[11] These sheets are organized into a specific tertiary structure known as a β-prism I fold.[3][11] This fold is a hallmark of the jacalin-like lectin domain family and consists of three four-stranded β-sheets arranged with an internal pseudo three-fold symmetry.[3][13][14] This compact and stable arrangement forms the structural scaffold for each subunit, upon which the carbohydrate-binding functionality is built.

cluster_0 Jacalin Tetramer (~66 kDa) cluster_1 Protomer (Subunit) cluster_2 Chains (Post-Translational Cleavage Product) cluster_3 Tertiary Structure Tetramer Tetramer Four non-covalently linked protomers Protomer Protomer Heterodimer Tetramer:f0->Protomer:f0 Chains α-chain (133 aa) β-chain (20 aa) Protomer:f0->Chains Fold β-Prism I Fold Three 4-stranded β-sheets Chains->Fold:f0

Caption: Hierarchical molecular organization of the Jacalin lectin.

The Carbohydrate-Binding Site

The carbohydrate-binding site of Jacalin is located at one end of the β-prism scaffold.[11][15] Its architecture is particularly noteworthy because the N-terminus of the α-chain, generated during post-translational cleavage, is directly involved in forming the binding pocket.[2][10][15] This structural feature is critical for Jacalin's binding affinity and specificity.

The binding site is relatively large and exhibits significant flexibility, which allows it to accommodate monosaccharides with different hydroxyl conformations.[1][4] While it is known as a galactose-binding lectin, Jacalin also interacts with mannose, glucose, and N-acetylneuraminic acid.[1][4] Structural studies of Jacalin in complex with various sugars have revealed that the binding site can be divided into three main components:

  • Primary Site: This is where the core galactose or N-acetylgalactosamine residue binds.

  • Secondary Site A & B: These sites interact with substituents on the primary sugar. The nature of the glycosidic linkage (α or β) in a disaccharide determines which secondary site is occupied, thereby governing the lectin's specificity.[10] For instance, α-substituents interact with secondary site A, whereas β-linked sugars orient the second residue towards secondary site B.[10]

Quantitative Structural Data

X-ray crystallography has been the primary technique used to elucidate the three-dimensional structure of Jacalin. Multiple structures have been deposited in the Protein Data Bank (PDB), providing detailed quantitative information.

Data Presentation: Summary of Selected Jacalin PDB Entries
PDB IDDescriptionResolution (Å)R-Value WorkR-Value FreeTotal Molecular Weight (kDa)
1KU8 Jacalin complexed with α-methyl-mannose[1]1.75[1]0.191[1]0.225[1]66.18[1]
5J4X Jacalin complexed with Galβ(1,3)Gal-β-OMe[16]1.65[16]0.194[16]0.240[16]67.82[16]

Experimental Protocols

The determination of Jacalin's molecular structure relies on several key biochemical and biophysical techniques.

Methodology: Protein Structure Determination by X-ray Crystallography

The elucidation of Jacalin's atomic structure was primarily achieved through X-ray crystallography.[1][4][10] The general workflow is as follows:

  • Protein Purification: Jacalin is isolated from jackfruit seed extract. The primary purification method is affinity chromatography , using a resin with immobilized galactose or IgA to specifically capture the lectin.[2]

  • Purity and Homogeneity Assessment: The purity of the isolated lectin is assessed by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) , which should yield two bands corresponding to the α and β chains.[2] The homogeneity of the tetrameric assembly can be confirmed by techniques like size-exclusion chromatography or dynamic light scattering .[8][13]

  • Crystallization: The purified Jacalin is crystallized, often in the presence of a specific carbohydrate ligand (e.g., methyl-α-D-galactopyranoside), using vapor diffusion methods (hanging or sitting drop).[8] This involves screening a wide range of conditions (precipitants like PEG, salts, pH) to find the optimal environment for single crystal growth.[8][13]

  • X-ray Diffraction Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam, typically from a synchrotron source.[13][17] The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector.

  • Data Processing: The diffraction pattern is processed to determine the unit cell dimensions and the intensities of each reflection.

  • Structure Solution and Refinement: The phases of the reflections are determined (often by molecular replacement using a known homologous structure). This information is used to calculate an electron density map, into which the amino acid sequence of Jacalin is fitted. The resulting model is then refined to achieve the best possible fit with the experimental data, validated by metrics like R-work and R-free.[1]

cluster_workflow Experimental Workflow: X-Ray Crystallography Purification 1. Protein Purification (Affinity Chromatography) Crystallization 2. Crystallization (Vapor Diffusion) Purification->Crystallization Homogeneous Protein Diffraction 3. X-ray Diffraction (Synchrotron Source) Crystallization->Diffraction Single Crystal Processing 4. Data Processing (Intensity Integration) Diffraction->Processing Diffraction Pattern Solution 5. Structure Solution & Refinement Processing->Solution Reflection Intensities

Caption: A generalized workflow for protein structure determination via X-ray crystallography.
Other Key Methodologies

  • Surface Plasmon Resonance (SPR): Used to perform biochemical analyses of Jacalin's binding kinetics and affinity for different carbohydrates in real-time.[1][4]

  • Analytical Ultracentrifugation: Employed to determine the molecular mass of the native tetrameric Jacalin in solution.[7]

  • Frontal Affinity Chromatography (FAC): A quantitative method used to precisely measure the dissociation constants (Kd) of Jacalin with a series of O-glycosylated peptides, providing detailed binding specificity data.[6]

Conclusion

The molecular structure of Jacalin is a sophisticated example of protein architecture tailored for specific carbohydrate recognition. Its tetrameric assembly, the unique post-translational cleavage creating the α and β chains, and the versatile β-prism fold that forms a flexible binding site are all critical to its function. A thorough understanding of this structure, made possible by high-resolution techniques like X-ray crystallography, is fundamental for leveraging Jacalin as a tool in glycoproteomics, immunology, and the development of new diagnostic and therapeutic agents.

References

The Discovery and Isolation of Jacalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacalin, a galactose-binding lectin predominantly found in the seeds of the jackfruit (Artocarpus heterophyllus), has emerged as a valuable tool in immunological and glycobiological research. Its unique affinity for the Thomsen-Friedenreich (T) antigen, a tumor-associated carbohydrate structure, and its ability to selectively bind human immunoglobulin A (IgA) have cemented its importance in diagnostics and glycoprotein (B1211001) research. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Jacalin, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their understanding and application of this versatile lectin.

Introduction

Lectins are a diverse group of proteins characterized by their ability to specifically bind to carbohydrate moieties without inducing any chemical modification. This selective recognition makes them invaluable reagents in a multitude of biological and biomedical applications. Jacalin, a major protein component of jackfruit seeds, stands out due to its distinct binding preferences and potent biological activities.[1] It is a tetrameric two-chain lectin with a molecular mass of approximately 65 kDa, composed of a heavy α-chain and a light β-chain.[1] The discovery of Jacalin's ability to precipitate human IgA has led to its widespread use in the purification of this important immunoglobulin subclass.[2] Furthermore, its strong mitogenic activity towards human CD4+ T lymphocytes has made it a useful tool in immunological studies.[1]

Physicochemical and Biochemical Properties

Jacalin exhibits several key properties that are crucial for its application in research. These characteristics have been elucidated through various biochemical and biophysical techniques.

PropertyValueReference
Molecular Weight (Native) ~43 - 66 kDa[3][4]
Subunit Molecular Weight (α-chain) ~14.7 - 18 kDa[3][4][5]
Subunit Molecular Weight (β-chain) ~11.8 - 15.4 kDa[4][5][6]
Structure Tetrameric, two-chain[1][3]
Binding Specificity Galactose, α-O-glycoside of the Thomsen-Friedenreich antigen (Galβ1-3GalNAc), Mannose[1][3][7]
Blood Group Specificity Non-specific after neuraminidase treatment[3]
Hemagglutinating Activity Agglutinates human erythrocytes at ≥ 7.8 µg/ml[3]

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and characterization of Jacalin from jackfruit seeds.

Extraction of Crude Jacalin from Jackfruit Seeds

This protocol outlines the initial steps to obtain a crude extract containing Jacalin.

Materials:

  • Mature jackfruit seeds

  • Phosphate-buffered saline (PBS), pH 7.2

  • Blender or homogenizer

  • Cheesecloth

  • Centrifuge and centrifuge tubes

Procedure:

  • Seed Preparation: Remove the outer fleshy layer and the thin brown spermoderm from the jackfruit seeds.

  • Homogenization: Weigh the prepared seeds and homogenize them in PBS (typically a 1:10 w/v ratio) using a blender or homogenizer until a fine slurry is obtained.

  • Filtration: Filter the homogenate through several layers of cheesecloth to remove coarse debris.

  • Centrifugation: Centrifuge the filtrate at approximately 10,000 x g for 30 minutes at 4°C to pellet insoluble material.

  • Supernatant Collection: Carefully decant and collect the clear supernatant, which constitutes the crude Jacalin extract. This extract can be used for further purification or stored at -20°C.

Purification of Jacalin by Affinity Chromatography

Affinity chromatography is the most effective method for isolating pure Jacalin, leveraging its specific carbohydrate-binding properties.

Materials:

  • Crude Jacalin extract

  • Affinity chromatography column

  • IgA-Sepharose 4B or Galactose-Agarose resin[4][6]

  • Binding/Wash Buffer: PBS, pH 7.4[8]

  • Elution Buffer: 0.8 M D-galactose in PBS[4]

  • Spectrophotometer

Procedure:

  • Column Preparation: Pack the chromatography column with the chosen affinity resin (e.g., IgA-Sepharose 4B) and equilibrate it by washing with 5-10 column volumes of Binding/Wash Buffer.[8][9]

  • Sample Loading: Apply the crude Jacalin extract to the equilibrated column. The flow rate should be slow enough to allow for efficient binding of Jacalin to the resin (e.g., 0.5-1 mL/min).[9]

  • Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins.[8] Monitor the absorbance of the flow-through at 280 nm until it returns to baseline, indicating that all non-specifically bound proteins have been washed away.

  • Elution: Elute the bound Jacalin from the column using the Elution Buffer (0.8 M D-galactose in PBS).[4] Collect the eluate in fractions.

  • Fraction Analysis: Measure the protein concentration of each fraction by monitoring the absorbance at 280 nm. Pool the fractions containing the purified Jacalin.

  • Dialysis: Dialyze the pooled fractions against PBS to remove the high concentration of D-galactose.

  • Purity Assessment: The purity of the isolated Jacalin can be assessed by SDS-PAGE.

Characterization of Purified Jacalin

SDS-PAGE is used to determine the purity and apparent molecular weight of the Jacalin subunits.

Materials:

  • Purified Jacalin sample

  • SDS-PAGE apparatus and reagents (acrylamide, bis-acrylamide, SDS, Tris-HCl, ammonium (B1175870) persulfate, TEMED)

  • Protein molecular weight standards

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation: Mix the purified Jacalin sample with SDS-PAGE sample buffer (with and without a reducing agent like 2-mercaptoethanol (B42355) to assess disulfide bonds). Heat the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the prepared samples and molecular weight standards onto a polyacrylamide gel (e.g., 12% or 15%).[10][11] Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. Destain the gel to remove background staining until the protein bands are clearly visible.

  • Analysis: Analyze the resulting bands. Purified Jacalin will typically show two distinct bands corresponding to its α and β subunits.[4][5][6] The apparent molecular weights can be estimated by comparing their migration to that of the protein standards.

This assay is used to determine the biological activity of the purified Jacalin by observing its ability to agglutinate red blood cells.

Materials:

  • Purified Jacalin sample

  • 2% suspension of human red blood cells (RBCs) in PBS[12]

  • 96-well V-bottom microtiter plate[13]

  • PBS, pH 7.2

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the purified Jacalin sample in PBS across the wells of the microtiter plate. A typical starting concentration is 100-1000 µg/mL.[12]

  • RBC Addition: Add an equal volume of the 2% RBC suspension to each well.[12]

  • Incubation: Gently mix the contents by tapping the plate and incubate at room temperature for 30-60 minutes.[12]

  • Observation: Observe the pattern of the RBCs at the bottom of the wells.

    • Positive Result (Agglutination): A uniform suspension of RBCs forming a lattice across the bottom of the well.[12]

    • Negative Result (No Agglutination): A tight button of settled RBCs at the bottom of the well.[12][13]

  • Titer Determination: The hemagglutination titer is the reciprocal of the highest dilution of Jacalin that shows complete agglutination. This is considered one hemagglutination unit (HAU).[12]

Visualizing the Workflow

The following diagrams illustrate the key experimental processes for the isolation and characterization of Jacalin.

Jacalin_Isolation_Workflow cluster_extraction Crude Extract Preparation cluster_purification Affinity Chromatography Purification A Jackfruit Seeds B Homogenization in PBS A->B C Filtration B->C D Centrifugation C->D E Crude Jacalin Extract D->E F Load Crude Extract onto Affinity Column E->F G Wash with PBS F->G H Elute with D-galactose G->H I Collect and Pool Fractions H->I J Dialysis I->J K Purified Jacalin J->K Jacalin_Characterization_Workflow cluster_sds_page Purity and Molecular Weight Determination cluster_hemagglutination Biological Activity Assay L Purified Jacalin M SDS-PAGE L->M N Coomassie Staining M->N O Analysis of Subunit Bands N->O P Purified Jacalin Q Serial Dilution P->Q R Addition of Red Blood Cells Q->R S Incubation R->S T Observation of Agglutination S->T

References

An In-depth Technical Guide to the Carbohydrate-Binding Specificity of Jacalin Lectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Jacalin, a galactose-binding lectin isolated from the seeds of the jackfruit (Artocarpus integrifolia), has garnered significant interest within the scientific community due to its unique carbohydrate-binding properties and biological activities. This technical guide provides a comprehensive overview of jacalin's carbohydrate-binding specificity, offering a detailed analysis of its affinity for various glycans, the structural basis of these interactions, and its effects on cellular signaling. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in glycobiology, immunology, and oncology. We present quantitative binding data in structured tables, detailed experimental protocols for key analytical techniques, and visual representations of experimental workflows and signaling pathways to facilitate a deeper understanding of jacalin's utility as a research tool and its potential therapeutic applications.

Introduction to Jacalin

Jacalin is a tetrameric protein with a molecular weight of approximately 66 kDa.[1] It is classified as a galactose-binding lectin, though it also exhibits significant affinity for mannose.[2][3] A key feature of jacalin is its high specificity for the Thomsen-Friedenreich antigen (T-antigen), a tumor-associated carbohydrate antigen (Galβ1-3GalNAcα1-Ser/Thr) expressed in over 85% of human carcinomas.[1] This specificity makes jacalin a valuable tool for cancer research, particularly in the detection, quantification, and isolation of T-antigen-bearing glycoproteins.[1] Beyond its applications in oncology, jacalin is also known for its mitogenic activity towards human CD4+ T lymphocytes, making it a subject of interest in immunology and HIV research.[4][5]

Carbohydrate-Binding Specificity of Jacalin

Jacalin's carbohydrate-binding specificity is complex, extending beyond simple monosaccharides to specific O-glycan structures. Its binding pocket can accommodate different monosaccharides, but its highest affinity is for galactose and its derivatives, particularly the T-antigen.[2][6]

Primary Binding Specificity

Jacalin exhibits a primary binding preference for D-galactose and α-N-acetylgalactosamine (GalNAc).[7] It also binds to D-mannose and D-glucose, although with lower affinity.[2][3] The interaction with these monosaccharides is a critical determinant of its broader glycan-binding profile.

Fine-Tuned Specificity for O-Glycans

The most notable aspect of jacalin's binding specificity is its high affinity for the T-antigen (Core 1 O-glycan).[1][8] Frontal affinity chromatography studies have further elucidated this specificity, revealing that jacalin also binds with significant affinity to Core 3 (GlcNAcβ1-3GalNAcα) and sialyl-T antigens.[9] A crucial structural requirement for binding is an unsubstituted C6 hydroxyl group on the α-GalNAc residue.[9][10] Consequently, jacalin does not bind to Core 2, Core 6, or sialyl-Tn antigens where this position is modified.[9]

Quantitative Analysis of Jacalin-Carbohydrate Interactions

The binding affinity of jacalin for various carbohydrate ligands has been quantified using several biophysical techniques, primarily Isothermal Titration Calorimetry (ITC) and Frontal Affinity Chromatography (FAC). The association constants (Ka) provide a measure of the strength of these interactions.

LigandAssociation Constant (Ka) (M-1)Method
p-nitrophenyl-α-D-galactopyranoside (Galα-pNP)9.3 x 104FAC[8]
p-nitrophenyl-β-D-galactopyranoside (Galβ-pNP)No InteractionFAC[8]
p-nitrophenyl-α-N-acetyl-D-galactosaminide (GalNAcα-pNP)1.2 x 105FAC[8]
p-nitrophenyl-β-N-acetyl-D-galactosaminide (GalNAcβ-pNP)No InteractionFAC[8]
Core1α-pNP (Galβ1-3GalNAcα-pNP)2.9 x 105FAC[8]
Core2α-pNP (GlcNAcβ1-6(Galβ1-3)GalNAcα-pNP)No InteractionFAC[8]
Core3α-pNP (GlcNAcβ1-3GalNAcα-pNP)9.5 x 105FAC[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the carbohydrate-binding specificity of jacalin.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of lectin-carbohydrate interactions.

Objective: To quantify the thermodynamic parameters of jacalin binding to a specific carbohydrate.

Materials:

  • Isothermal Titration Calorimeter

  • Purified jacalin

  • Purified carbohydrate ligand (e.g., methyl-α-D-galactose)

  • Dialysis buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze both jacalin and the carbohydrate ligand against the same batch of dialysis buffer to minimize heats of dilution.

    • Accurately determine the concentrations of both solutions after dialysis. A typical starting concentration for jacalin in the sample cell is 10-50 µM, and the carbohydrate in the syringe is 10-20 times higher.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 300-500 rpm).

  • Loading the Calorimeter:

    • Load the jacalin solution into the sample cell.

    • Load the carbohydrate solution into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.5-1 µL) to avoid artifacts from syringe placement.

    • Proceed with a series of small injections (e.g., 2-5 µL) of the carbohydrate into the jacalin solution, allowing the system to reach equilibrium between injections (typically 120-180 seconds).

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of carbohydrate to jacalin.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Ka, ΔH, and n.

Workflow for Isothermal Titration Calorimetry (ITC):

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis prep1 Dialyze Jacalin and Carbohydrate in the same buffer prep2 Determine Accurate Concentrations prep1->prep2 itc1 Load Jacalin into Sample Cell prep2->itc1 itc3 Perform Serial Injections itc1->itc3 itc2 Load Carbohydrate into Injection Syringe itc2->itc3 analysis1 Integrate Heat Changes for each Injection itc3->analysis1 analysis2 Plot Binding Isotherm analysis1->analysis2 analysis3 Fit Data to Binding Model analysis2->analysis3 analysis4 Determine Thermodynamic Parameters (Ka, ΔH, n) analysis3->analysis4 FAC_Workflow cluster_prep Column Preparation cluster_fac FAC Analysis cluster_analysis Data Analysis prep1 Immobilize Jacalin on Resin prep2 Pack Column and Equilibrate prep1->prep2 fac1 Apply Fluorescently Labeled Glycan Solution prep2->fac1 fac2 Monitor Elution Front (V) fac1->fac2 fac3 Determine Void Volume (V0) fac1->fac3 analysis1 Calculate Ka using the elution volumes fac2->analysis1 fac3->analysis1 Jacalin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm jacalin Jacalin cd4 CD4 jacalin->cd4 lck Lck cd4->lck fyn Fyn cd4->fyn zap70 ZAP-70 lck->zap70 fyn->zap70 vav Vav zap70->vav plc PLC-γ1 zap70->plc ras Ras vav->ras plc->ras erk ERK ras->erk jnk JNK ras->jnk activation T-Cell Activation (Proliferation, Cytokine Production) erk->activation jnk->activation

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Jacalin protein family encompasses a diverse group of lectins, carbohydrate-binding proteins of non-immune origin, that play crucial roles in various biological processes. First identified in the seeds of the jackfruit (Artocarpus integrifolia), Jacalin and its related lectins are characterized by a unique β-prism fold and a remarkable specificity for certain carbohydrate structures. This technical guide provides a comprehensive overview of the Jacalin protein family, detailing their structure, function, and carbohydrate-binding properties. It further outlines key experimental protocols for their study and visualizes associated signaling pathways and workflows, offering a valuable resource for researchers in immunology, oncology, and drug development.

Core Concepts of the Jacalin Protein Family

Jacalin-related lectins (JRLs) are broadly classified into two main subgroups based on their primary carbohydrate specificity: galactose-specific and mannose-specific lectins. Jacalin itself is the archetypal galactose-binding lectin, renowned for its high affinity for the Thomsen-Friedenreich antigen (T-antigen), a tumor-associated carbohydrate antigen.[1] This property has positioned Jacalin as a significant tool in cancer research and diagnostics.[2] Mannose-binding JRLs, on the other hand, are found in a wider range of plant species and exhibit specificity for high-mannose N-glycans.[3][4]

The basic structural unit of JRLs is a β-prism composed of three four-stranded β-sheets.[5] This conserved fold provides the scaffold for the carbohydrate-binding site, the specificity of which is determined by subtle variations in the amino acid residues within this region.[6] Many JRLs exist as oligomers, most commonly tetramers, which can enhance their avidity for multivalent carbohydrate displays on cell surfaces.[6][7]

Featured Jacalin-Related Lectins: A Comparative Overview

This guide focuses on four prominent members of the Jacalin family, each with distinct characteristics and research applications.

LectinSourceMolecular Weight (kDa)Subunit StructurePrimary Carbohydrate Specificity
Jacalin Artocarpus integrifolia (Jackfruit) seeds~66[7]Tetramer of α (15 kDa) and β (18 kDa) chains[7]Galactose, T-antigen (Galβ1-3GalNAc)[1]
BanLec Musa paradisiaca (Banana)~27 (dimer)[8]Dimer of identical 15 kDa subunits[3]Mannose and mannose-containing oligosaccharides[3][9]
Heltuba Helianthus tuberosus (Jerusalem Artichoke) tubers~72[10]Tetramer of 17 kDa and 18.5 kDa subunits[10]Mannose, particularly Manα1-3Man and Manα1-2Man[4][10]
Saffron Lectin (CSL) Crocus sativus (Saffron) corms~80 (aggregate)[11]Aggregates of ~12 kDa subunits[11]Mannan, specifically recognizes Man3GlcNAc in the N-glycan core[12][13]

Quantitative Binding Data

The affinity of Jacalin-related lectins for their carbohydrate ligands is a critical parameter for their application in research and diagnostics. The following tables summarize key quantitative binding data obtained through various experimental techniques.

Jacalin (Artocarpus integrifolia) Binding Affinities
LigandAssociation Constant (K a ) in M⁻¹MethodReference
Core1α-pNP (T-antigen derivative)2.9 x 10⁵Frontal Affinity Chromatography[14]
Core3α-pNP9.5 x 10⁵Frontal Affinity Chromatography[14]
Galα-pNP0.94 x 10⁵Frontal Affinity Chromatography[14]
GalNAcα-pNP (Tn-antigen derivative)1.2 x 10⁵Frontal Affinity Chromatography[14]

Note: The binding affinity of Jacalin is significantly higher for the T-antigen disaccharide compared to monosaccharides like galactose and N-acetylgalactosamine.[1]

Signaling Pathways Involving Jacalin

Jacalin is a potent mitogen for human CD4+ T lymphocytes, inducing their proliferation and activation.[15] This activity is mediated through its interaction with specific cell surface glycoproteins, triggering intracellular signaling cascades.

Jacalin-Induced T-Cell Activation

Jacalin interacts with the CD4 co-receptor on T-helper cells, although this interaction is believed to be protein-protein rather than through the glycan moieties of CD4.[14] A primary target for Jacalin on T-cells is the heavily glycosylated transmembrane protein CD45, a key regulator of T-cell receptor (TCR) signaling.[16] Binding of Jacalin to CD45 is glycosylation-dependent and leads to the activation of its protein tyrosine phosphatase (PTPase) activity.[16] This initiates a downstream signaling cascade involving the activation of key kinases.

The activation of these pathways ultimately leads to the production of cytokines such as Interleukin-2 (IL-2) and the expression of activation markers, driving T-cell proliferation and differentiation.[16]

Jacalin_Signaling Jacalin Jacalin CD45 CD45 Jacalin->CD45 TCR_CD4 TCR/CD4 Complex CD45->TCR_CD4 Dephosphorylates inhibitory tyrosine Lck Lck TCR_CD4->Lck p38 p38 MAPK TCR_CD4->p38 ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT JNK JNK ZAP70->JNK PLCg1 PLCγ1 LAT->PLCg1 Ras Ras LAT->Ras ERK ERK Ras->ERK Proliferation T-Cell Proliferation & Activation ERK->Proliferation JNK->Proliferation Cytokines Cytokine Production (e.g., IL-2) p38->Cytokines Cytokines->Proliferation

Jacalin-induced T-cell activation pathway.

Experimental Protocols

Detailed methodologies are crucial for the successful study and application of Jacalin-related lectins. The following sections provide protocols for key experiments.

Lectin Purification by Affinity Chromatography

This method is the most common and effective technique for isolating lectins from crude extracts.[17]

Affinity_Chromatography_Workflow Start Start: Crude Lectin Extract Preparation 1. Prepare Affinity Column (e.g., Galactose-Agarose for Jacalin) Start->Preparation Binding 2. Load Crude Extract onto Column (Lectin binds to immobilized ligand) Preparation->Binding Wash 3. Wash Column (Remove unbound proteins) Binding->Wash Elution 4. Elute Lectin (Using a competitive sugar solution, e.g., D-galactose) Wash->Elution Collection 5. Collect Fractions Elution->Collection Analysis 6. Analyze Purity (SDS-PAGE, etc.) Collection->Analysis End End: Purified Lectin Analysis->End

Workflow for lectin purification by affinity chromatography.

Detailed Methodology:

  • Preparation of Affinity Matrix: An appropriate carbohydrate ligand (e.g., galactose for Jacalin) is covalently coupled to a solid support, typically agarose (B213101) beads. The matrix is then packed into a chromatography column.

  • Sample Preparation: A crude protein extract from the source material (e.g., jackfruit seeds) is prepared by homogenization in a suitable buffer, followed by centrifugation and filtration to remove insoluble debris.

  • Binding: The crude extract is passed through the affinity column. The lectin specifically binds to the immobilized carbohydrate ligand, while other proteins pass through.

  • Washing: The column is washed extensively with the starting buffer to remove all non-specifically bound proteins.

  • Elution: The bound lectin is eluted from the column by applying a buffer containing a high concentration of a competitive sugar (e.g., 0.1-0.5 M D-galactose for Jacalin). This sugar displaces the lectin from the immobilized ligand.

  • Analysis: The purity of the eluted lectin is assessed by techniques such as SDS-PAGE. The purified lectin is then dialyzed against a suitable buffer to remove the eluting sugar and stored for further use.

Hemagglutination Assay

This simple and rapid assay is used to determine the carbohydrate-binding activity of a lectin. It relies on the ability of multivalent lectins to cross-link red blood cells (RBCs), causing them to agglutinate.

Detailed Methodology:

  • Preparation of Red Blood Cells: A suspension of RBCs (e.g., from rabbit or human) is prepared by washing the cells multiple times in a saline buffer to remove plasma components. The final concentration is typically adjusted to 2-4%.

  • Serial Dilution of Lectin: The purified lectin is serially diluted (two-fold) in a V-bottom or U-bottom 96-well microtiter plate.

  • Incubation: An equal volume of the RBC suspension is added to each well containing the diluted lectin.

  • Observation: The plate is incubated at room temperature for 30-60 minutes.

  • Interpretation:

    • Positive Result (Agglutination): A mat or carpet of RBCs spread across the bottom of the well indicates that the lectin has cross-linked the cells.

    • Negative Result (No Agglutination): A tight button of RBCs at the bottom of the well indicates that the cells have settled due to gravity, and no agglutination has occurred.

  • Titer Determination: The hemagglutination titer is defined as the reciprocal of the highest dilution of the lectin that causes complete agglutination.

Hemagglutination Inhibition Assay: This variation is used to determine the carbohydrate specificity of the lectin. Various sugars are serially diluted and pre-incubated with a fixed, active concentration of the lectin before the addition of RBCs. The minimal concentration of a sugar that completely inhibits hemagglutination is determined, providing a measure of its relative inhibitory potency.

Frontal Affinity Chromatography (FAC)

FAC is a powerful technique for the quantitative analysis of lectin-carbohydrate interactions, allowing for the precise determination of association and dissociation constants.

Detailed Methodology:

  • Lectin Immobilization: The purified lectin is immobilized on a chromatography support and packed into a column.

  • Ligand Preparation: A fluorescently labeled carbohydrate ligand is prepared.

  • Chromatographic Analysis:

    • A continuous flow of a solution containing the fluorescently labeled carbohydrate at a known concentration is applied to the lectin-immobilized column.

    • The elution of the fluorescent ligand is monitored. The volume of buffer required to elute the ligand from the lectin column (V) is greater than the void volume (V₀) due to the interaction with the immobilized lectin.

    • This process is repeated with varying concentrations of the labeled carbohydrate.

  • Data Analysis: The difference in elution volume (V - V₀) is used to calculate the association constant (K a ) of the lectin-carbohydrate interaction using specific equations derived from the principles of affinity chromatography.

Applications in Research and Drug Development

The unique properties of the Jacalin protein family have led to their use in a wide array of applications:

  • Cancer Research: Jacalin's specificity for the T-antigen makes it a valuable tool for the detection and isolation of cancer cells and tumor-associated glycoproteins.[2] It is used in histochemistry to stain cancerous tissues and in affinity chromatography to purify T-antigen-bearing molecules for further study.

  • Immunology: The mitogenic activity of Jacalin towards CD4+ T-cells allows for the in vitro study of T-cell activation and signaling pathways.[15][16] Its interaction with IgA has also been utilized for the purification of this important class of antibodies.[7]

  • Virology: Some Jacalin-related lectins, such as BanLec, have shown potent antiviral activity, particularly against enveloped viruses like HIV, by binding to the high-mannose glycans on the viral envelope glycoproteins.[3]

  • Glycobiology: JRLs serve as essential tools for glycan profiling and the characterization of complex carbohydrate structures on glycoproteins and cell surfaces.

  • Drug Development: The ability of certain lectins to target specific cell types (e.g., cancer cells or immune cells) makes them attractive candidates for the development of targeted drug delivery systems. Furthermore, their role in modulating immune responses is being explored for therapeutic applications.

Conclusion

The Jacalin protein family represents a fascinating and functionally diverse group of lectins with significant implications for biomedical research and drug development. Their well-defined structures and specific carbohydrate-binding properties, coupled with their potent biological activities, provide a rich platform for scientific inquiry. The experimental protocols and signaling pathway information detailed in this guide offer a solid foundation for researchers and scientists to explore and harness the potential of these remarkable proteins. As our understanding of the intricate roles of glycans in health and disease continues to expand, the importance of tools like the Jacalin-related lectins will undoubtedly continue to grow.

References

The Primary Amino Acid Sequence of Jacalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary amino acid sequence of Jacalin, a galactose-binding lectin isolated from the seeds of the jackfruit (Artocarpus integrifolia). Jacalin's unique binding affinity for the Thomsen-Friedenreich (T)-antigen, a tumor-associated carbohydrate antigen, makes it a valuable tool in cancer research and diagnostics. This document details the protein's structure, the experimental methods used for its sequence determination, and its applications in detecting and isolating T-antigen-bearing glycoproteins.

Primary Structure of Jacalin

Jacalin is a tetrameric protein with a molecular weight of approximately 66 kDa. Each monomer is composed of two non-covalently associated polypeptide chains: a heavy α-chain and a light β-chain.[1] This two-chain structure arises from the post-translational proteolytic processing of a precursor protein.

Amino Acid Sequence

The primary amino acid sequences of the α and β chains of Jacalin from Artocarpus integer (jackfruit) are presented below, as sourced from the UniProt database.

Alpha (α) Chain:

The α-chain of Jacalin consists of 133 amino acid residues.[2]

(Source: UniProt P18670)[2]

Beta (β) Chain:

The β-chain of Jacalin is a smaller peptide of 20 amino acid residues.[3]

Caption: Workflow for Jacalin α-chain sequencing.

Jacalin-Based Detection of T-Antigen

This diagram illustrates the principle of using Jacalin in an affinity-based assay to detect or isolate glycoproteins bearing the T-antigen.

jacalin_t_antigen_detection cluster_0 Step 1: Immobilization cluster_1 Step 2: Sample Incubation cluster_2 Step 3: Binding and Washing cluster_3 Step 4: Elution and Detection support Solid Support (e.g., Agarose bead) jacalin Jacalin T-Antigen Binding Site support->jacalin Immobilized Jacalin glycoprotein Glycoprotein T-Antigen bound_complex Immobilized Jacalin T-Antigen-Glycoprotein sample Biological Sample (e.g., cell lysate, serum) sample->glycoprotein other_protein Other Proteins sample->other_protein unbound Unbound Proteins Washed Away other_protein->unbound elution Elution with Galactose Solution bound_complex->elution eluted_glycoprotein Purified T-Antigen Glycoprotein elution->eluted_glycoprotein detection Detection/Quantification (e.g., ELISA, Western Blot) eluted_glycoprotein->detection

Caption: Jacalin affinity chromatography workflow.

References

An In-depth Technical Guide to the Post-translational Modifications of Jacalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacalin, a galactose-binding lectin isolated from the seeds of the jackfruit (Artocarpus integrifolia), has emerged as a significant tool in glycobiology and immunology. Its unique binding specificity, particularly towards O-linked glycoproteins such as human immunoglobulin A1 (IgA1), has made it invaluable for a range of applications, from affinity purification to studies of pathological glycosylation. The biological activity and specificity of jacalin are intricately linked to a series of post-translational modifications (PTMs) that occur during its biosynthesis and maturation. This technical guide provides a comprehensive overview of the core PTMs of jacalin, detailing the experimental methodologies used for their characterization and presenting quantitative data for a deeper understanding of its molecular architecture.

Core Post-Translational Modifications of Jacalin

The maturation of jacalin from its precursor polypeptide involves two primary and crucial post-translational modifications: proteolytic processing and N-linked glycosylation. These modifications are fundamental to its structure and function.

Proteolytic Processing: From a Single Precursor to a Mature Two-Chain Lectin

Jacalin is synthesized as a single precursor polypeptide of 217 amino acids. This precursor undergoes a series of proteolytic cleavages to yield the mature, biologically active lectin, which is a tetramer of non-covalently associated subunits. Each subunit is composed of a longer α-chain and a shorter β-chain.

The processing of the jacalin precursor can be conceptually broken down into several steps, as illustrated in the workflow below. This process is critical for the formation of the novel carbohydrate-binding site of the mature lectin.

G cluster_0 Biosynthesis and Processing of Jacalin Precursor_Protein Jacalin Precursor Protein (217 aa) Signal_Peptide_Cleavage Signal Peptide Cleavage (Residues 1-21) Precursor_Protein->Signal_Peptide_Cleavage ER translocation Propolypeptide Pro-Jacalin Signal_Peptide_Cleavage->Propolypeptide Proteolytic_Processing Proteolytic Cleavage (Excises Linker Peptide) Propolypeptide->Proteolytic_Processing Mature_Subunit Mature Jacalin Subunit Proteolytic_Processing->Mature_Subunit Alpha_Chain α-chain (133 residues) Mature_Subunit->Alpha_Chain Beta_Chain β-chain (20-21 residues) Mature_Subunit->Beta_Chain

Figure 1: Jacalin Biosynthesis Workflow.

Experimental Protocol: Determination of Proteolytic Cleavage Sites by N-terminal Sequencing (Edman Degradation)

The precise cleavage sites of the jacalin precursor were determined through N-terminal sequencing of the isolated α and β chains using Edman degradation.

  • Purification of Jacalin: Jacalin is purified from jackfruit seeds by affinity chromatography on a column of immobilized IgA-Sepharose or galactose-Affi gel. The bound lectin is eluted with a high concentration of D-galactose (e.g., 0.8 M).[1]

  • Chain Separation: The purified jacalin is subjected to reverse-phase high-pressure liquid chromatography (RP-HPLC) on a C8 or C18 column to separate the α and β chains. A gradient of an organic solvent like acetonitrile (B52724) in the presence of an ion-pairing agent (e.g., trifluoroacetic acid) is typically used for elution.

  • N-terminal Sequencing: The isolated and purified α and β chains are subjected to automated Edman degradation. In this method, the N-terminal amino acid is derivatized with phenylisothiocyanate (PITC), cleaved from the peptide chain, and identified by chromatography. This cycle is repeated to determine the sequence of amino acids from the N-terminus.

Based on the precursor sequence (UniProt: Q38723) and the known lengths of the mature chains, the proteolytic processing excises a linker peptide to generate the mature α and β chains. While the exact cleavage sites can vary slightly due to microheterogeneity, a representative processing scheme is as follows:

ChainN-terminusC-terminusLength (residues)
β-chain Residue 82Residue 10120
α-chain Residue 106Residue 238133
Excised LinkerResidue 102Residue 1054

Note: The numbering is based on the full-length precursor protein after removal of the 21-residue signal peptide.

N-linked Glycosylation: A Key Modification for Structure and Function

Jacalin is a glycoprotein (B1211001), and N-linked glycosylation plays a significant role in its structure and potential biological activities. The α-chain of jacalin is known to be glycosylated, and this modification contributes to the overall heterogeneity of the lectin.

Studies have identified two potential N-glycosylation sites within the α-chain at asparagine residues Asn43 and Asn74.[2][3] The α'-subunit, a variant of the α-chain, is reported to be more heavily glycosylated than the α-chain.[2][3] All molecules of the α'-polypeptide contain an N-linked oligosaccharide at position 74, with some also having a glycan at position 43.[2][3]

Experimental Protocol: Analysis of N-linked Glycosylation by Mass Spectrometry

The characterization of glycosylation in jacalin involves a combination of techniques, with mass spectrometry being a central tool.

  • Deglycosylation: To confirm the presence of N-linked glycans, jacalin can be treated with the enzyme Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between asparagine and the innermost N-acetylglucosamine of the glycan. The deglycosylated protein will show a shift in molecular weight on SDS-PAGE.

  • Glycopeptide Analysis by Mass Spectrometry (LC-MS/MS):

    • Proteolytic Digestion: Purified jacalin is digested with a protease, such as trypsin, to generate smaller peptides.

    • Enrichment of Glycopeptides: Glycopeptides can be enriched from the peptide mixture using techniques like hydrophilic interaction liquid chromatography (HILIC) or affinity chromatography with other lectins.

    • LC-MS/MS Analysis: The enriched glycopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. Fragmentation methods such as collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron-transfer dissociation (ETD) are used to determine both the peptide sequence and the composition of the attached glycan.

  • Released Glycan Analysis:

    • Glycan Release: N-glycans are released from the purified jacalin using PNGase F.

    • Labeling and Purification: The released glycans are often labeled with a fluorescent tag to enhance detection and then purified.

    • Mass Spectrometry Analysis: The labeled glycans are analyzed by MALDI-TOF MS or LC-MS to determine their composition and structure.

While the precise and complete structures of all N-glycans on jacalin have not been exhaustively detailed in a single study, analysis of jacalin-related lectins suggests the presence of common plant-type N-glycans.

The Role of Post-Translational Modifications in Jacalin's Biological Activity

The PTMs of jacalin are not merely structural embellishments; they are critical for its biological functions, particularly its interactions with components of the immune system.

Interaction with CD45 and T-cell Activation

Jacalin is a potent mitogen for human CD4+ T lymphocytes. This activity is dependent on its glycosylation status and its interaction with the transmembrane protein tyrosine phosphatase, CD45.[4] CD45 is a key regulator of T-cell receptor (TCR) signaling. The binding of jacalin to the O-glycans on the extracellular domain of CD45 is a critical initiating event that leads to the activation of downstream signaling pathways.[5]

This interaction increases the phosphatase activity of CD45, leading to the dephosphorylation and activation of Src family kinases like Lck and Fyn. This, in turn, activates the ERK1/2 and p38 MAPK signaling cascades, culminating in the production of interleukin-2 (B1167480) (IL-2), expression of the IL-2 receptor (CD25), and subsequent T-cell proliferation and cytokine secretion.[6]

G cluster_0 Jacalin-Mediated T-Cell Activation Jacalin Jacalin CD45 CD45 Receptor (O-glycosylated) Jacalin->CD45 binds to O-glycans Lck_Fyn Lck/Fyn (Src Family Kinases) CD45->Lck_Fyn dephosphorylates & activates ERK_p38 ERK1/2 & p38 MAPK Pathways Lck_Fyn->ERK_p38 activates Transcription_Factors Activation of Transcription Factors ERK_p38->Transcription_Factors Cellular_Response T-Cell Proliferation & Cytokine Secretion Transcription_Factors->Cellular_Response

Figure 2: Jacalin-CD45 Signaling Pathway in T-Cells.
B-cell Apoptosis

In contrast to its mitogenic effect on T-cells, jacalin induces apoptosis in human B-lymphocytes. This process is also initiated by the binding of jacalin to CD45 on the B-cell surface. However, in B-cells, this interaction leads to the inhibition of CD45's phosphatase activity. This results in the increased phosphorylation and inactivation of the Src family kinase Lyn, which ultimately triggers the apoptotic cascade.[5]

Conclusion

The post-translational modifications of jacalin, namely proteolytic processing and N-linked glycosylation, are integral to its structure and its diverse biological functions. The cleavage of a precursor protein into a two-chain subunit creates a unique carbohydrate-binding site, while glycosylation influences its stability and its interactions with cellular receptors. A thorough understanding of these PTMs, facilitated by the experimental methodologies detailed in this guide, is essential for the effective application of jacalin in research and for exploring its potential in diagnostics and drug development. The intricate interplay between jacalin's modified structure and the cellular signaling pathways it modulates continues to be an active area of investigation, promising further insights into the complex world of protein-glycan interactions.

References

The Stability of Jacalin: A Technical Guide to its Thermostability and pH Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacalin, a galactose-binding lectin isolated from the seeds of the jackfruit (Artocarpus integrifolia), has garnered significant interest in the scientific community due to its unique carbohydrate-binding specificity and potent biological activities. Its ability to specifically recognize the Thomsen-Friedenreich (T-antigen) antigen, a tumor-associated carbohydrate antigen, makes it a valuable tool in cancer research and diagnostics. Furthermore, Jacalin's interactions with immunoglobulins, particularly IgA, have opened avenues for its use in immunology and as a mucosal adjuvant. For the effective application of Jacalin in these fields, a thorough understanding of its structural stability under various environmental conditions is paramount. This technical guide provides an in-depth analysis of the thermostability and pH sensitivity of Jacalin, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their investigations.

Data Presentation: Thermostability and pH Sensitivity of Jacalin

The stability of Jacalin has been investigated using various biophysical techniques, primarily Differential Scanning Calorimetry (DSC) and Circular Dichroism (CD) spectroscopy. The following tables summarize the key quantitative data obtained from these studies.

Table 1: Thermostability of Jacalin as Determined by Differential Scanning Calorimetry (DSC)
ConditionMelting Temperature (Tm)Observations
Native Jacalin~60 °C[1][2]The protein unfolds at this temperature.
Jacalin with methyl-α-D-galactopyranoside~63 °C[1]Binding of a carbohydrate ligand moderately stabilizes the protein structure, increasing its thermal denaturation temperature.
Recombinant single-chain Jacalin (rJacalin)Reduced stability compared to native Jacalin[3][4]Post-translational modification into two chains in the native form likely contributes to higher stability.
Table 2: pH Sensitivity of Jacalin's Structure
pH RangeEffect on Secondary Structure (CD Spectroscopy)Effect on Tertiary Structure (CD Spectroscopy)Quaternary Structure and Unfolding (DSC)
2.0 - 9.0Largely unaffected[1][2]Considerable changes observed[1][2]-
2.0 - 5.0--Exhibits two overlapping transitions, suggesting dissociation of the tetramer into monomers followed by unfolding of the monomers.[2]
6.0 - 9.0--Exhibits a single transition, indicating that subunit dissociation and unfolding occur simultaneously.[2]
Extreme acidic and alkaline pHNative Jacalin does not aggregate.[3]Recombinant Jacalin shows slight aggregation at extreme acidic pH.[3]-
5.0 - 9.0--High light scattering observed for both native and recombinant Jacalin, suggesting aggregation upon thermal unfolding due to exposed hydrophobic patches.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the thermostability and pH sensitivity of Jacalin.

Purification of Jacalin from Jackfruit Seeds

A prerequisite for accurate stability studies is the purification of Jacalin. Affinity chromatography is the most common and effective method.

Materials:

  • Dried jackfruit seeds

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ammonium (B1175870) sulfate (B86663)

  • Dialysis tubing (10 kDa MWCO)

  • Affinity chromatography column with a galactose-based resin (e.g., cross-linked guar (B607891) gum or IgA-Sepharose)

  • Elution buffer: 0.1 M D-galactose in PBS

  • Bradford or BCA protein assay reagents

  • Spectrophotometer

  • Centrifuge

Protocol:

  • Preparation of Crude Extract:

    • Grind dried jackfruit seeds into a fine powder.

    • Suspend the powder in PBS (1:10 w/v) and stir overnight at 4°C.

    • Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C to pellet insoluble material. Collect the supernatant.

  • Ammonium Sulfate Precipitation (Optional):

    • Slowly add ammonium sulfate to the supernatant to achieve 60-80% saturation while stirring at 4°C.

    • Allow precipitation to occur for at least 4 hours.

    • Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the precipitate.

    • Resuspend the pellet in a minimal volume of PBS and dialyze extensively against PBS at 4°C.

  • Affinity Chromatography:

    • Equilibrate the affinity column with 5-10 column volumes of PBS.

    • Load the crude extract or dialyzed ammonium sulfate fraction onto the column.

    • Wash the column with PBS until the absorbance at 280 nm of the flow-through returns to baseline.

    • Elute the bound Jacalin with 0.1 M D-galactose in PBS.

    • Collect fractions and monitor the protein concentration at 280 nm.

    • Pool the fractions containing purified Jacalin and dialyze against PBS to remove the galactose.

  • Purity and Concentration Determination:

    • Assess the purity of the eluted Jacalin by SDS-PAGE.

    • Determine the final protein concentration using a Bradford or BCA assay.

Differential Scanning Calorimetry (DSC) for Thermostability

DSC directly measures the heat capacity of a protein as a function of temperature, allowing for the determination of the melting temperature (Tm).

Materials:

  • Purified Jacalin solution (0.5 - 1.0 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

  • The same buffer for the reference cell.

  • DSC instrument.

Protocol:

  • Sample Preparation:

    • Prepare a Jacalin solution at a concentration of 0.5-1.0 mg/mL in the desired buffer.

    • Degas the protein solution and the buffer to prevent bubble formation during the scan.

  • DSC Measurement:

    • Load the Jacalin solution into the sample cell and the corresponding buffer into the reference cell of the calorimeter.

    • Equilibrate the system at a starting temperature well below the expected Tm (e.g., 20°C).

    • Scan the temperature at a constant rate (e.g., 1°C/min) up to a temperature where the protein is expected to be fully unfolded (e.g., 90°C).

    • Record the differential heat capacity as a function of temperature.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample-buffer scan to obtain the excess heat capacity curve.

    • The peak of the thermogram corresponds to the melting temperature (Tm).

    • The area under the peak can be integrated to determine the calorimetric enthalpy of unfolding (ΔHcal).

Circular Dichroism (CD) Spectroscopy for Structural Stability

CD spectroscopy is used to monitor changes in the secondary and tertiary structure of Jacalin as a function of temperature or pH.

Materials:

  • Purified Jacalin solution (0.1 - 0.2 mg/mL for far-UV CD; 0.5 - 1.0 mg/mL for near-UV CD).

  • A series of buffers with varying pH values (e.g., glycine-HCl for pH 2-3, sodium acetate (B1210297) for pH 4-5, sodium phosphate (B84403) for pH 6-8, Tris-HCl for pH 8-9).

  • CD spectropolarimeter equipped with a temperature controller.

  • Quartz cuvettes (1 mm path length for far-UV, 10 mm for near-UV).

Protocol for Thermal Denaturation:

  • Sample Preparation: Prepare a Jacalin solution in the desired buffer.

  • Wavelength Scan: Record a baseline spectrum of the buffer at the starting temperature. Then, record the CD spectrum of the Jacalin sample over the desired wavelength range (e.g., 190-250 nm for secondary structure; 250-320 nm for tertiary structure).

  • Thermal Melt:

    • Set the wavelength to monitor a specific feature (e.g., 218 nm for β-sheet content).

    • Increase the temperature at a controlled rate (e.g., 1°C/min) and record the CD signal at regular intervals.

  • Data Analysis:

    • Plot the CD signal at the chosen wavelength as a function of temperature.

    • The resulting sigmoidal curve can be fitted to a two-state unfolding model to determine the melting temperature (Tm).

Protocol for pH Sensitivity:

  • Sample Preparation: Prepare a series of Jacalin samples, each in a buffer of a different pH. Ensure the protein concentration is identical across all samples.

  • Wavelength Scans:

    • Record a baseline spectrum for each buffer.

    • Record the far-UV and near-UV CD spectra for each Jacalin sample at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Compare the spectra obtained at different pH values to identify changes in the secondary and tertiary structures.

    • Deconvolution algorithms can be used to estimate the percentage of different secondary structure elements from the far-UV CD spectra.

Hemagglutination Assay for Functional Stability

This assay assesses the biological activity of Jacalin (its ability to agglutinate red blood cells) after exposure to different temperatures or pH conditions, thus providing a measure of its functional stability.

Materials:

  • Purified Jacalin solution.

  • Trypsinized and washed human or rabbit red blood cells (RBCs) (2% suspension in PBS).

  • 96-well U-bottom microtiter plate.

  • PBS (pH 7.4).

Protocol:

  • Sample Treatment:

    • Thermostability: Incubate aliquots of Jacalin solution at different temperatures for a fixed period (e.g., 30 minutes). Cool the samples to room temperature before the assay.

    • pH Stability: Incubate aliquots of Jacalin in buffers of varying pH for a fixed period. Neutralize the pH of the samples before the assay.

  • Serial Dilution:

    • Add 50 µL of PBS to all wells of a 96-well plate.

    • Add 50 µL of the treated (or untreated control) Jacalin solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row.

  • Hemagglutination:

    • Add 50 µL of the 2% RBC suspension to each well.

    • Gently tap the plate to mix the contents.

    • Incubate the plate at room temperature for 1-2 hours.

  • Reading the Results:

    • Positive result (agglutination): A mat of RBCs covering the bottom of the well.

    • Negative result (no agglutination): A tight button of RBCs at the bottom of the well.

  • Data Analysis:

    • The hemagglutination titer is the reciprocal of the highest dilution of Jacalin that shows complete agglutination.

    • Compare the titers of the treated samples to the untreated control to determine the effect of temperature or pH on Jacalin's activity.

Mandatory Visualization

Experimental Workflow for Jacalin Stability Analysis

The following diagram illustrates the general workflow for investigating the thermostability and pH sensitivity of Jacalin.

G Experimental Workflow for Jacalin Stability Analysis cluster_purification Jacalin Purification cluster_stability_assays Stability Assays cluster_outcomes Data Analysis and Outcomes seed_prep Jackfruit Seed Preparation extraction Crude Protein Extraction seed_prep->extraction affinity_chrom Affinity Chromatography extraction->affinity_chrom purified_jacalin Purified Jacalin affinity_chrom->purified_jacalin dsc Differential Scanning Calorimetry (DSC) purified_jacalin->dsc cd_spec Circular Dichroism (CD) Spectroscopy purified_jacalin->cd_spec hem_assay Hemagglutination Assay purified_jacalin->hem_assay tm_determination T_m Determination (Thermostability) dsc->tm_determination structural_changes Structural Changes (Secondary & Tertiary) cd_spec->structural_changes functional_stability Functional Stability (Activity) hem_assay->functional_stability

Caption: A workflow for Jacalin stability analysis.

Logical Relationship for pH-Dependent Unfolding of Jacalin

This diagram illustrates the proposed mechanism of Jacalin's unfolding at different pH ranges as suggested by DSC experiments.

G pH-Dependent Unfolding Mechanism of Jacalin cluster_acidic pH 2.0 - 5.0 cluster_neutral_alkaline pH 6.0 - 9.0 tetramer Native Tetramer monomer Monomer tetramer->monomer Dissociation unfolded Unfolded Monomer monomer->unfolded Unfolding tetramer_na Native Tetramer unfolded_na Unfolded Monomer tetramer_na->unfolded_na Simultaneous Dissociation & Unfolding

Caption: Jacalin's pH-dependent unfolding pathway.

Conclusion

This technical guide provides a comprehensive overview of the thermostability and pH sensitivity of Jacalin. The data presented in the tables clearly indicate that while Jacalin's secondary structure is remarkably stable over a broad pH range, its tertiary and quaternary structures are more susceptible to changes in pH and temperature. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers aiming to study the stability of Jacalin and other lectins. A thorough understanding of these stability parameters is crucial for the reliable design of experiments and for the development of Jacalin-based applications in research, diagnostics, and therapeutics.

References

Methodological & Application

Application Note and Protocol: Affinity Chromatography Purification of Jacalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacalin, a galactose-binding lectin isolated from the seeds of the jackfruit (Artocarpus heterophyllus), is a valuable tool in glycobiology and immunology.[1] Its unique specificity for O-glycosidically linked oligosaccharides, particularly the T-antigen (Galβ1-3GalNAcα), makes it highly effective for the purification of glycoproteins such as human immunoglobulin A (IgA).[2][3] Jacalin is a tetrameric protein with a molecular weight of approximately 66 kDa, composed of non-covalently linked subunits.[4][5] This application note provides a detailed protocol for the purification of Jacalin from jackfruit seeds using affinity chromatography, a method that leverages its specific carbohydrate-binding properties to achieve high purity.[1] The purified lectin has numerous applications, including the isolation of IgA from serum and colostrum, the study of glycoprotein (B1211001) structure and function, and as a mitogen for CD4+ T lymphocytes.[1][4]

Data Presentation

The following table summarizes key quantitative data associated with the affinity chromatography purification of Jacalin.

ParameterValueSource(s)
Typical Yield 10-15 mg of lectin per 50 mg of seed protein[6][7]
Jacalin Molecular Weight ~66 kDa (tetramer)[4]
~43 kDa by gel filtration[6][7]
Jacalin Subunit Molecular Weights (SDS-PAGE) 11.8 kDa and 14.7 kDa[6][7]
14 kDa and 16 kDa[8]
Affinity Resin Binding Capacity >3 mg of human IgA/ml of resin (Jacalin Superflow 4)[5]
1 to 3 mg human IgA1/mL resin (Jacalin Agarose Particles)[9]
Elution Buffer Concentration (D-galactose) 0.2 M to 0.8 M[1][10]
Elution Buffer Concentration (Melibiose) 0.1 M[9][11]

Experimental Protocols

This section details the methodology for the purification of Jacalin using affinity chromatography.

Materials
  • Dried jackfruit seeds

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ammonium (B1175870) sulfate (B86663)

  • Dialysis tubing (10 kDa MWCO)

  • Affinity chromatography column

  • IgA-Sepharose 4B or Galactose-Agarose resin[1]

  • Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4[12]

  • Elution Buffer: 0.8 M D-galactose in PBS or 0.1 M Melibiose in PBS[11][12]

  • Spectrophotometer

  • Protein assay reagents (e.g., Bradford or Lowry)

  • Centrifuge and appropriate tubes

  • Stir plate and stir bars

  • Standard laboratory glassware

Step 1: Preparation of Crude Seed Extract
  • Remove the outer seed coat from dried jackfruit seeds.

  • Grind the seeds into a fine powder using a blender or a mill.

  • Suspend the seed powder in PBS (e.g., 100 g of powder in 1 L of PBS).

  • Stir the suspension overnight at 4°C to extract the proteins.

  • Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C to pellet insoluble material.

  • Carefully collect the supernatant, which is the crude protein extract.[1]

Step 2: Ammonium Sulfate Precipitation (Optional, for partial purification)
  • While gently stirring, slowly add ammonium sulfate to the crude extract to a final saturation of 30-60% or 0-90%.[10]

  • Allow the protein to precipitate for at least 4 hours at 4°C.

  • Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C to collect the precipitated protein.

  • Discard the supernatant and resuspend the pellet in a minimal volume of PBS.

  • Dialyze the resuspended pellet extensively against PBS at 4°C to remove excess ammonium sulfate.[1][10]

Step 3: Affinity Chromatography
  • Pack a chromatography column with the chosen affinity resin (e.g., IgA-Sepharose 4B or Galactose-Agarose).

  • Equilibrate the column with at least five column volumes of PBS (Binding/Wash Buffer).[1]

  • Load the crude or partially purified protein extract onto the column.

  • Wash the column with PBS until the absorbance of the flow-through at 280 nm returns to baseline, indicating the removal of unbound proteins.[1]

  • Elute the bound Jacalin from the column using the Elution Buffer (e.g., 0.8 M D-galactose in PBS).[7][12]

  • Collect fractions and monitor the protein concentration of each fraction using a spectrophotometer at 280 nm.[1]

  • Pool the fractions containing the purified Jacalin.

  • Dialyze the pooled fractions against PBS to remove the eluting sugar.[1]

  • Determine the protein concentration of the final purified sample using a Bradford or Lowry assay.[1]

  • Assess the purity of the final sample by SDS-PAGE.[12]

Visualizations

Experimental Workflow

G Figure 1: Jacalin Purification Workflow cluster_0 Crude Extract Preparation cluster_1 Ammonium Sulfate Precipitation (Optional) cluster_2 Affinity Chromatography cluster_3 Final Product A Grind Jackfruit Seeds B Extract with PBS A->B C Centrifuge B->C D Collect Supernatant C->D E Add (NH4)2SO4 D->E Crude Extract H Equilibrate Column D->H Direct to Chromatography F Centrifuge E->F G Resuspend & Dialyze F->G G->H Partially Purified Extract I Load Sample H->I J Wash Unbound Proteins I->J K Elute with Galactose J->K L Collect & Pool Fractions K->L M Dialyze L->M N Purity & Concentration Analysis M->N O Purified Jacalin N->O

Caption: Workflow for the purification of Jacalin from jackfruit seeds.

Jacalin-Induced T-Cell Activation Signaling Pathway

G Figure 2: Jacalin Signaling in T-Cells cluster_1 Intracellular Jacalin Jacalin CD4 CD4 Receptor Jacalin->CD4 Binds to p56lck_inactive p56lck (inactive) CD4->p56lck_inactive Activates p56lck_active p56lck (active) p56lck_inactive->p56lck_active Phospho_cascade Phosphorylation Cascade p56lck_active->Phospho_cascade Initiates Gene_transcription IL-2 Gene Transcription Phospho_cascade->Gene_transcription Leads to IL2 Interleukin-2 (IL-2) Gene_transcription->IL2 Results in

Caption: Jacalin-induced T-cell activation signaling pathway.[12]

References

Application Notes: Purification of Human IgA1 Using Jacalin Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunoglobulin A (IgA) is a key antibody isotype in mucosal immunity and is also present in serum. It exists in two subclasses, IgA1 and IgA2, which differ in the structure of their hinge region. IgA1 has an O-glycosylated hinge region, a feature absent in IgA2.[1][2] This structural difference is exploited by jacalin, a lectin extracted from the seeds of the jackfruit (Artocarpus integrifolia).[3][4] Jacalin specifically binds to α-D-galactose residues, showing a high affinity for the O-linked glycans in the hinge region of human IgA1.[3][5] This specificity makes jacalin-based affinity chromatography a highly effective and widely used method for the selective purification of IgA1 from various biological samples, including serum, colostrum, and saliva.[2][3][6] This technique is particularly valuable for applications requiring subclass-specific analysis, such as in the study of IgA nephropathy.[3]

Jacalin affinity chromatography offers several advantages, including high capacity, cost-effectiveness, and mild elution conditions that preserve the biological activity of the purified IgA1.[7]

Principle of Jacalin-IgA1 Interaction

The purification process is based on the specific molecular interaction between the jacalin lectin and the carbohydrate moieties on the IgA1 molecule. Jacalin, immobilized on a solid support such as agarose (B213101) beads, forms the stationary phase of the chromatography column. When a sample containing a mixture of immunoglobulins is passed through the column, IgA1 binds to the jacalin via its O-linked glycans. Other proteins, including IgG, IgM, and IgA2, do not bind and are washed away.[1] The bound IgA1 is then selectively eluted by introducing a solution containing a high concentration of a competing sugar, typically D-galactose or melibiose, which displaces the IgA1 from the jacalin.[1][8]

cluster_binding Binding Phase cluster_elution Elution Phase Sample Sample containing IgA1, IgA2, IgG, etc. Jacalin_Column Jacalin-Agarose Column Sample->Jacalin_Column Application Bound_IgA1 Jacalin-Bound IgA1 Jacalin_Column->Bound_IgA1 Specific Binding Unbound Flow-through (IgA2, IgG, etc.) Jacalin_Column->Unbound Wash Purified_IgA1 Purified IgA1 Bound_IgA1->Purified_IgA1 Elution_Buffer Elution Buffer (with D-galactose) Elution_Buffer->Bound_IgA1 Competitive Elution Start Start Equilibrate Equilibrate Jacalin-Agarose Column with Binding Buffer Start->Equilibrate Prepare_Sample Prepare and Clarify Serum Sample Equilibrate->Prepare_Sample Apply_Sample Apply Diluted Serum to Column Prepare_Sample->Apply_Sample Wash Wash Column with Binding Buffer until A280 is at baseline Apply_Sample->Wash Elute Elute Bound IgA1 with Elution Buffer Wash->Elute Collect Collect Fractions and Monitor A280 Elute->Collect Pool Pool IgA1-containing Fractions Collect->Pool Buffer_Exchange Buffer Exchange to Remove Galactose Pool->Buffer_Exchange Assess_Purity Assess Purity (SDS-PAGE, Western Blot) Buffer_Exchange->Assess_Purity Regenerate Regenerate and Store Column Assess_Purity->Regenerate End End Regenerate->End

References

Application of Jacalin in T-Cell Proliferation Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Jacalin, a galactose-binding lectin isolated from the seeds of the jackfruit (Artocarpus heterophyllus), is a potent mitogen for human CD4+ T-lymphocytes.[1][2] This unique specificity, excluding CD8+ T-cells and B-cells, makes it an invaluable tool for the selective study of CD4+ T-cell activation, proliferation, and function.[1][3] The proliferative response induced by Jacalin is critically dependent on the presence of monocytes, highlighting a complex interplay between innate and adaptive immune cells.[1][3] This document provides a comprehensive overview of the mechanisms underlying Jacalin's mitogenic activity, detailed protocols for its application in T-cell proliferation assays, and a summary of relevant quantitative data to aid in experimental design and interpretation.

Introduction

T-cell proliferation is a cornerstone of the adaptive immune response and a critical process to evaluate in immunology research, vaccine development, and immunotherapy. Mitogenic lectins, such as Phytohemagglutinin (PHA) and Concanavalin A (ConA), are widely used to induce polyclonal T-cell activation and proliferation in vitro. Jacalin presents a more specialized tool, distinguished by its selective mitogenic activity towards the CD4+ T-helper cell subset.[1][4] This property allows for the targeted investigation of this crucial cell population, which is central to orchestrating immune responses and is a primary target of the Human Immunodeficiency Virus (HIV).[2][4] Understanding the application of Jacalin in T-cell proliferation assays can, therefore, offer researchers a refined method for studying CD4+ T-cell biology.

Mechanism of Action

Jacalin's mitogenic effect is initiated by its binding to specific carbohydrate moieties on the surface of CD4+ T-cells and monocytes.[1] This interaction triggers a cascade of intracellular signaling events, leading to T-cell activation, cytokine production, and ultimately, cell division.

Signaling Pathway in CD4+ T-Cells

The primary receptor for Jacalin on T-lymphocytes is the heavily glycosylated protein tyrosine phosphatase, CD45.[5][6] The binding of Jacalin to CD45 is a crucial initiating event that leads to the activation of downstream signaling pathways.[5] This interaction increases the phosphatase activity of CD45, which in turn activates Src family kinases like Lck.[5][7]

The activation cascade proceeds through the phosphorylation of key signaling intermediates, including ZAP-70, phospholipase C-γ1 (PLC-γ1), and the activation of the Ras-MAPK pathway, involving ERK1/2 and p38 MAPK.[5][6] This signaling cascade culminates in the production of Interleukin-2 (IL-2) and the expression of the high-affinity IL-2 receptor (CD25), which are essential for driving T-cell proliferation.[1][3] The kinetics of Jacalin-induced DNA synthesis and IL-2 secretion are noted to be delayed compared to that induced by PHA.[1][3]

Jacalin_Signaling_Pathway Jacalin Jacalin CD45 CD45 Jacalin->CD45 Lck Lck (activation) CD45->Lck ZAP70 ZAP-70 (p) Lck->ZAP70 PLCg1 PLC-γ1 (p) ZAP70->PLCg1 MAPK_pathway MAPK Pathway ZAP70->MAPK_pathway IL2_production IL-2 Production PLCg1->IL2_production ERK ERK1/2 (p) MAPK_pathway->ERK p38 p38 (p) MAPK_pathway->p38 ERK->IL2_production p38->IL2_production CD25_expression CD25 Expression IL2_production->CD25_expression Proliferation T-Cell Proliferation IL2_production->Proliferation CD25_expression->Proliferation

Jacalin-induced signaling cascade in CD4+ T-cells.
The Role of Monocytes

The proliferative response of T-cells to Jacalin is strictly dependent on the presence of autologous monocytes.[1][3] Monocytes act as accessory cells, and their interaction with Jacalin is thought to provide essential co-stimulatory signals for T-cell activation. While the precise molecular interactions are still under investigation, it is hypothesized that Jacalin binding to monocytes induces their activation and the production of pro-inflammatory cytokines such as IL-1 and IL-6, which are known to support T-cell proliferation.[4][8]

Quantitative Data Summary

The optimal concentration of Jacalin and its efficacy can vary depending on the experimental conditions, such as the presence of serum and the source of the cells. The following tables summarize key quantitative data for the use of Jacalin in T-cell proliferation assays.

Parameter Value Cell Type Notes Reference
Optimal Concentration (serum-free)5 µg/mLRat Spleen CellsFor maximal T-cell growth activity.[9]
Optimal Concentration (with 5% FCS)~25 µg/mLRat Spleen CellsFor maximal T-cell growth activity.[9]
Recommended Range for Human T-cells5-50 µg/mLHuman T-cellsSuggested starting range for optimization.[10]

Table 1: Optimal Concentrations of Jacalin for T-Cell Proliferation.

Mitogen Peak DNA Synthesis Peak IL-2 Secretion Cell Specificity Monocyte Dependence Reference
Jacalin Day 3-4Day 4CD4+ T-cellsYes[1][3]
PHA Day 2-3Day 2T-cells (CD4+ and CD8+)Yes[1][3]

Table 2: Comparative Kinetics of Jacalin and PHA in Human PBMC Cultures.

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation, a prerequisite for T-cell proliferation assays.

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS or other density gradient medium

  • Phosphate-buffered saline (PBS), sterile

  • Fetal Bovine Serum (FBS)

  • 50 mL conical tubes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four layers should be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.

  • Transfer the collected PBMCs to a new 50 mL conical tube and wash by adding PBS to a final volume of 45 mL.

  • Centrifuge at 300 x g for 10 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Count the viable cells using a hemocytometer and trypan blue exclusion. Adjust the cell density as required for the specific proliferation assay.

PBMC_Isolation_Workflow start Start: Whole Blood dilute Dilute with PBS (1:1) start->dilute layer Layer over Ficoll-Paque dilute->layer centrifuge1 Centrifuge (400g, 30-40 min, no brake) layer->centrifuge1 collect Collect Buffy Coat (PBMCs) centrifuge1->collect wash Wash with PBS collect->wash centrifuge2 Centrifuge (300g, 10 min) wash->centrifuge2 resuspend Resuspend in Culture Medium centrifuge2->resuspend count Count Viable Cells resuspend->count end PBMCs Ready for Assay count->end

Workflow for the isolation of PBMCs.
Protocol 2: T-Cell Proliferation Assay using MTT

This colorimetric assay measures the metabolic activity of viable cells and is a common method to assess cell proliferation.

Materials:

  • Isolated PBMCs

  • Complete RPMI-1640 medium

  • Jacalin (stock solution in sterile PBS)

  • PHA (positive control)

  • 96-well flat-bottom culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed PBMCs at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium in a 96-well plate.

  • Add 100 µL of medium containing the desired concentrations of Jacalin (e.g., a serial dilution from 1 to 50 µg/mL) to the respective wells in triplicate.

  • Include wells with medium alone (negative control) and PHA (e.g., 5 µg/mL) as a positive control.

  • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.

  • After the 4-hour incubation with MTT, add 100 µL of solubilization solution to each well.

  • Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the Stimulation Index (SI) as the ratio of the mean absorbance of stimulated wells to the mean absorbance of unstimulated (negative control) wells.

Conclusion

Jacalin is a valuable and specific mitogen for the in vitro study of human CD4+ T-cell proliferation. Its dependence on monocytes for activity underscores the importance of cellular interactions in the initiation of adaptive immune responses. The detailed protocols and quantitative data provided herein serve as a comprehensive resource for researchers and drug development professionals to effectively utilize Jacalin in their T-cell proliferation assays, enabling a more focused investigation of CD4+ T-cell biology and function.

References

Application Notes and Protocols: Fluorescent Labeling of Jacalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fluorescent labeling of Jacalin, a galactose-binding lectin isolated from jackfruit (Artocarpus heterophyllus) seeds. Fluorescently labeled Jacalin is a valuable tool for the detection and localization of O-linked glycoproteins, particularly those bearing the Thomsen-Friedenreich antigen (T-antigen), which is often associated with cancer cells. This document outlines detailed protocols for the purification of Jacalin, its conjugation with common fluorescent probes, and the characterization of the resulting fluorescently labeled lectin.

Introduction to Jacalin

Jacalin is a tetrameric protein with a molecular weight ranging from 43 to 66 kDa, composed of subunits of approximately 12-16 kDa each[1][2]. It exhibits a strong binding affinity for galactosyl (β-1,3) N-acetylgalactosamine structures, a key component of the T-antigen[3]. This specificity makes fluorescently labeled Jacalin a powerful tool in glycobiology and cancer research for applications such as immunofluorescence, flow cytometry, and western blotting.

Data Presentation: Properties of Jacalin and Common Fluorescent Probes

To facilitate experimental design, the following tables summarize the key properties of Jacalin and commonly used amine-reactive fluorescent dyes.

PropertyValueReference
Jacalin Molecular Weight (Tetramer) 44.163 kDa[1]
Jacalin Subunit Molecular Weight ~12 kDa and ~16 kDa[2]
Amino Acid Composition 24 Lysine residues per 44.163 kDa[1]
Extinction Coefficient (at 280 nm) 27390 M⁻¹cm⁻¹
Sugar Specificity Galactosyl (β-1,3) N-acetylgalactosamine (T-antigen)[3]
Fluorescent Probe (Amine-Reactive Form)Excitation Max (nm)Emission Max (nm)Molecular Weight (Da)Extinction Coefficient (M⁻¹cm⁻¹)
Fluorescein isothiocyanate (FITC) 494520389.3875,000 (at 494 nm)
Tetramethylrhodamine isothiocyanate (TRITC) 550573443.5285,000 (at 550 nm)
Alexa Fluor™ 488 NHS Ester 495519643.4171,000 (at 494 nm)
Alexa Fluor™ 555 NHS Ester 555565~1250150,000 (at 555 nm)
Cy®3 NHS Ester 550570~766150,000 (at 550 nm)
Cy®5 NHS Ester 649670~792250,000 (at 649 nm)

Experimental Protocols

This section provides detailed methodologies for the purification of Jacalin from jackfruit seeds and its subsequent fluorescent labeling.

Protocol 1: Purification of Jacalin from Jackfruit Seeds

This protocol describes the affinity purification of Jacalin from its natural source.

Materials:

  • Dried jackfruit seeds

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ammonium (B1175870) sulfate (B86663)

  • Dialysis tubing (10 kDa MWCO)

  • Affinity chromatography column

  • IgA-Sepharose 4B or Galactose-Affi-Gel Hz resin

  • Elution buffer: 0.8 M D-galactose in PBS

  • Spectrophotometer

  • Bradford or Lowry protein assay reagents

  • Centrifuge and appropriate tubes

  • Stir plate and stir bars

Procedure:

  • Preparation of Crude Seed Extract:

    • Remove the outer seed coat from dried jackfruit seeds.

    • Grind the seeds into a fine powder.

    • Suspend the seed powder in PBS (e.g., 100 g of powder in 1 L of PBS).

    • Stir the suspension overnight at 4°C.

    • Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C to pellet insoluble material. Collect the supernatant.

  • Ammonium Sulfate Precipitation (Optional):

    • Slowly add ammonium sulfate to the supernatant to achieve 60-80% saturation while stirring at 4°C.

    • Allow the protein to precipitate for at least 4 hours at 4°C.

    • Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the precipitate.

    • Resuspend the pellet in a minimal volume of PBS and dialyze extensively against PBS at 4°C.

  • Affinity Chromatography:

    • Pack a chromatography column with IgA-Sepharose 4B or Galactose-Affi-Gel Hz resin.

    • Equilibrate the column with at least five column volumes of PBS.

    • Load the crude or partially purified protein extract onto the column.

    • Wash the column with PBS until the absorbance at 280 nm of the flow-through returns to baseline.

    • Elute the bound Jacalin with 0.8 M D-galactose in PBS.

    • Collect fractions and monitor the protein concentration at 280 nm.

    • Pool the fractions containing purified Jacalin.

  • Final Steps:

    • Dialyze the pooled fractions extensively against PBS at 4°C to remove the galactose.

    • Determine the final protein concentration using a Bradford or Lowry assay, or by measuring the absorbance at 280 nm and using the extinction coefficient.

    • Store the purified Jacalin at -20°C or -80°C for long-term storage.

Protocol 2: Fluorescent Labeling of Jacalin with NHS-Ester Dyes

This protocol details the conjugation of an amine-reactive fluorescent dye to Jacalin. The following is a general protocol that can be adapted for various NHS-ester dyes.

Materials:

  • Purified Jacalin (in amine-free buffer, e.g., PBS)

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching solution: 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0

  • Gel filtration column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Preparation of Jacalin:

    • Dissolve or dialyze the purified Jacalin into the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Preparation of Dye Stock Solution:

    • Immediately before use, dissolve the amine-reactive dye in DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution. A molar dye-to-protein ratio of 10:1 to 20:1 is a good starting point.

      • Moles of Jacalin = (mass of Jacalin in g) / (molecular weight of Jacalin in g/mol )

      • Moles of dye = Moles of Jacalin x desired molar ratio

      • Mass of dye = Moles of dye x molecular weight of dye

      • Volume of dye stock = (Mass of dye) / (concentration of dye stock)

    • While gently stirring, add the calculated volume of the dye stock solution to the Jacalin solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30-60 minutes at room temperature.

  • Purification of Labeled Jacalin:

    • Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.

    • Apply the quenched reaction mixture to the column.

    • Elute with PBS. The first colored fraction to elute will be the fluorescently labeled Jacalin. The second, slower-moving colored band will be the unreacted free dye.

    • Collect the fractions containing the labeled protein.

  • Characterization of Labeled Jacalin:

    • Determine the protein concentration and the degree of labeling (see Protocol 3).

    • Store the labeled Jacalin at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) to 50% and store at -20°C.

Protocol 3: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter for ensuring the quality and consistency of fluorescently labeled Jacalin.

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified, labeled Jacalin solution at 280 nm (A₂₈₀) and at the absorbance maximum of the fluorescent dye (Aₘₐₓ).

  • Calculate the Concentration of the Dye:

    • Dye Concentration (M) = Aₘₐₓ / (ε_dye x path length in cm)

      • Where ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.

  • Calculate the Concentration of Jacalin:

    • A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. CF = A₂₈₀ of the free dye / Aₘₐₓ of the free dye.

    • Jacalin Concentration (M) = [A₂₈₀ - (Aₘₐₓ x CF)] / (ε_Jacalin x path length in cm)

      • Where ε_Jacalin is the molar extinction coefficient of Jacalin at 280 nm (27390 M⁻¹cm⁻¹).

  • Calculate the Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Jacalin Concentration (M)

An optimal DOL for most applications is between 2 and 5.

Visualizations

Jacalin Purification Workflow

Jacalin_Purification start Jackfruit Seeds crude_extract Crude Seed Extract start->crude_extract Grinding and Extraction precipitation Ammonium Sulfate Precipitation (Optional) crude_extract->precipitation affinity_chrom Affinity Chromatography (IgA-Sepharose or Galactose-Affi-Gel) crude_extract->affinity_chrom Direct Loading dialysis1 Dialysis precipitation->dialysis1 dialysis1->affinity_chrom elution Elution with Galactose affinity_chrom->elution dialysis2 Dialysis elution->dialysis2 purified_jacalin Purified Jacalin dialysis2->purified_jacalin

Caption: Workflow for the purification of Jacalin from jackfruit seeds.

Fluorescent Labeling Workflow

Fluorescent_Labeling start Purified Jacalin reaction Labeling Reaction (pH 8.3-8.5, 1 hr, RT) start->reaction dye NHS-Ester Fluorescent Dye dye->reaction quenching Quenching (Hydroxylamine or Tris) reaction->quenching purification Purification (Gel Filtration) quenching->purification characterization Characterization (DOL Calculation) purification->characterization final_product Fluorescently Labeled Jacalin characterization->final_product

Caption: Experimental workflow for labeling Jacalin with an NHS-ester fluorescent dye.

Logical Relationship of DOL Calculation

DOL_Calculation A280 Measure A₂₈₀ protein_conc Calculate Jacalin Concentration A280->protein_conc Amax Measure Aₘₐₓ dye_conc Calculate Dye Concentration Amax->dye_conc Amax->protein_conc Correction Factor dol Calculate DOL dye_conc->dol protein_conc->dol

Caption: Logical steps for the calculation of the Degree of Labeling (DOL).

References

Application Notes and Protocols for Jacalin in Enzyme-Linked Lectin Assays (ELLA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacalin, a galactose-binding lectin isolated from the seeds of the jackfruit (Artocarpus integrifolia), is a valuable tool in glycobiology and immunology. Its primary binding specificity is towards O-linked glycans, particularly the Thomsen-Friedenreich antigen (T-antigen or Galβ1-3GalNAc), which is a tumor-associated carbohydrate antigen.[1][2] This unique specificity makes Jacalin a powerful reagent for the detection, quantification, and purification of glycoproteins bearing these structures, such as human immunoglobulin A (IgA).[3]

The Enzyme-Linked Lectin Assay (ELLA) is a sensitive and quantitative technique analogous to the Enzyme-Linked Immunosorbent Assay (ELISA).[4] Instead of antibodies, ELLA utilizes enzyme-labeled lectins to detect and quantify glycoproteins or carbohydrates. This document provides detailed application notes and protocols for the use of Jacalin in both direct and competitive ELLA formats.

I. Principle of Jacalin-Based ELLA

A Jacalin-based ELLA can be performed in two main formats:

  • Direct ELLA: This format is used to detect and quantify the presence of a specific glycoprotein (B1211001) in a sample. The glycoprotein of interest is immobilized on a microplate well, and a Jacalin-enzyme conjugate binds to the carbohydrate moieties of the glycoprotein. The amount of bound Jacalin is then proportional to the amount of glycoprotein present.

  • Competitive ELLA: This format is used to determine the binding affinity of a soluble carbohydrate or glycoprotein (inhibitor) to Jacalin. A known glycoprotein is coated onto the microplate well. A fixed amount of Jacalin-enzyme conjugate is pre-incubated with varying concentrations of the inhibitor before being added to the well. The inhibitor in solution competes with the immobilized glycoprotein for binding to Jacalin. A higher concentration of the inhibitor will result in less Jacalin binding to the plate, leading to a weaker signal. This allows for the determination of the inhibitor's concentration that causes 50% inhibition (IC50).[4][5]

II. Data Presentation

Quantitative data from Jacalin-based ELLA and other binding assays are crucial for interpreting experimental results. The following tables summarize key binding data for Jacalin.

Table 1: Binding Affinity of Jacalin for Various Carbohydrate Ligands

Carbohydrate LigandStructureDissociation Constant (Kd)Method
T-antigen (Core 1)Galβ1-3GalNAcα-High AffinityFrontal Affinity Chromatography
Tn-antigenGalNAcα-High AffinityFrontal Affinity Chromatography
Core 3GlcNAcβ1-3GalNAcα-Significant AffinityFrontal Affinity Chromatography
Sialyl-T (ST)Neu5Acα2-3Galβ1-3GalNAcα-Significant AffinityFrontal Affinity Chromatography
Core 2Galβ1-3(GlcNAcβ1-6)GalNAcα-No BindingFrontal Affinity Chromatography
Core 6GlcNAcβ1-6GalNAcα-No BindingFrontal Affinity Chromatography
Sialyl-Tn (STn)Neu5Acα2-6GalNAcα-No BindingFrontal Affinity Chromatography

Data sourced from frontal affinity chromatography studies.[2]

Table 2: Inhibitory Concentration (IC50) of Sugars for Jacalin Binding

InhibitorIC50 (mM)Assay Method
D-Galactose~50Hemagglutination Inhibition
α-Methylgalactoside~25Hemagglutination Inhibition
Melibiose (Galα1-6Glc)~10Hemagglutination Inhibition
T-antigen (Galβ1-3GalNAc)<1Competitive ELLA (estimated)

IC50 values can vary depending on the specific assay conditions.

III. Experimental Protocols

A. Protocol for Biotinylation of Jacalin

This protocol describes the biotinylation of Jacalin for use in ELLA with a streptavidin-enzyme conjugate detection system.

Materials:

  • Purified Jacalin

  • EZ-Link™ Sulfo-NHS-LC-Biotin

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Dissolve Jacalin in PBS to a final concentration of 1-5 mg/mL.

  • Prepare a 10 mg/mL solution of Sulfo-NHS-LC-Biotin in water immediately before use.

  • Add a 15-20 fold molar excess of the biotin (B1667282) reagent to the Jacalin solution.[6]

  • Incubate the reaction mixture for 1 hour at room temperature.

  • Remove excess, non-reacted biotin by passing the solution through a desalting column equilibrated with PBS.[7]

  • Store the biotinylated Jacalin at 4°C for short-term use or at -20°C for long-term storage.

B. Direct ELLA Protocol for Glycoprotein Detection

This protocol provides a method for detecting and quantifying a glycoprotein (e.g., human IgA1) using biotinylated Jacalin.

Materials:

  • 96-well microtiter plates (high-binding)

  • Purified glycoprotein standard (e.g., human IgA1)

  • Sample containing the glycoprotein of interest

  • Coating Buffer (0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Blocking Buffer (1% BSA or Carbo-Free™ Blocking Solution in PBS)[8]

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Biotinylated Jacalin (prepared as in Protocol A)

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (2 M H2SO4)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the glycoprotein standard and samples to the desired concentration in Coating Buffer. A typical starting concentration for coating is 1-10 µg/mL.

    • Add 100 µL of the diluted glycoprotein solution to each well.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the wells three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the blocking solution and wash the wells three times with Wash Buffer.

  • Incubation with Biotinylated Jacalin:

    • Dilute the biotinylated Jacalin in Blocking Buffer. The optimal concentration should be determined by titration, but a starting range of 1-5 µg/mL is recommended.

    • Add 100 µL of the diluted biotinylated Jacalin to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the Jacalin solution and wash the wells three times with Wash Buffer.

  • Incubation with Streptavidin-HRP:

    • Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions (a common dilution is 1:1000 to 1:5000).[9]

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Washing:

    • Aspirate the Streptavidin-HRP solution and wash the wells five times with Wash Buffer.

  • Color Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

C. Competitive ELLA Protocol for Inhibitor Screening

This protocol is designed to measure the ability of a soluble compound to inhibit the binding of Jacalin to a coated glycoprotein.

Materials:

  • All materials from the Direct ELLA protocol.

  • Inhibitor compounds (e.g., purified carbohydrates, glycoproteins, or small molecules).

Procedure:

  • Coating, Washing, and Blocking: Follow steps 1-4 of the Direct ELLA protocol to coat the plate with a known glycoprotein (e.g., asialofetuin or IgA1) and block non-specific sites.

  • Inhibitor and Jacalin Pre-incubation:

    • Prepare a serial dilution of the inhibitor compounds in Blocking Buffer in a separate 96-well plate or microcentrifuge tubes.

    • Prepare a solution of biotinylated Jacalin in Blocking Buffer at a concentration that gives approximately 80-90% of the maximum signal in a direct ELLA (this concentration needs to be predetermined).

    • Mix equal volumes of the diluted inhibitor solutions and the biotinylated Jacalin solution.

    • Incubate this mixture for 1 hour at room temperature to allow the inhibitor to bind to Jacalin.

  • Incubation in Coated Plate:

    • Transfer 100 µL of the pre-incubated Jacalin-inhibitor mixture to the corresponding wells of the glycoprotein-coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing, Detection, and Data Acquisition: Follow steps 6-11 of the Direct ELLA protocol.

Data Analysis for Competitive ELLA:

  • The absorbance values will be inversely proportional to the concentration of the inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • The IC50 value is the concentration of the inhibitor that causes a 50% reduction in the maximum signal (the signal in the absence of an inhibitor). This can be calculated using a sigmoidal dose-response curve fit in a suitable software.[10]

IV. Mandatory Visualizations

ELLA_Direct_Workflow cluster_plate Microplate Well p1 1. Coating: Glycoprotein of interest is immobilized. p2 2. Blocking: Unbound sites are blocked (e.g., with BSA). p1->p2 p3 3. Jacalin Binding: Biotinylated Jacalin binds to glycoprotein. p2->p3 p4 4. Enzyme Conjugate Binding: Streptavidin-HRP binds to biotinylated Jacalin. p3->p4 p5 5. Substrate Addition: TMB substrate is added. p4->p5 p6 6. Signal Detection: Color development is measured at 450 nm. p5->p6

Caption: Workflow for a direct Enzyme-Linked Lectin Assay (ELLA).

ELLA_Competitive_Workflow cluster_preincubation Pre-incubation Step cluster_plate Microplate Well (Coated with Glycoprotein) pre1 Biotinylated Jacalin pre_mix Mix and Incubate pre1->pre_mix pre2 Inhibitor Compound (Varying Concentrations) pre2->pre_mix p1 1. Add Jacalin-Inhibitor Mix pre_mix->p1 p2 2. Competitive Binding Occurs p1->p2 p3 3. Wash Unbound Jacalin p2->p3 p4 4. Add Streptavidin-HRP p3->p4 p5 5. Add TMB Substrate p4->p5 p6 6. Measure Signal (Inverse to Inhibitor Concentration) p5->p6

Caption: Workflow for a competitive Enzyme-Linked Lectin Assay (ELLA).

Jacalin_Signaling_Interaction Jacalin Jacalin T_Antigen T-antigen (Galβ1-3GalNAc) on O-linked Glycoprotein Jacalin->T_Antigen Binds Cell_Surface Cell Surface Receptor (e.g., on CD4+ T-cell) T_Antigen->Cell_Surface Part of Signal_Transduction Signal Transduction Cascade Cell_Surface->Signal_Transduction Activates Cellular_Response Cellular Response (e.g., T-cell activation, cytokine release) Signal_Transduction->Cellular_Response Leads to

Caption: Simplified diagram of Jacalin-mediated cell signaling.

References

Application of Jacalin in Cancer Cell Line Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacalin, a galactose-binding lectin isolated from the seeds of the jackfruit (Artocarpus heterophyllus), has emerged as a significant tool in cancer cell line research. Its utility stems from its preferential binding to the Thomsen-Friedenreich (TF) antigen (Galβ1-3GalNAc), a tumor-associated carbohydrate antigen overexpressed on the surface of over 85% of human carcinomas. This specific interaction allows for the investigation and potential targeting of cancer cells. These application notes provide an in-depth overview of the methodologies and mechanisms related to the use of Jacalin in studying cancer cell lines, focusing on its effects on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action

Jacalin's anti-cancer activities are multifaceted and are primarily initiated by its binding to the TF antigen on the cancer cell surface. This binding event can trigger a cascade of intracellular signals, leading to several downstream effects:

  • Induction of Apoptosis: Jacalin has been demonstrated to induce programmed cell death in a variety of cancer cell lines. This can be mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often culminating in the activation of caspases.

  • Cell Cycle Arrest: The lectin can disrupt the normal progression of the cell cycle, causing an accumulation of cells in specific phases and thereby inhibiting proliferation. For instance, studies have shown that Jacalin can induce cell cycle arrest in the MCF-7 human breast cancer cell line.

  • Modulation of Signaling Pathways: Jacalin is known to influence key signaling pathways that are crucial for cancer cell survival and proliferation, such as the NF-κB and TNF-α pathways.

  • Carrier for Drug Delivery: Leveraging its tumor-specific binding properties, Jacalin is being explored as a vehicle to deliver anticancer drugs or nanoparticles directly to cancer cells. This targeted approach aims to enhance therapeutic efficacy while minimizing off-target effects.

Data Presentation: Quantitative Effects of Jacalin on Cancer Cell Lines

The following tables summarize the quantitative data on the effects of Jacalin on various cancer cell lines as reported in the literature.

Cell LineCancer TypeAssayConcentration (µg/mL)Incubation Time (hours)Result (% Cell Viability)IC50 (µg/mL)Reference
MCF-7Breast CancerMTT Assay5072~91.70%125
10072~89.00%
20072~86.00%
MDA-MB-231Triple-Negative Breast CancerMTT Assay~132 (2 µM)24~79-83%Not reached
~132 (2 µM)48~79-83%
HT-29Colon CancerMTT Assay2.5 - 4024 - 72Dose-dependent decreaseNot specified
K562Chronic Myeloid LeukemiaNot SpecifiedNot SpecifiedNot SpecifiedHigher affinity than healthy cellsNot Specified

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of Jacalin on cancer cell lines are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Jacalin on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Jacalin solution (sterile-filtered)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO

Application Notes and Protocols for Immunoprecipitation of Glycoproteins using Jacalin-Agarose Beads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacalin is a lectin purified from the seeds of the jackfruit (Artocarpus integrifolia) that exhibits a strong binding affinity for specific O-linked oligosaccharides.[1][2] This tetrameric protein, with a molecular weight of approximately 66 kDa, is a valuable tool in glycobiology and proteomics for the isolation and characterization of glycoproteins.[2][3] Jacalin-agarose beads are an affinity chromatography matrix where jacalin is covalently coupled to agarose (B213101) beads, enabling the specific capture and immunoprecipitation of glycoproteins from complex biological samples such as serum, plasma, and cell lysates.[2][3][4]

A key feature of jacalin is its high specificity for the α-O-glycoside of the disaccharide Thomsen-Friedenreich antigen (Galβ1-3GalNAc), also known as the T-antigen, which is a core structure in O-linked glycans.[2][5] Notably, jacalin can bind to these structures even when they are sialylated, which expands its utility compared to other lectins like Peanut Agglutinin (PNA).[2][6][7] This property makes jacalin an invaluable tool for studying glycoproteins involved in various biological processes, including immune responses and cancer-associated changes in glycosylation.[5][8]

Binding Specificity of Jacalin

Jacalin primarily recognizes and binds to O-linked oligosaccharides.[6][9] Its specificity is directed towards the Core 1 (T-antigen) and Tn-antigen (α-N-acetylgalactosamine) structures.[1][2][10] The binding affinity of jacalin is influenced by the specific glycan structure. A critical determinant of jacalin binding is the availability of the C6-OH group of the α-GalNAc residue.[1][10] Substitutions at this position, as seen in Core 2 and Core 6 O-glycans, abrogate binding.[1][10]

Table 1: Binding Specificity of Jacalin to O-Glycan Core Structures
Glycan StructureCore NameBinds to Jacalin?Reference
Galβ1-3GalNAcα-Ser/ThrCore 1 (T-antigen)Yes[1][10]
GalNAcα-Ser/ThrTn-antigenYes[1][10]
GlcNAcβ1-3GalNAcα-Ser/ThrCore 3Yes[1][10]
Neu5Acα2-3Galβ1-3GalNAcα-Ser/ThrSialyl-T (ST)Yes[1][10]
GlcNAcβ1-6(Galβ1-3)GalNAcα-Ser/ThrCore 2No[1][10]
GlcNAcβ1-6GalNAcα-Ser/ThrCore 6No[1][10]
Neu5Acα2-6GalNAcα-Ser/ThrSialyl-Tn (STn)No[1][10]

Quantitative Data on Jacalin-Glycan Interactions

The binding affinity of jacalin for different glycan structures can be quantified by determining the dissociation constant (Kd). Frontal affinity chromatography is a technique used to measure these interactions.

Table 2: Dissociation Constants (Kd) of Jacalin for Various Glycans
Glycan StructureKd (M)
Man3GlcNAc2 glycan-conjugated 9-fluorenyl methoxycarbonyl asparagine3.01 x 10⁻⁵
4-nitrophenyl-α-D-mannnopyranoside2.0 x 10⁻⁵
1M2M-5NC-Asn2.0 x 10⁻⁷
Note: The provided Kd values highlight the utility of frontal affinity chromatography in determining jacalin's binding characteristics.[8]

Applications of Jacalin-Agarose Beads

The specific binding properties of jacalin make it a versatile tool for a range of applications in research and drug development:

  • Isolation of Human Immunoglobulins: Jacalin is widely used for the purification of human IgA1 and IgD from serum and other bodily fluids.[2][3][11]

  • Purification of Plasma Glycoproteins: It can be employed to isolate other important human plasma glycoproteins, including C1-inhibitor, hemopexin, and alpha-2-HS-glycoprotein.[2][5]

  • Cancer Research: Altered O-glycosylation is a common feature of cancer cells, often leading to the exposure of T and Tn antigens. Jacalin can be used to detect and isolate these tumor-associated glycoproteins, which may serve as biomarkers or therapeutic targets.[5][8]

  • Study of IgA Nephropathy: This condition is characterized by abnormal O-glycosylation of IgA1, and jacalin is a useful tool for studying these aberrant glycoforms.[5]

  • General Glycobiology Research: Jacalin is used for the analysis and characterization of O-linked glycoproteins in various biological systems.[5]

Experimental Protocols

Protocol 1: Immunoprecipitation of Glycoproteins using Jacalin-Agarose Beads (Batch Method)

This protocol is suitable for the small-scale isolation of jacalin-binding glycoproteins from cell lysates or other biological fluids.

Materials:

  • Jacalin-Agarose beads

  • Binding/Wash Buffer: 10 mM HEPES, 0.15 M NaCl, pH 7.5[8]

  • Elution Buffer: 0.1 M Melibiose or 0.8 M D-galactose in Binding/Wash Buffer[8][12]

  • Protein sample (e.g., cell lysate, serum)

  • Microcentrifuge tubes

  • End-over-end rotator

  • Protease inhibitors (optional, but recommended)

Procedure:

  • Preparation of Jacalin-Agarose Beads: a. Gently resuspend the Jacalin-Agarose beads in their storage solution. b. Transfer the desired amount of slurry to a microcentrifuge tube. c. Pellet the beads by centrifugation at a low speed (e.g., 500 x g for 1 minute) and carefully aspirate the supernatant. d. Wash the beads by adding 1 mL of Binding/Wash Buffer, gently inverting the tube several times, and then pelleting the beads as in the previous step. Repeat this wash step twice. e. After the final wash, resuspend the beads in Binding/Wash Buffer to create a 50% slurry.

  • Binding of Glycoproteins: a. Prepare your protein sample. If using cell lysate, ensure it is clarified by centrifugation to remove cellular debris.[13] If using serum, it may be diluted with Binding/Wash Buffer.[11] b. Add the appropriate amount of the 50% Jacalin-Agarose bead slurry to your protein sample in a microcentrifuge tube. The amount of beads will depend on the expected concentration of target glycoproteins and the binding capacity of the resin. c. Incubate the mixture on an end-over-end rotator for 1-2 hours at 4°C.

  • Washing: a. Pellet the beads by centrifugation at a low speed (e.g., 500 x g for 1 minute) and carefully remove the supernatant. This supernatant contains unbound proteins. b. Add 1 mL of ice-cold Binding/Wash Buffer to the beads. c. Gently invert the tube to resuspend the beads and wash away non-specifically bound proteins. d. Pellet the beads and discard the supernatant. Repeat the wash step at least three times.[13]

  • Elution: a. After the final wash, carefully remove all of the supernatant. b. Add 2-3 bead volumes of Elution Buffer to the pelleted beads. c. Incubate the tube at room temperature for 10-15 minutes with gentle agitation. d. Pellet the beads by centrifugation at a higher speed (e.g., 1,000 x g for 2 minutes). e. Carefully transfer the supernatant, which contains the eluted glycoproteins, to a clean microcentrifuge tube. f. For more complete elution, the elution step can be repeated, and the eluates pooled.

  • Downstream Analysis: a. The eluted glycoproteins can be analyzed by SDS-PAGE, Western blotting, mass spectrometry, or other proteomic techniques. b. For some applications, it may be necessary to remove the elution sugar (melibiose or galactose) by dialysis or buffer exchange.[2]

Protocol 2: Affinity Chromatography of Glycoproteins using a Jacalin-Agarose Column

This protocol is suitable for larger-scale purification of jacalin-binding glycoproteins.

Materials:

  • Jacalin-Agarose beads

  • Chromatography column

  • Binding/Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[2][12]

  • Elution Buffer: 0.1 M Melibiose or 0.1 M D-galactose in PBS[2]

  • Protein sample (e.g., human plasma)

  • Peristaltic pump (optional)

  • Fraction collector (optional)

  • UV spectrophotometer

Procedure:

  • Column Preparation: a. Gently resuspend the Jacalin-Agarose beads and pack them into a chromatography column of the desired size.[2] b. Allow the beads to settle and the storage buffer to drain. c. Equilibrate the column by washing with 5-10 column volumes of Binding/Wash Buffer.[2]

  • Sample Loading: a. Clarify the protein sample by centrifugation or filtration (0.22 µm or 0.45 µm filter) to remove any particulate matter.[2] b. Dilute the sample with an equal volume of Binding/Wash Buffer.[2] c. Load the diluted sample onto the equilibrated column. This can be done by gravity flow or with a peristaltic pump at a flow rate recommended by the resin manufacturer. d. Collect the flow-through fraction, which contains proteins that do not bind to jacalin.[2]

  • Washing: a. Wash the column with 10-15 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.[2] b. Monitor the absorbance of the effluent at 280 nm until it returns to baseline, indicating that all unbound proteins have been washed away.[2]

  • Elution: a. Apply the Elution Buffer to the column to release the bound glycoproteins.[2] b. Collect the eluate in fractions of a suitable volume (e.g., 1 mL).[2] c. Monitor the protein concentration of the fractions by measuring the absorbance at 280 nm. d. Pool the fractions containing the eluted glycoproteins.

  • Column Regeneration and Storage: a. Regenerate the column by washing with 5-10 column volumes of Binding/Wash Buffer. b. For long-term storage, equilibrate the column with a buffer containing a bacteriostatic agent (e.g., 0.08% sodium azide) and store at 4°C.[7][14] Do not freeze the agarose beads.[11]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Bead Preparation cluster_binding Glycoprotein (B1211001) Binding cluster_wash Washing cluster_elution Elution cluster_analysis Downstream Analysis p1 Resuspend Jacalin- Agarose Beads p2 Wash Beads with Binding/Wash Buffer p1->p2 b1 Incubate Beads with Clarified Protein Sample p2->b1 w1 Pellet Beads and Remove Supernatant b1->w1 w2 Wash with Binding/ Wash Buffer (3x) w1->w2 e1 Add Elution Buffer (Melibiose/Galactose) w2->e1 e2 Collect Supernatant (Eluted Glycoproteins) e1->e2 a1 SDS-PAGE e2->a1 a2 Western Blot e2->a2 a3 Mass Spectrometry e2->a3

Caption: Workflow for glycoprotein immunoprecipitation using Jacalin-agarose beads.

Logical Relationship of Jacalin Binding

jacalin_binding cluster_binds Binds cluster_no_bind Does Not Bind Jacalin Jacalin T_antigen T-antigen (Core 1) Galβ1-3GalNAcα Jacalin->T_antigen Tn_antigen Tn-antigen GalNAcα Jacalin->Tn_antigen Core3 Core 3 Jacalin->Core3 Sialyl_T Sialyl-T Jacalin->Sialyl_T Core2 Core 2 Jacalin->Core2 Core6 Core 6 Jacalin->Core6 Sialyl_Tn Sialyl-Tn Jacalin->Sialyl_Tn

Caption: Binding specificity of Jacalin to O-glycan structures.

O-Glycosylation in Cell Signaling

signaling_pathway cluster_cell Cell Membrane Receptor_Normal Receptor (Normal Glycosylation) Normal_Signal Normal Signaling Receptor_Normal->Normal_Signal Activates Receptor_Altered Receptor (Altered O-Glycosylation) Jacalin_binds Jacalin Binding Receptor_Altered->Jacalin_binds Altered_Signal Altered Signaling (e.g., Proliferation, Metastasis) Receptor_Altered->Altered_Signal Activates Ligand Ligand Ligand->Receptor_Normal Binds Ligand->Receptor_Altered Binding Altered

Caption: Jacalin binding as an indicator of altered cell signaling.

References

Troubleshooting & Optimization

How to prevent non-specific binding in Jacalin affinity chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding in Jacalin affinity chromatography experiments.

Troubleshooting Guide: High Non-Specific Binding

High background or the presence of contaminating proteins in the eluate is a common issue in Jacalin affinity chromatography. This guide provides a systematic approach to identify and resolve the root causes of non-specific binding.

Issue: Contaminating proteins are present in the eluted fraction.

This is often due to inadequate washing or suboptimal buffer conditions that allow proteins other than the target glycoprotein (B1211001) to bind to the Jacalin resin.

Possible Causes & Solutions:

  • Ionic Interactions: Electrostatic forces between charged proteins and the agarose (B213101) matrix can lead to non-specific binding.

    • Solution: Increase the ionic strength of your binding and wash buffers by adding Sodium Chloride (NaCl). This will disrupt weak ionic interactions. It is advisable to test a range of NaCl concentrations to find the optimal balance between reducing non-specific binding and maintaining the specific binding of your target glycoprotein.[1]

  • Hydrophobic Interactions: Hydrophobic patches on contaminating proteins can interact with the chromatography matrix.

    • Solution: Include a non-ionic detergent in your wash buffer. Low concentrations of detergents like Tween-20 or Triton X-100 can effectively disrupt these interactions without affecting the specific lectin-glycan binding.[1]

  • Jacalin's Cross-Reactivity with Mannose: Jacalin is known to exhibit cross-reactivity with mannose and glucose structures, which can be a source of non-specific signals.[2]

    • Solution: To block the non-specific binding of Jacalin to mannose-containing glycoproteins, add a competitive inhibitor such as D-mannose or its higher affinity analog, α-methyl-mannopyranoside, to your sample and wash buffers.[2]

  • Insufficient Washing: The volume or duration of the wash steps may not be sufficient to remove all non-specifically bound proteins.

    • Solution: Increase the wash volume, typically to 10-20 column volumes (CVs). Monitor the absorbance of the flow-through at 280 nm and continue washing until it returns to the baseline.[1]

Logical Workflow for Troubleshooting Non-Specific Binding

The following diagram illustrates a step-by-step decision-making process for troubleshooting non-specific binding.

G start High Non-Specific Binding in Eluate ionic Increase NaCl in Wash Buffer (e.g., 150-500 mM) start->ionic hydrophobic Add Non-Ionic Detergent to Wash Buffer (e.g., 0.05-0.1% Tween-20) ionic->hydrophobic Still high non-specific binding resolved Problem Resolved ionic->resolved Resolved mannose Add Competitive Inhibitor (e.g., 20-50 mM D-mannose) hydrophobic->mannose Still high non-specific binding hydrophobic->resolved Resolved wash_volume Increase Wash Volume (10-20 CVs) mannose->wash_volume Still high non-specific binding mannose->resolved Resolved wash_volume->resolved Resolved

Caption: A decision tree for troubleshooting high non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding in Jacalin affinity chromatography?

A1: Non-specific binding in Jacalin affinity chromatography can arise from several factors, including ionic interactions, hydrophobic interactions, and Jacalin's inherent cross-reactivity with sugar moieties other than its primary target. Jacalin primarily recognizes O-glycosidically linked oligosaccharides, with high affinity for the Thomsen-Friedenreich antigen (T-antigen) (Galβ1-3GalNAc) and the Tn antigen (α-GalNAc-Ser/Thr).[2] However, it also exhibits significant cross-reactivity with mannose and glucose, which is a major reason for non-specific signals.[2]

Q2: How can I specifically block the non-specific binding of Jacalin to mannose-containing glycoproteins?

A2: To specifically inhibit this type of non-specific binding, you can add a competitive inhibitor to your buffers. D-mannose or α-methyl-mannopyranoside are effective for this purpose. A starting concentration of 20-50 mM in the sample and wash buffers is recommended.[2] It is important to optimize this concentration for your specific application to avoid interfering with the desired specific binding.[2]

Q3: What are the optimal buffer conditions to minimize non-specific binding?

A3: Optimal buffer conditions aim to maintain Jacalin's activity while minimizing non-specific interactions. A pH near neutral (7.2-7.5) is generally recommended.[2] Commonly used buffers include Tris-Buffered Saline (TBS) and HEPES-Buffered Saline (HBS).[2] The presence of divalent cations like Ca²⁺ is not required for Jacalin's activity.[3][4] To reduce non-specific binding, consider adding a non-ionic detergent such as 0.05% Tween-20 to your wash buffers.[2] Increasing the ionic strength with NaCl can also be beneficial.[1]

Q4: Can the Jacalin-agarose matrix itself contribute to non-specific binding?

A4: Yes, the agarose matrix can have residual charges or hydrophobic properties that may lead to non-specific binding of proteins. Modern affinity chromatography resins often use hydrophilic spacer arms to minimize this.[5] If you suspect matrix-related non-specific binding, including additives like non-ionic detergents and increasing the salt concentration in your buffers can help mitigate these effects.[1]

Q5: Should I use a blocking agent before applying my sample?

A5: While not always necessary for Jacalin affinity chromatography, pre-blocking the column with an irrelevant protein like Bovine Serum Albumin (BSA) can sometimes reduce non-specific binding to the matrix.[6] This is more common in techniques like ELISA but can be adapted for chromatography. A typical procedure would involve incubating the column with a solution of 1% BSA in a suitable buffer before equilibration with the binding buffer.[6]

Quantitative Data Summary

The following tables provide a summary of recommended concentrations for various buffer additives to prevent non-specific binding.

Table 1: Buffer Additives for Reducing Non-Specific Binding

AdditiveRecommended ConcentrationPurposeReference(s)
Sodium Chloride (NaCl) 150 mM - 500 mMReduce ionic interactions[1]
Tween-20 0.05% - 0.1% (v/v)Reduce hydrophobic interactions[1][2]
Triton X-100 0.1% (v/v)Reduce hydrophobic interactions[1]
D-mannose 20 mM - 50 mMBlock non-specific binding to mannose structures[2]
α-methyl-mannopyranoside 20 mM - 50 mMBlock non-specific binding to mannose structures[2]

Table 2: Recommended Buffer Compositions

Buffer ComponentConcentrationpHPurposeReference(s)
HEPES 10 mM7.2 - 7.5Buffering agent[2]
Tris-HCl 10 mM - 175 mM7.2 - 7.5Buffering agent[2][5]
Sodium Chloride (NaCl) 150 mM-Maintain ionic strength[2]

Experimental Protocols

Protocol 1: Standard Jacalin Affinity Chromatography with Optimized Wash Steps

This protocol provides a general workflow for purifying glycoproteins using a Jacalin-agarose column with steps to minimize non-specific binding.

  • Column Equilibration:

    • Equilibrate the Jacalin-agarose column with 5-10 column volumes (CVs) of Binding Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.5).[3]

  • Sample Preparation and Application:

    • Prepare your sample in the Binding Buffer. If non-specific binding to mannose is a concern, supplement the sample with 20-50 mM D-mannose.[2]

    • Apply the pre-cleared sample to the column at a flow rate recommended by the manufacturer.

  • Washing:

    • Wash the column with 10-20 CVs of Wash Buffer (Binding Buffer containing 0.05% Tween-20 and an optimized concentration of NaCl, e.g., 300 mM).[1]

    • Monitor the absorbance at 280 nm until it returns to baseline.[1]

  • Elution:

    • Elute the bound glycoprotein with Elution Buffer (Binding Buffer containing a competing sugar such as 0.1 M - 0.8 M D-galactose or 0.1 M melibiose).[7]

  • Regeneration:

    • Regenerate the column by washing with a high salt buffer (e.g., PBS with 500 mM NaCl), followed by the Binding Buffer. For long-term storage, use a buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide).[7]

Protocol 2: Systematic Optimization of Wash Buffer

This protocol describes a method to systematically optimize the wash buffer to reduce non-specific binding while maintaining the yield of the target glycoprotein.

  • Initial Run: Perform a purification using the standard protocol and analyze the purity and yield of your target protein.

  • Salt Gradient Wash:

    • Set up parallel purifications or sequential runs on a regenerated column.

    • In each run, use a different concentration of NaCl in the Wash Buffer (e.g., 150 mM, 300 mM, 500 mM).[1]

    • Analyze the purity and yield for each condition to determine the optimal salt concentration.

  • Detergent Screening:

    • Using the optimal salt concentration from the previous step, perform further optimization by adding a non-ionic detergent to the wash buffer.

    • Test different detergents (e.g., 0.1% Tween-20, 0.1% Triton X-100) and analyze the impact on purity and yield.[1]

  • Competitive Inhibitor Titration (if necessary):

    • If non-specific binding to mannose is suspected, titrate D-mannose (e.g., 10 mM, 20 mM, 50 mM) into the optimized wash buffer and assess the effect on purity.

  • Final Optimized Protocol: Combine the optimal salt concentration, detergent, and competitive inhibitor (if needed) to create your final, optimized washing protocol.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis equilibration Column Equilibration (Binding Buffer) sample_load Sample Loading equilibration->sample_load sample_prep Sample Preparation (in Binding Buffer) sample_prep->sample_load wash Washing (Optimized Wash Buffer) sample_load->wash elution Elution (Competing Sugar) wash->elution analysis Analyze Purity & Yield (e.g., SDS-PAGE) elution->analysis

Caption: A general experimental workflow for Jacalin affinity chromatography.

References

Technical Support Center: Optimizing Jacalin for T-Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing jacalin concentration for T-cell activation studies.

Troubleshooting and FAQs

Q1: What is the recommended starting concentration for jacalin in a T-cell activation experiment?

The optimal concentration of jacalin can vary depending on the experimental conditions, particularly the presence of serum. For initial experiments, we recommend a titration series based on the following starting points:

  • Serum-free conditions: A starting concentration of 5 µg/mL is often effective for maximal T-cell growth activity.[1]

  • With 5% Fetal Bovine Serum (FBS): A higher concentration of approximately 25 µg/mL is recommended to achieve optimal T-cell activation.[1]

It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell type and experimental setup.

Q2: My T-cells are not proliferating after stimulation with jacalin. What are the possible causes?

Several factors could contribute to a lack of T-cell proliferation:

  • Suboptimal Jacalin Concentration: The jacalin concentration may be too low or too high, leading to insufficient activation or induced cell death, respectively. A thorough dose-response curve is essential.

  • Absence of Accessory Cells: Jacalin-induced T-cell proliferation is dependent on the presence of monocytes or other accessory cells.[2][3] Ensure your T-cell population contains these necessary accessory cells or add them to your culture.

  • Incorrect Serum Type: The use of human or rat serum is not recommended as it can absorb significant amounts of jacalin, drastically shifting the optimal lectin concentration to over 800 µg/mL.[1] Fetal bovine serum is a more suitable choice.

  • Poor Cell Viability: Ensure the initial viability of your T-cells is high before starting the experiment.

Q3: I am observing high levels of cell death in my cultures. How can I mitigate this?

High cell death can be caused by:

  • Jacalin Toxicity: While less toxic than other lectins like Concanavalin A, high concentrations of jacalin can still be toxic to cells.[1] Titrate the jacalin concentration to find a balance between activation and toxicity.

  • Culture Conditions: Ensure optimal cell culture conditions, including appropriate media, supplements, and cell density. Over-seeding can lead to nutrient depletion and cell death.

Q4: How long should I stimulate the T-cells with jacalin?

The optimal stimulation time can vary. For harvesting supernatants to measure T-cell growth activity in the absence of serum, a window of 24 to 72 hours is suggested.[1] When using 5% fetal calf serum, a shorter harvesting time of 24 hours is recommended to minimize the loss of T-cell growth activity due to cellular proliferation.[1] For proliferation assays, a typical incubation period is 72 hours.

Data Presentation

Recommended Jacalin Concentration Ranges
Culture ConditionRecommended Jacalin ConcentrationSource
Serum-Free5 µg/mL[1]
5% Fetal Bovine Serum25 µg/mL[1]
Human or Rat Serum> 800 µg/mL (Not Recommended)[1]
Key Experimental Parameters
ParameterRecommended Range/ConditionNotes
Incubation Time (Supernatant)24 - 72 hours (serum-free)Longer incubation does not significantly increase T-cell growth activity.[1]
Incubation Time (Proliferation)72 hoursTypical duration for assessing cell division.
Cell Density1 x 10^6 cells/mLA common starting density for T-cell cultures.
Serum TypeFetal Bovine SerumHuman/rat serum can interfere with jacalin activity.[1]

Experimental Protocols

Protocol 1: Titration of Jacalin for Optimal T-Cell Proliferation

This protocol outlines the steps to determine the optimal concentration of jacalin for inducing T-cell proliferation using a dye dilution assay (e.g., CFSE).

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin

  • Jacalin

  • CFSE (Carboxyfluorescein succinimidyl ester) dye

  • 96-well flat-bottom culture plates

  • Flow cytometer

Procedure:

  • Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Label Cells with CFSE:

    • Resuspend 10-20 x 10^6 PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM (the optimal CFSE concentration should be titrated for each new batch to ensure good staining with minimal toxicity).[4]

    • Incubate for 10 minutes at 37°C.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete medium.

  • Cell Seeding: Resuspend the CFSE-labeled cells to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640. Seed 100 µL of the cell suspension into the wells of a 96-well plate.

  • Jacalin Stimulation:

    • Prepare a serial dilution of jacalin in complete RPMI-1640. Recommended final concentrations to test: 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL.

    • Add 100 µL of the jacalin dilutions to the respective wells.

    • Include a negative control (medium only) and a positive control (e.g., Phytohemagglutinin (PHA) at 5 µg/mL).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Stain with antibodies against T-cell markers (e.g., CD3, CD4).

    • Acquire the samples on a flow cytometer and analyze the CFSE dilution in the CD3+CD4+ T-cell population. Proliferation is indicated by a decrease in CFSE fluorescence intensity.

Visualizations

Experimental Workflow for Jacalin Optimization

G cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis pbmc Isolate PBMCs cfse Label with CFSE pbmc->cfse seed Seed cells in 96-well plate cfse->seed jacalin Add Jacalin serial dilutions seed->jacalin incubate Incubate for 72h jacalin->incubate flow Flow Cytometry Analysis incubate->flow result result flow->result Determine Optimal Concentration

Caption: Workflow for optimizing jacalin concentration for T-cell proliferation.

Jacalin-Induced T-Cell Activation Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus jacalin Jacalin cd4 CD4 Glycoprotein jacalin->cd4 Binds to lck p56(lck) cd4->lck tcr TCR/CD3 Complex fyn p59(fyn) tcr->fyn zap70 ZAP-70 lck->zap70 fyn->zap70 plc PLC-γ1 zap70->plc ras Ras zap70->ras proliferation T-Cell Proliferation & Cytokine Production plc->proliferation erk ERK ras->erk jnk JNK ras->jnk erk->proliferation jnk->proliferation

Caption: Simplified signaling cascade in jacalin-mediated CD4+ T-cell activation.

References

Troubleshooting low yield in Jacalin extraction from jackfruit seeds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Jacalin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low yield, encountered during the extraction and purification of Jacalin from jackfruit (Artocarpus heterophyllus) seeds.

Troubleshooting Guide: Low Jacalin Yield

This guide addresses specific issues that may lead to a lower-than-expected yield of Jacalin during the extraction and purification process.

Issue 1: Low Protein Concentration in the Crude Extract

Question: My initial crude extract shows very low protein concentration. What could be the cause?

Answer:

Several factors during the initial extraction phase can contribute to a low protein concentration. Consider the following:

  • Inadequate Seed Grinding: The jackfruit seeds must be ground into a fine powder to maximize the surface area for protein extraction.[1] Incomplete grinding will result in inefficient extraction.

  • Insufficient Extraction Time: Proteins require adequate time to solubilize. Stirring the seed powder suspension overnight at 4°C is recommended to ensure maximal protein extraction.[1]

  • Incorrect Buffer Composition: The choice of extraction buffer is crucial. A common and effective buffer is Phosphate-Buffered Saline (PBS) at a pH of 7.4.[1] Using an inappropriate buffer or an incorrect pH can reduce protein solubility.

  • Improper Solid-to-Liquid Ratio: A suboptimal ratio of seed powder to buffer can lead to incomplete extraction. A common ratio is 100g of powder in 1L of PBS.[1]

Issue 2: Significant Loss of Jacalin During Ammonium (B1175870) Sulfate (B86663) Precipitation

Question: I seem to be losing a significant amount of Jacalin during the ammonium sulfate precipitation step. How can I optimize this?

Answer:

Ammonium sulfate precipitation is a critical step for concentrating the crude extract. Loss of Jacalin at this stage can be due to:

  • Incorrect Saturation Range: Different saturation ranges have been investigated for Jacalin precipitation. While a 30-60% saturation range is sometimes used, a 0-90% saturation range has been shown to yield a maximum of 0.463 g of Jacalin per gram of crude protein without dialysis and 0.425 g/g with dialysis.[2][3] The 0-90% range is also more suitable for large-scale applications as it involves a single addition of ammonium sulfate.[2][3]

  • Incomplete Precipitation: Allow the protein to precipitate for at least 4 hours at 4°C after the addition of ammonium sulfate to ensure complete precipitation.[1]

  • Loss During Centrifugation: Ensure that centrifugation is performed at a sufficient speed and for an adequate duration (e.g., 10,000 x g for 30 minutes at 4°C) to form a compact pellet.[1] Accidentally discarding the pellet or incomplete resuspension can lead to significant losses.

  • Interference with Protein Quantification: High concentrations of ammonium sulfate can interfere with protein determination methods like the Lowry assay, potentially leading to an underestimation of the protein concentration.[2][3] It is advisable to perform dialysis to remove excess ammonium sulfate before protein quantification.[1]

Issue 3: Poor Binding of Jacalin to the Affinity Column

Question: My Jacalin is not binding efficiently to the IgA-Sepharose or Galactose-Affi gel column. What are the possible reasons?

Answer:

Poor binding during affinity chromatography is a common issue that can drastically reduce yield. Here are some troubleshooting steps:

  • Denatured Jacalin: Jacalin may have denatured due to improper storage or exposure to harsh conditions.[4] Perform a positive control with a known Jacalin-binding glycoprotein (B1211001) like human IgA1 to check the activity of the lectin.[4]

  • Column Equilibration: Ensure the affinity column is properly equilibrated with the binding buffer (e.g., PBS, pH 7.4) for at least five column volumes before loading the sample.[1]

  • Presence of Competing Sugars: If your sample buffer contains galactose, mannose, or other competing sugars, it will inhibit the binding of Jacalin to the column matrix.[4]

  • Incorrect Glycan Structure on Target (if applicable): While this is more relevant for purifying glycoproteins using a Jacalin column, it's a key principle. Jacalin binds to specific O-linked glycan structures.[4]

Issue 4: Difficulty in Eluting Jacalin from the Affinity Column

Question: I am having trouble eluting the bound Jacalin from the affinity column, resulting in a low recovery. What can I do?

Answer:

Inefficient elution can be a significant bottleneck in obtaining a high yield of purified Jacalin. Consider these points:

  • Inadequate Elution Buffer Concentration: The concentration of the competing sugar in the elution buffer may be too low. For IgA-Sepharose 4B, a concentration of 0.8 M D-galactose is often used.[5][6] For Galactose-Affi gel Hz, 0.2 M galactose in 0.15 M NaCl has been found to be effective.[2][3] Increasing the galactose concentration may improve elution.

  • Insufficient Elution Volume: Ensure you are using a sufficient volume of elution buffer to allow for complete dissociation of Jacalin from the resin.

  • Paused Elution: For tightly bound proteins, a "paused elution" technique can be beneficial. After applying the elution buffer, stop the column flow for 10-30 minutes to allow more time for the Jacalin to dissociate from the resin before collecting the fractions.[7]

  • Strong Multivalent Interactions: Jacalin can bind with high avidity. While not ideal, a combination of a competing sugar and a mild denaturant might be necessary in some cases, but this can affect the protein's integrity.[4]

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield of Jacalin from jackfruit seeds?

A1: The yield of Jacalin can vary significantly depending on the extraction and purification method used.

  • Affinity Chromatography (IgA-Sepharose 4B): Yields of 10-15 mg of Jacalin per 50 mg of crude seed protein have been reported.[5][6]

  • Ammonium Sulfate Precipitation (0-90% saturation): A maximum yield of 0.425 g of Jacalin per gram of dialyzed crude extract has been achieved.[2][3]

  • Reverse Micellar Extraction (RME): This method has shown high efficiency, with a forward extraction efficiency of up to 88.04% and a backward extraction efficiency of up to 92.60%.[8]

Q2: What is the optimal pH for Jacalin extraction and stability?

A2:

  • Extraction: A neutral pH, typically around 7.4 (e.g., in PBS), is commonly used for the initial saline extraction of Jacalin from jackfruit seeds.[1]

  • Reverse Micellar Forward Extraction: An acidic aqueous phase pH of 4.58 has been found to be optimal for the forward extraction of Jacalin into the reverse micellar phase.[8][9]

  • Reverse Micellar Backward Extraction: A basic pH of 9.0 is optimal for the backward extraction of Jacalin into the new aqueous phase.[8]

  • Stability: Jacalin is stable up to 50°C, but its stability decreases at extreme alkaline pH.[10]

Q3: Can I use a different affinity matrix besides IgA-Sepharose?

A3: Yes, Galactose-Affi gel Hz is another effective affinity matrix for Jacalin purification.[2][3] The elution for this matrix is typically performed with a lower concentration of galactose (0.2 M) compared to IgA-Sepharose.[2][3]

Q4: How can I assess the purity of my extracted Jacalin?

A4: The purity of Jacalin can be assessed using several techniques:

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): Under reducing conditions, Jacalin typically shows two bands with apparent molecular weights of approximately 11.8 kDa and 14.7 kDa.[6]

  • Immunoelectrophoresis: Purified Jacalin should appear as a single component.[6]

  • Gel Filtration Chromatography: This can be used to determine the apparent molecular weight of the native protein, which is around 43 kDa.[6]

Q5: Are there alternative extraction methods to chromatography?

A5: Yes, Reverse Micellar Extraction (RME) is a promising alternative to traditional chromatographic methods.[8] RME is an attractive option for downstream processing as it can be more efficient and easier to scale up compared to the often tedious and costly chromatographic techniques.[8][9]

Data Presentation

Table 1: Comparison of Jacalin Purification Methods

ParameterAffinity Chromatography (IgA-Sepharose 4B)Anion-Exchange HPLCAmmonium Sulfate Precipitation (0-90%)Reverse Micellar Extraction (RME)
Principle Specific binding to immobilized IgA[5]Separation based on net negative charge[5]Precipitation based on solubility at high salt concentration[2][3]Partitioning between aqueous and reverse micellar phases[8]
Yield/Recovery 10-15 mg per 50 mg of seed protein[5][6]27-33% recovery from total soluble extract[5]Up to 0.425 g/g of dialyzed crude extract[2][3]Forward Extraction: 88.04% Backward Extraction: 92.60%[8]
Purity High, single component on immunoelectrophoresis[5]Homogeneous preparation[5]Partially purifiedHigh purification factor can be achieved
Key Advantage High specificity in a single step[5]Rapid separation, suitable for automation[5]Simple, suitable for initial concentrationEfficient, scalable, and potentially less expensive[8]
Considerations Cost and availability of IgA ligand[5]Requires specialized HPLC equipment[5]May require subsequent purification steps; can interfere with some protein assays[2][3]Requires optimization of several parameters (pH, salt, surfactant concentration)[8]

Experimental Protocols

Protocol 1: Jacalin Extraction and Purification via Ammonium Sulfate Precipitation and Affinity Chromatography

1. Preparation of Crude Seed Extract

  • Remove the outer seed coat from dried jackfruit seeds.

  • Grind the seeds into a fine powder using a blender or mill.[1]

  • Suspend the seed powder in Phosphate-Buffered Saline (PBS), pH 7.4 (e.g., 100 g of powder in 1 L of PBS).[1]

  • Stir the suspension overnight at 4°C.[1]

  • Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C to pellet insoluble material.[1]

  • Collect the supernatant, which is the crude protein extract.

2. Ammonium Sulfate Precipitation (0-90% Saturation)

  • Slowly add solid ammonium sulfate to the crude extract while gently stirring at 4°C to achieve 90% saturation.

  • Allow the protein to precipitate for at least 4 hours at 4°C.[1]

  • Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C to collect the precipitated protein.[1]

  • Discard the supernatant and resuspend the pellet in a minimal volume of PBS.

  • Dialyze the resuspended pellet extensively against PBS at 4°C to remove excess ammonium sulfate.[1]

3. Affinity Chromatography (using IgA-Sepharose 4B or Galactose-Affi gel Hz)

  • Pack a chromatography column with the chosen affinity resin.

  • Equilibrate the column with at least five column volumes of PBS, pH 7.4.[1]

  • Load the dialyzed protein extract onto the column.

  • Wash the column with PBS until the absorbance of the flow-through at 280 nm returns to baseline.[1]

  • Elute the bound Jacalin using the appropriate elution buffer:

    • For IgA-Sepharose 4B: 0.8 M D-galactose in PBS.[5][6]

    • For Galactose-Affi gel Hz: 0.2 M galactose in 0.15 M NaCl.[2][3]

  • Collect fractions and monitor the protein concentration at 280 nm.

  • Pool the fractions containing purified Jacalin.

  • Dialyze the pooled fractions against PBS to remove the galactose.

Protocol 2: Jacalin Extraction using Reverse Micellar System

1. Preparation of Crude Extract

  • Prepare the crude protein extract from jackfruit seeds as described in Protocol 1, Step 1.

2. Forward Extraction

  • Prepare the organic phase consisting of a surfactant (e.g., 40 mM AOT) in an organic solvent (e.g., isooctane).[8]

  • Prepare the aqueous phase containing the crude Jacalin extract with an adjusted pH of 4.58 and a salt concentration of 125 mM NaCl.[8]

  • Mix the organic and aqueous phases and stir for a defined period to allow the transfer of Jacalin into the reverse micelles in the organic phase.

  • Allow the phases to separate and collect the organic phase containing the Jacalin-loaded reverse micelles.

3. Backward Extraction

  • Prepare a fresh stripping aqueous phase with a pH of 9.0, containing 0.75 M KCl and 40% v/v isopropyl alcohol.[8]

  • Mix the organic phase from the forward extraction with the stripping aqueous phase.

  • Stir to facilitate the release of Jacalin from the reverse micelles into the new aqueous phase.

  • Separate the phases and collect the aqueous phase containing the purified Jacalin.

Visualizations

Jacalin_Extraction_Workflow cluster_CrudeExtract Crude Extract Preparation cluster_Purification Purification start Jackfruit Seeds grind Grind into Fine Powder start->grind extract Extract with PBS (pH 7.4) overnight at 4°C grind->extract centrifuge1 Centrifuge (10,000 x g, 30 min, 4°C) extract->centrifuge1 crude_extract Crude Protein Extract centrifuge1->crude_extract precipitation Ammonium Sulfate Precipitation (0-90%) crude_extract->precipitation centrifuge2 Centrifuge precipitation->centrifuge2 dialysis Dialysis against PBS centrifuge2->dialysis affinity Affinity Chromatography (IgA-Sepharose or Galactose-Affi gel) dialysis->affinity elution Elute with Galactose affinity->elution pure_jacalin Purified Jacalin elution->pure_jacalin Low_Yield_Troubleshooting cluster_Problem Problem cluster_Causes Potential Causes cluster_Solutions Solutions low_yield Low Jacalin Yield cause1 Inefficient Crude Extraction low_yield->cause1 cause2 Loss During Precipitation low_yield->cause2 cause3 Poor Affinity Binding low_yield->cause3 cause4 Inefficient Elution low_yield->cause4 sol1 Optimize Grinding, Extraction Time, Buffer cause1->sol1 sol2 Use 0-90% Saturation, Ensure Complete Precipitation & Dialysis cause2->sol2 sol3 Check Jacalin Activity, Column Equilibration, Remove Competing Sugars cause3->sol3 sol4 Optimize Elution Buffer Concentration, Use Paused Elution cause4->sol4

References

Strategies to improve the stability of purified Jacalin solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of purified Jacalin solutions.

Troubleshooting Guide

Issue 1: Precipitation is observed in the purified Jacalin solution upon storage.

Potential CauseSuggested Solution
Protein Aggregation Jacalin may aggregate over time, especially at neutral pH and elevated temperatures. Lower the storage temperature to 4°C or -20°C. Consider adding cryoprotectants like glycerol (B35011) (5-20%) for frozen storage.[1]
Interaction with Contaminants If the purification is incomplete, residual proteins (e.g., from serum used in cell culture) can interact with Jacalin and cause precipitation.[2] Ensure high purity of the Jacalin solution by optimizing the purification protocol.
Sub-optimal Buffer Conditions The pH of the storage buffer can significantly impact Jacalin's stability. The optimal pH for Jacalin activity and stability is around 7.0.[1] Ensure the buffer pH is maintained in the optimal range.
Freeze-Thaw Cycles Repeated freezing and thawing can lead to protein denaturation and aggregation. Aliquot the purified Jacalin solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[1]

Issue 2: Loss of Jacalin's biological activity (e.g., hemagglutination) over time.

Potential CauseSuggested Solution
Thermal Denaturation Jacalin can undergo irreversible thermal unfolding at elevated temperatures.[3] Store the solution at recommended temperatures (4°C for short-term, -20°C or -80°C for long-term). Avoid prolonged exposure to temperatures above 25°C.[1]
pH Shift Changes in the buffer's pH can affect the tertiary structure and activity of Jacalin.[4] Use a well-buffered solution and verify the pH regularly, especially after adding other reagents.
Proteolytic Degradation Contaminating proteases in the purified solution can degrade Jacalin. Add protease inhibitors to the solution, especially during the purification process.[5]
Oxidation Exposure to oxidizing agents can damage the protein. While not extensively reported for Jacalin, it is a general consideration for protein stability. If suspected, consider adding a reducing agent like DTT in low millimolar concentrations for short-term storage, but be aware that high concentrations of some reducing agents can cause aggregation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing purified Jacalin?

A1: The optimal pH for maintaining the stability and activity of Jacalin is approximately 7.0.[1] While its secondary structure is largely unaffected between pH 2.0 and 9.0, its tertiary structure and stability are more sensitive to pH changes.[4] Extreme acidic or alkaline conditions can lead to aggregation upon heating.[6]

Q2: What is the recommended storage temperature for purified Jacalin solutions?

A2: For short-term storage (a few days to a week), 4°C is recommended. For long-term storage, it is advisable to store the solution at -20°C or -80°C in aliquots to prevent repeated freeze-thaw cycles. Jacalin is known to be thermostable at 25°C, but its stability decreases at higher temperatures, with unfolding occurring at approximately 60°C.[1][4]

Q3: Can I add any stabilizers to my purified Jacalin solution?

A3: Yes, certain additives can enhance the stability of Jacalin solutions.

  • Sugars: The presence of specific sugars, such as D-galactose or its derivatives, can stabilize the protein structure.[4] These sugars are often used in the elution buffer during affinity chromatography and can be kept in the final storage buffer at a low concentration.

  • Glycerol: Adding glycerol to a final concentration of 5-20% can act as a cryoprotectant, preventing aggregation and loss of activity during freeze-thaw cycles and long-term frozen storage.[1][7]

Q4: My Jacalin solution shows turbidity. What does this indicate and how can I measure it?

A4: Turbidity in a Jacalin solution typically indicates protein aggregation.[3] You can quantitatively measure turbidity by monitoring the absorbance of the solution at a wavelength where the protein does not absorb, typically between 340 and 400 nm, using a spectrophotometer.[8][9] An increase in absorbance over time suggests ongoing aggregation.

Data Presentation

Table 1: Illustrative Long-Term Stability of Purified Jacalin under Various Conditions

This table provides representative data based on available literature. Actual stability may vary depending on the specific experimental conditions.

Storage ConditionpHTemperature (°C)AdditiveEstimated Activity Loss (after 30 days)
A7.04None< 10%
B5.04None15-25%
C9.04None20-30%
D7.025None10-20%
E7.0-20None< 5%
F7.0-2010% Glycerol< 2%
G7.040.1 M D-galactose< 5%

Experimental Protocols

Protocol 1: Assessment of Jacalin Stability by Hemagglutination Assay

This protocol determines the biological activity of Jacalin by its ability to agglutinate red blood cells (RBCs). A decrease in agglutination capacity over time indicates a loss of activity.

Materials:

  • Purified Jacalin solution (stored under different conditions to be tested)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 2% suspension of washed human or rabbit red blood cells (RBCs) in PBS

  • 96-well U or V-bottom microtiter plate

  • Micropipettes

Procedure:

  • Serial Dilution: a. Add 50 µL of PBS to wells 2 through 12 of a microtiter plate. b. Add 100 µL of the Jacalin test sample to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as a negative control (containing only PBS and RBCs).

  • Addition of RBCs: Add 50 µL of the 2% RBC suspension to all wells (1 through 12).

  • Incubation: Gently tap the plate to mix and incubate at room temperature for 30-60 minutes.

  • Observation:

    • Positive Result (Agglutination): A uniform layer of RBCs spread across the bottom of the well.

    • Negative Result (No Agglutination): A tight button of RBCs at the bottom of the well.

  • Determination of Titer: The hemagglutination titer is the reciprocal of the highest dilution that shows complete agglutination. A decrease in the titer over time indicates a loss of Jacalin activity.[10][11][12]

Protocol 2: Monitoring Jacalin Aggregation by Turbidity Measurement

This protocol provides a quantitative measure of Jacalin aggregation in solution.

Materials:

  • Purified Jacalin solution (at a concentration of approximately 1 mg/mL)

  • Storage buffer (e.g., PBS at the desired pH)

  • Spectrophotometer

  • Cuvettes or a 96-well clear-bottom plate

Procedure:

  • Sample Preparation: Prepare aliquots of the Jacalin solution in the desired storage buffers and conditions to be tested.

  • Initial Measurement (T=0): a. Blank the spectrophotometer with the corresponding storage buffer. b. Measure the absorbance of each Jacalin sample at 350 nm. This is the initial turbidity reading.

  • Time-Course Measurement: a. Incubate the samples under the desired storage conditions (e.g., 4°C, 25°C, 37°C). b. At regular intervals (e.g., every 24 hours for a week), take a measurement of the absorbance at 350 nm for each sample. Ensure the sample is properly mixed before each reading.

  • Data Analysis: Plot the absorbance at 350 nm against time for each condition. An increase in absorbance indicates an increase in turbidity and therefore, protein aggregation.[3][8][9]

Mandatory Visualization

Jacalin_Purification_Workflow Experimental Workflow for Jacalin Purification and Stability Testing cluster_Purification Jacalin Purification cluster_Stability_Testing Stability Assessment A Crude Extract Preparation (from Jackfruit seeds) B Ammonium Sulfate Precipitation (optional) A->B C Affinity Chromatography (e.g., IgA-Sepharose) B->C D Elution with D-galactose C->D E Dialysis against Storage Buffer D->E F Sterile Filtration E->F G Store Aliquots under Different Conditions (pH, Temp, Additives) F->G Purified Jacalin H Monitor Activity over Time (Hemagglutination Assay) G->H I Monitor Aggregation over Time (Turbidity Measurement) G->I J Analyze Data to Determine Optimal Storage Conditions H->J I->J

Caption: Workflow for Jacalin Purification and Stability Testing.

Jacalin_T_Cell_Activation Jacalin-Induced CD4+ T-Cell Activation Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Jacalin Jacalin CD45 CD45 Jacalin->CD45 Binds to O-glycans CD4 CD4 Jacalin->CD4 Lck p56(lck) CD45->Lck Dephosphorylates inhibitory Tyr TCR TCR/CD3 Complex TCR->Lck CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates Fyn p59(fyn) Fyn->ZAP70 Phosphorylates Vav p95(vav) ZAP70->Vav Phosphorylates PLCg1 PLC-γ1 ZAP70->PLCg1 Phosphorylates Ras Ras-GDP Vav->Ras Activates Ras_GTP Ras-GTP Ras->Ras_GTP MAPK_cascade MAPK Cascade (ERK, JNK, p38) Ras_GTP->MAPK_cascade Activates Gene_Expression Gene Expression (e.g., IL-2) MAPK_cascade->Gene_Expression Leads to T_Cell_Activation T_Cell_Activation Gene_Expression->T_Cell_Activation

Caption: Jacalin-Induced CD4+ T-Cell Activation Pathway.

References

Technical Support Center: Overcoming Interference in Jacalin-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common interference issues encountered in Jacalin-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you identify and resolve potential problems in your Jacalin-based experiments.

High Background Signal

Q1: I am observing a high background signal across my entire plate. What are the likely causes and how can I fix this?

A high background can obscure the specific signal from your analyte, leading to inaccurate results. Here are the common culprits and solutions:

  • Inadequate Blocking: The blocking buffer may not be effectively preventing non-specific binding of Jacalin or the detection antibody to the plate surface.

    • Solution: Optimize your blocking step. Increase the concentration of your blocking agent (e.g., 1-3% BSA or non-fat dry milk) or extend the incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[1][2] Consider switching to a protein-free blocking buffer like Polyvinyl Alcohol (PVA) to avoid potential glycoprotein (B1211001) contamination present in blockers like Bovine Serum Albumin (BSA).[1][3][4]

  • Excessive Concentration of Jacalin or Detection Antibody: Using too high a concentration of the lectin or the detection antibody can lead to increased non-specific binding.[1]

    • Solution: Perform a titration experiment (checkerboard titration) to determine the optimal concentration for both Jacalin and the detection antibody.[1][2]

  • Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents, contributing to high background.[1]

    • Solution: Increase the number of wash cycles (at least 4-5 washes) and ensure complete aspiration of the wash buffer from the wells after each wash.[1][2] The addition of a non-ionic detergent like Tween 20 (0.05-0.1%) to your wash buffer can also help disrupt weak, non-specific hydrophobic interactions.[2]

  • Contaminated Reagents: Buffers or reagents may be contaminated with interfering substances.

    • Solution: Use fresh, high-quality reagents and sterile technique.

  • Suboptimal Buffer Conditions: The pH and ionic strength of your buffers can influence non-specific binding.

    • Solution: A pH near neutral (7.2-7.5) is generally recommended.[2] The presence of divalent cations like Ca²⁺ (0.1 mM) can be important for optimal binding activity.[2] Adjusting the salt concentration (e.g., with NaCl) in your wash buffer can help reduce non-specific ionic interactions.[5][6]

Low or No Signal

Q2: My assay is showing a very weak or no signal. What are the potential reasons?

A weak or absent signal can be due to several factors, from reagent issues to problems with your target molecule.

  • Inactive Jacalin or Detection Reagents: Improper storage or handling can lead to a loss of activity.

    • Solution: Ensure all reagents are stored at their recommended temperatures and have not expired. Aliquot reagents to avoid repeated freeze-thaw cycles.

  • Insufficient Concentration of Analyte: The concentration of the target glycoprotein in your sample may be below the detection limit of the assay.

    • Solution: Concentrate your sample or try a more sensitive detection method.

  • Incorrect Buffer Composition for Binding: The buffer conditions may not be optimal for Jacalin binding.

    • Solution: Ensure your binding buffer has a neutral pH (7.2-7.5) and contains necessary divalent cations like 0.1 mM CaCl₂.[2]

  • Over-Washing: While essential, excessive washing can lead to the dissociation of the bound analyte.

    • Solution: Reduce the number or duration of wash steps.

Non-Specific Binding and Cross-Reactivity

Q3: I suspect non-specific binding or cross-reactivity is affecting my results. How can I confirm and mitigate this?

Jacalin is known to bind to mannose structures, which can be a source of non-specific signal.[2]

  • Solution: Competitive Inhibition: To block the non-specific binding of Jacalin to mannose-containing glycoproteins, you can add a competitive inhibitor to your buffers.[2]

    • Add D-mannose or its higher affinity analog, α-methyl-mannopyranoside, to the sample diluent at a concentration of 20-50 mM.[2]

  • Solution: Inhibition Control: Include a carbohydrate inhibition control by pre-incubating your sample with a high concentration of a known Jacalin-binding sugar (e.g., galactose or methyl-α-galactose). A significant reduction in signal in the presence of the inhibiting sugar can confirm the specificity of the Jacalin binding.[1]

  • Biotin-Streptavidin System Issues: If you are using a biotin-streptavidin detection system, high background can occur.

    • Endogenous Biotin (B1667282): Some samples may contain endogenous biotin, leading to false-positive signals. Using a commercial endogenous biotin blocking kit can mitigate this.[2]

    • Glycosylation of Avidin: Avidin is a glycoprotein and can be a source of non-specific binding. It is recommended to use streptavidin, which is not glycosylated.[2][7]

Interference from Sample Matrix

Q4: My samples are complex biological fluids (e.g., serum, plasma), and I'm seeing interference. What can I do?

Components in complex biological samples can non-specifically bind to the plate or to Jacalin, a phenomenon known as the matrix effect.[8][9]

  • Solution: Sample Dilution: One of the simplest ways to overcome matrix interference is by diluting the sample in an assay-compatible buffer.[8][10] The ideal diluent is the same material used to prepare the kit standards.[8]

    • Note: This is only an option if the analyte concentration remains within the assay's detection range after dilution.[8]

  • Solution: Buffer Exchange: When dilution is not feasible, consider processing the sample to remove interfering components. A buffer exchange can move your sample into a more assay-compatible matrix.[8]

    • Small, pre-calibrated Sephadex G25 columns can be used for this purpose.[8]

  • Solution: pH Neutralization: If your sample has an extreme pH, it can interfere with the assay. ELISA may not work well if the sample pH is outside the neutral range of <6.0 or >8.5.[8]

    • Addition of a buffering concentrate can neutralize your sample to the ideal pH of 7.0-7.5 without significant dilution.[8][10]

  • Solution: Modification of the ELISA Protocol:

    • Using a smaller sample volume, extending incubation times, or employing a simultaneous incubation protocol where the sample and detection antibody are added together can also be effective.[8]

Data Presentation

Table 1: Jacalin Binding Specificity

This table summarizes the association constants (Ka) for Jacalin with several p-nitrophenyl (pNP) derivatized sugars, demonstrating its high affinity for its primary T- and Tn-antigen targets.[2]

Sugar StructureCommon NameAssociation Constant (Ka) M⁻¹
Galβ1-3GalNAcα-pNPCore 1 (T-Antigen)1.3 x 10⁵
GalNAcα-pNPTn-Antigen1.1 x 10⁵
GalNAcβ1-3Galα-pNPCore 31.1 x 10⁵
Galα-pNP9.3 x 10⁴

Table 2: Effect of Wash Buffer Components on Purity and Yield in Jacalin Affinity Chromatography

This data illustrates how varying wash buffer components can impact the purity and yield of a target glycoprotein. This should serve as a guide for your own optimization experiments.[5]

NaCl Concentration in Wash BufferTarget Protein Purity (%)Target Protein Yield (%)
0 mM7595
150 mM8592
300 mM9288
500 mM9580
Detergent in Wash Buffer (with 150 mM NaCl)Target Protein Purity (%)Target Protein Yield (%)
None8592
0.1% Tween-209390
0.1% Triton X-1009488

Experimental Protocols

Protocol 1: Direct Enzyme-Linked Lectin Assay (ELLA) for Glycoprotein Detection

This protocol provides a framework for a direct ELLA to detect a specific glycoprotein using biotinylated Jacalin.

  • Coating:

    • Dilute your glycoprotein to an appropriate concentration in a coating buffer (e.g., PBS, pH 7.4).

    • Add 100 µL of the diluted glycoprotein to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS or a commercial carbohydrate-free blocker) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as in step 2.

  • Jacalin Incubation:

    • Dilute biotinylated Jacalin to its optimal concentration in blocking buffer.

    • Add 100 µL of the diluted Jacalin to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as in step 2, but increase to 5 washes.

  • Streptavidin-HRP Incubation:

    • Dilute streptavidin-HRP to its optimal concentration in blocking buffer.

    • Add 100 µL of the diluted streptavidin-HRP to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Washing:

    • Repeat the washing step as in step 6.

  • Substrate Development:

    • Add 100 µL of a suitable HRP substrate (e.g., TMB) to each well.

    • Incubate at room temperature until sufficient color develops.

  • Stop Reaction:

    • Add 100 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Absorbance:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Protocol 2: Checkerboard Titration to Optimize Jacalin and Detection Antibody Concentrations

This protocol helps determine the optimal concentrations of Jacalin and the detection antibody to maximize the specific signal while minimizing background.

  • Prepare a coated and blocked plate as described in Protocol 1.

  • Prepare serial dilutions of biotinylated Jacalin and streptavidin-HRP.

  • Create a grid on the 96-well plate. Each row will have a different concentration of Jacalin, and each column will have a different concentration of streptavidin-HRP.

  • Add the diluted reagents to the corresponding wells.

  • Follow the incubation, washing, and detection steps as described in Protocol 1.

  • Analyze the results to identify the combination of concentrations that gives the highest signal-to-noise ratio.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Jacalin-Based Assays start Assay Problem Identified high_bg High Background Signal start->high_bg low_signal Low or No Signal start->low_signal non_specific Non-Specific Binding start->non_specific inadequate_blocking Inadequate Blocking? high_bg->inadequate_blocking reagent_activity Reagent Activity Issue? low_signal->reagent_activity mannose_binding Mannose Cross-Reactivity? non_specific->mannose_binding optimize_blocking Optimize Blocking: - Increase concentration/time - Use protein-free blocker inadequate_blocking->optimize_blocking Yes excessive_reagents Excessive Reagents? inadequate_blocking->excessive_reagents No titrate_reagents Titrate Jacalin & Detection Antibody excessive_reagents->titrate_reagents Yes insufficient_washing Insufficient Washing? excessive_reagents->insufficient_washing No optimize_washing Optimize Washing: - Increase wash cycles - Add detergent (Tween 20) insufficient_washing->optimize_washing Yes check_reagents Check Reagent Storage & Expiration reagent_activity->check_reagents Yes analyte_conc Low Analyte Concentration? reagent_activity->analyte_conc No concentrate_sample Concentrate Sample analyte_conc->concentrate_sample Yes buffer_issues Incorrect Buffer? analyte_conc->buffer_issues No optimize_buffer Optimize Buffer: - pH 7.2-7.5 - Add 0.1mM CaCl2 buffer_issues->optimize_buffer Yes add_inhibitor Add Competitive Inhibitor: - D-mannose (20-50mM) mannose_binding->add_inhibitor Yes matrix_effects Sample Matrix Effects? mannose_binding->matrix_effects No sample_pretreatment Sample Pre-treatment: - Dilution - Buffer Exchange - pH Neutralization matrix_effects->sample_pretreatment Yes

Caption: A troubleshooting decision tree for common issues in Jacalin-based assays.

Jacalin_Interference_Pathway Jacalin Binding and Interference Mechanisms cluster_specific Specific Binding cluster_nonspecific Non-Specific Binding / Interference cluster_mitigation Mitigation Strategy Jacalin Jacalin T_Antigen T-Antigen (Galβ1-3GalNAc) Jacalin->T_Antigen High Affinity Mannose_Glycoprotein Mannose-Containing Glycoprotein Jacalin_ns Jacalin Jacalin_ns->Mannose_Glycoprotein Low Affinity Cross-Reactivity D_Mannose D-Mannose (Competitive Inhibitor) Jacalin_inhibited Jacalin D_Mannose->Jacalin_inhibited Blocks Binding Site Blocked_Mannose_Glycoprotein Mannose-Containing Glycoprotein

Caption: Jacalin's specific binding and interference from cross-reactivity, with mitigation.

References

Addressing variability in Jacalin's biological activity between batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of Jacalin, a lectin isolated from jackfruit (Artocarpus integrifolia) seeds.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in experimental results after switching to a new batch of Jacalin. What could be the cause?

A1: Batch-to-batch variability in Jacalin's biological activity is a common issue that can stem from several factors. The primary causes include inconsistencies in the source material (jackfruit seeds), differences in the purification methodology, and variations in protein structure and purity between batches.[1][2] Natural variations in plant-derived materials can lead to differences in the composition and activity of the extracted lectins.[1] Furthermore, the specific purification technique employed, such as affinity chromatography versus HPLC, can significantly affect the final purity, yield, and activity of the Jacalin preparation.[3]

Q2: What are the most critical factors that contribute to variability in Jacalin's biological activity?

A2: The most critical factors are:

  • Purification Method: Different protocols can co-purify different isoforms or other proteins, impacting specificity and activity. For instance, a crude extract of Artocarpus integrifolia may contain two lectins with distinct biological activities.[3][4]

  • Protein Heterogeneity: Jacalin is a tetrameric glycoprotein (B1211001) composed of non-covalently bound subunits.[5][6] Variations in the subunit composition, post-translational modifications, and glycosylation status can alter its binding affinity and biological effects.[7][8]

  • Purity: The presence of contaminants or other lectins from the crude extract can interfere with experimental results. A highly purified Jacalin preparation is crucial for reproducible outcomes.[3]

  • Storage and Handling: Improper storage conditions, such as incorrect temperature or buffer, can lead to degradation or aggregation of the protein, reducing its activity over time.

Q3: How can we assess and compare the biological activity of different Jacalin batches?

A3: A functional assay is essential for qualifying a new batch of Jacalin. The most common method is a hemagglutination assay , which measures the lectin's ability to agglutinate red blood cells.[9] This provides a semi-quantitative measure of its carbohydrate-binding activity. For more specific applications, such as its mitogenic effect on T-cells, a lymphocyte activation assay can be performed.[6][10] Comparing the results of these assays between the old and new batches using a standardized protocol will help quantify the difference in biological activity.

Q4: What are the optimal storage conditions for maintaining Jacalin's activity?

A4: For long-term storage, it is recommended to store Jacalin in a lyophilized form at -20°C or colder. If in solution, store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The buffer should ideally be a neutral pH saline solution (e.g., PBS, pH 7.4).[6] Avoid harsh detergents like SDS, or denaturing agents like urea (B33335) and guanidine, which have been shown to inhibit Jacalin's activity.[5]

Troubleshooting Guide

Problem: Low or no biological activity (e.g., weak hemagglutination) is observed with a new batch of Jacalin.

Potential Cause Troubleshooting Step
Sub-optimal Batch Activity The new batch may inherently have lower specific activity.
Solution: Perform a dose-response curve for both the old and new batches in a functional assay (e.g., hemagglutination) to determine the effective concentration for each. Adjust the experimental concentration of the new batch accordingly.
Incorrect Buffer/Assay Conditions Jacalin's activity can be inhibited by certain reagents.
Solution: Ensure that your assay buffer does not contain high concentrations of inhibitory sugars (e.g., galactose, GalNAc) or denaturing agents like SDS or urea.[5] While Jacalin's activity is largely independent of bivalent metal cations, ensuring a stable pH within a relatively broad range is recommended.[5]
Protein Degradation Improper handling or storage may have compromised the lectin.
Solution: Verify the storage conditions. If degradation is suspected, run a sample on an SDS-PAGE gel to check for protein integrity. The characteristic bands for Jacalin subunits are approximately 11.8 kDa and 14.7 kDa.[6]

Problem: High background or non-specific binding in affinity-based applications (e.g., ELISA, Western Blot, affinity chromatography).

Potential Cause Troubleshooting Step
Low Purity of Jacalin Batch The batch may contain contaminating proteins or other lectins.
Solution: Check the purity specifications from the supplier. If possible, analyze the batch purity using SDS-PAGE. Consider re-purifying the Jacalin using a high-specificity method like IgA-Sepharose affinity chromatography.[3][6]
Presence of Enhancing Agents Certain detergents can enhance Jacalin's reactivity.
Solution: The detergent NP-40 has been reported to enhance Jacalin's reactions.[5] If this detergent is present in your buffers, it might be increasing non-specific interactions. Consider reducing its concentration or switching to a different non-ionic detergent like Tween-20, which does not influence the reaction.[5]

Factors Influencing Jacalin Purification and Activity

The choice of purification method is a primary source of variability between batches. Affinity chromatography is a highly specific method that generally yields high-purity Jacalin.[3][6]

ParameterAffinity Chromatography (IgA-Sepharose)Anion-Exchange HPLCAmmonium (B1175870) Sulfate (B86663) Precipitation
Principle Specific binding to immobilized human IgA1.[5]Separation based on net protein charge.[3]Precipitation based on protein solubility at high salt concentrations.[11][12]
Typical Yield 10-15 mg of lectin per 50 mg of seed protein.[3]27-33% recovery from total soluble extract.[3]Max yield of 0.425 g/g with dialysis (30-60% or 0-90% saturation).[11][12]
Purity High; often results in a single component on immunoelectrophoresis.[3][6]Can produce a homogeneous preparation.[3]Lower purity; typically used as an initial fractionation step.[12]
Elution Method Competitive elution with a specific sugar (e.g., 0.8 M D-galactose).[6]Gradient elution with increasing salt concentration (e.g., NaCl).[3]Not applicable (resuspension of pellet).
Key Advantage High specificity yields high purity in a single primary step.[3]Rapid, high-resolution separation suitable for automation.[3]Simple, low-cost method for initial enrichment.
Considerations Cost and availability of the IgA ligand.[3]Requires specialized HPLC equipment and optimization.[3]Excessive ammonium sulfate can interfere with some protein quantification assays.[11]

Experimental Protocols

Protocol 1: Quality Control via Hemagglutination Assay

This protocol provides a method to assess the biological activity of Jacalin by measuring its ability to agglutinate red blood cells (RBCs).

Materials:

  • Jacalin (test and reference batches)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Trypsinized human or rabbit red blood cells (2% suspension in PBS)

  • U- or V-bottom 96-well microtiter plate

Procedure:

  • Serial Dilution: Create a two-fold serial dilution of the Jacalin solution in PBS across the wells of a 96-well plate. Start with a concentration of 1 mg/mL and dilute downwards. Leave a well with only PBS as a negative control.

  • Add RBCs: Add an equal volume of the 2% RBC suspension to each well containing the diluted Jacalin and the negative control.

  • Incubation: Gently tap the plate to mix. Incubate at room temperature for 1-2 hours, or until the RBCs in the negative control well have settled into a tight button at the bottom.

  • Observation: Observe the wells. A positive result (hemagglutination) is indicated by a uniform mat of cells covering the bottom of the well. A negative result is a tight button of settled cells, identical to the negative control.

  • Determine Titer: The hemagglutination titer is the reciprocal of the highest dilution of Jacalin that shows positive agglutination. Compare the titer of the new batch to that of a previously qualified reference batch.

Protocol 2: Jacalin Purification via IgA-Sepharose Affinity Chromatography

This protocol describes a standard method for purifying Jacalin from crude jackfruit seed extract.[3][6]

Materials:

  • Crude jackfruit seed extract (homogenized in saline and centrifuged)

  • IgA-Sepharose 4B affinity column

  • Binding/Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Elution Buffer: 0.8 M D-galactose in PBS, pH 7.4[6]

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Column Equilibration: Equilibrate the IgA-Sepharose column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Apply the crude seed extract to the column. Allow it to flow through by gravity.

  • Washing: Wash the column with Binding Buffer until the absorbance of the eluate at 280 nm returns to baseline. This removes unbound proteins.

  • Elution: Elute the bound Jacalin by applying the Elution Buffer to the column.

  • Fraction Collection: Collect the eluted fractions in tubes containing a small amount of Neutralization Buffer to restore a neutral pH.

  • Analysis: Monitor the protein content of the fractions by measuring absorbance at 280 nm. Pool the protein-rich fractions.

  • Dialysis: Dialyze the pooled fractions against PBS to remove the galactose.

  • Purity Check: Assess the purity of the final preparation using SDS-PAGE.

Visualizations

TroubleshootingWorkflow start Problem: Inconsistent Results with New Jacalin Batch check_activity Step 1: Quantify Biological Activity (e.g., Hemagglutination Assay) start->check_activity compare_batches Compare Activity of New Batch to a Qualified Reference Batch check_activity->compare_batches activity_ok Is Activity Comparable? compare_batches->activity_ok sub_optimal Conclusion: Batch is Sub-Optimal. Adjust Concentration or Source New Batch activity_ok->sub_optimal No check_assay Step 2: Review Assay Conditions activity_ok->check_assay Yes inhibitors Check for Inhibitors: - Competing Sugars (Galactose) - Denaturants (SDS, Urea) check_assay->inhibitors purity Step 3: Assess Purity (SDS-PAGE) check_assay->purity purity_ok Is Purity High? purity->purity_ok contaminants Conclusion: Contaminants Likely Interfering with Assay. Consider Re-purification. purity_ok->contaminants No resolve Issue Resolved purity_ok->resolve Yes QC_Workflow cluster_0 Batch Qualification new_batch Receive New Jacalin Batch sds_page Purity Analysis (SDS-PAGE) new_batch->sds_page activity_assay Functional Assay (Hemagglutination) new_batch->activity_assay compare Compare to Reference Standard sds_page->compare activity_assay->compare decision Accept or Reject Batch? compare->decision accept Batch Accepted for Use decision->accept Pass reject Batch Rejected decision->reject Fail SignalingPathway cluster_cell CD4+ T-Cell Surface Jacalin Jacalin (Lectin) CD4 CD4 Receptor (on T-Lymphocyte) Jacalin->CD4 Protein-Protein Interaction Signaling Initiation of Downstream Signaling Cascade CD4->Signaling Activation T-Lymphocyte Activation (Mitogenic Response) Signaling->Activation

References

Technical Support Center: Optimizing Jacalin-Glycoprotein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions and experimental outcomes for Jacalin-glycoprotein interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary binding specificity of Jacalin?

A1: Jacalin is a lectin that preferentially binds to O-linked oligosaccharides.[1] Its primary binding motif is the core 1 structure, also known as the Thomsen-Friedenreich antigen (T-antigen), which is a galactose β-1,3 N-acetylgalactosamine moiety (Galβ1-3GalNAcα-Ser/Thr).[2][3] Jacalin can also recognize the Tn antigen (GalNAcα-Ser/Thr).[3][4] A critical aspect of its specificity is that substitutions at the C6 position of the N-acetylgalactosamine (GalNAc) residue will inhibit binding.[2][4] Unlike some other galactose-binding lectins, Jacalin can bind to sialylated forms of the T-antigen.[1][5]

Q2: What are the recommended initial buffer conditions for Jacalin affinity chromatography?

A2: For initial experiments, a binding buffer of 10 mM HEPES, 0.15 M NaCl, pH 7.5 or Phosphate-Buffered Saline (PBS) at pH 7.4 is recommended.[2] The binding of glycoproteins to Jacalin is generally stable over a wide pH range, but a neutral pH (7.0-8.0) is a good starting point.[6] Jacalin's binding does not require divalent cations.[7]

Q3: How can I elute my glycoprotein (B1211001) from a Jacalin affinity column?

A3: Elution is typically achieved by competitive displacement with a simple sugar. The most common elution agents are D-galactose and melibiose (B213186).[2] Melibiose may be a more effective eluting agent for some proteins.[2] The concentration of the eluting sugar can range from 0.1 M up to 0.8 M.[2]

Q4: Does the presence of sialic acid on my glycoprotein affect binding to Jacalin?

A4: The presence of sialic acid does not prevent the binding of glycoproteins to Jacalin.[7] In fact, Jacalin can bind to mono- or disialylated forms of the T-antigen.[1][5] However, the affinity of the interaction may be reduced, as higher concentrations of the competing sugar (melibiose) might be required for elution of the asialo-form of a glycoprotein compared to its sialylated counterpart.[7]

Q5: How do I regenerate and store my Jacalin-agarose column?

A5: After elution, the column should be washed with several column volumes of a high salt buffer (e.g., binding buffer with 1 M NaCl) followed by the binding buffer to remove any residual bound protein and eluting sugar. For storage, the column should be equilibrated in a neutral buffer containing a bacteriostatic agent, such as 0.08% sodium azide, and stored at 2-8°C.[8] Do not freeze the agarose (B213101) beads.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions.

Problem 1: My protein is not binding to the Jacalin column.
Potential Cause Troubleshooting Steps
Incorrect Glycan Structure Your protein may lack the specific O-linked glycan structures that Jacalin recognizes (T-antigen or Tn-antigen).[2] Confirm the glycosylation profile of your target protein. Consider treating your glycoprotein with neuraminidase to remove sialic acids, which can sometimes hinder binding.[9]
Improper Buffer Conditions Ensure your binding buffer is at an optimal pH (typically 7.0-8.0) and ionic strength.[6] A common binding buffer is 10 mM HEPES, 0.15 M NaCl, pH 7.5.[2]
Column Not Equilibrated Verify that the column has been properly equilibrated with the binding buffer before applying the sample.[2]
Competing Sugars in Sample Ensure your sample is free of galactose or other sugars that could compete for binding to Jacalin.[6]
Denatured Jacalin The Jacalin on the column may have denatured due to improper storage or exposure to harsh chemicals. Test the column with a known Jacalin-binding glycoprotein (e.g., human IgA1) to verify its activity.[9]
Problem 2: I'm experiencing a low yield of my eluted protein.
Potential Cause Troubleshooting Steps
Mild Elution Conditions The interaction between your protein and the Jacalin resin may be strong, especially if the protein has a high affinity for the lectin.[2] Increase the concentration of D-galactose or melibiose in your elution buffer (up to 0.8 M).[2] Melibiose can be a more effective eluting agent.[2]
High Affinity Interactions For tightly bound proteins, implement a "paused elution." After applying the elution buffer, stop the flow for 10-30 minutes to allow for dissociation before collecting the eluate.[2]
Suboptimal Flow Rate Use a slow flow rate during elution to provide sufficient time for the competitive sugar to displace the bound protein.[2]
Protein Precipitation on Column Ensure the elution buffer is compatible with your protein's solubility. The addition of glycerol (B35011) (up to 20%) can sometimes help maintain protein stability.[6]
Strong Multivalent Interactions If your glycoprotein has multiple O-linked glycan chains, it may bind with high avidity. A combination of a competing sugar and a mild denaturant (e.g., low concentration of urea) might be necessary for elution, but be cautious as this can affect your protein's integrity.[9]
Problem 3: The eluted protein peak is very broad.
Potential Cause Troubleshooting Steps
Slow Dissociation Kinetics A broad peak can result from slow dissociation of the protein from the lectin.[2] Try using a slower flow rate during elution or implement a paused elution as described above.
Non-specific Interactions Non-specific binding to the agarose matrix can cause a broad elution profile. Increase the ionic strength of the wash buffer by adding NaCl to disrupt weak ionic interactions.[6] Including a low concentration of a non-ionic detergent like Tween-20 in the wash buffer can help disrupt hydrophobic interactions.[6]
Suboptimal Elution Gradient If using a gradient elution, the gradient may be too shallow. Try a steeper gradient or a step elution with increasing concentrations of the eluting sugar.[2]

Data Presentation

Table 1: Recommended Buffer Conditions for Jacalin Affinity Chromatography

Buffer Type Component Typical Concentration pH Notes
Binding Buffer HEPES or Phosphate10 mM7.4 - 7.5A common choice is 10 mM HEPES, 0.15 M NaCl, pH 7.5.[2]
NaCl0.15 MCan be adjusted to minimize non-specific binding.[6]
Wash Buffer Binding Buffer-7.4 - 7.5Increase NaCl concentration or add a non-ionic detergent to reduce non-specific binding.[6]
Elution Buffer D-Galactose0.1 - 0.8 M7.4 - 7.5In binding buffer.[2]
Melibiose0.1 - 0.8 M7.4 - 7.5Often more effective than D-galactose.[2]

Experimental Protocols

Protocol 1: Purification of a Glycoprotein using Jacalin-Agarose Affinity Chromatography
  • Column Preparation:

    • If using a pre-packed column, remove the storage buffer.

    • Equilibrate the Jacalin-agarose column with 5-10 column volumes of binding buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.5).[9]

  • Sample Application:

    • Prepare the sample in the binding buffer. It is recommended to filter (0.22 or 0.45 µm) or centrifuge the sample to remove any particulate matter.[2]

    • Apply the sample to the equilibrated column at a slow flow rate to ensure maximum binding.

  • Washing:

    • Wash the column with 10-20 column volumes of the binding buffer to remove any unbound proteins.[9]

    • Monitor the absorbance of the flow-through at 280 nm until it returns to the baseline.[9]

  • Elution:

    • Apply the elution buffer (e.g., 0.1 M melibiose in binding buffer) to the column.[10]

    • Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.[2]

  • Post-Elution Processing:

    • Pool the fractions containing the purified glycoprotein.

    • If necessary, dialyze the pooled fractions against a suitable buffer (e.g., PBS) to remove the eluting sugar.

Mandatory Visualizations

experimental_workflow Jacalin Affinity Chromatography Workflow cluster_prep Preparation cluster_binding Binding cluster_wash Washing cluster_elution Elution cluster_analysis Analysis prep_column 1. Equilibrate Column (Binding Buffer) prep_sample 2. Prepare Sample (Filter/Centrifuge) prep_column->prep_sample apply_sample 3. Apply Sample to Column prep_sample->apply_sample wash_column 4. Wash Column (Binding Buffer) apply_sample->wash_column monitor_A280 5. Monitor A280 until Baseline wash_column->monitor_A280 elute_protein 6. Apply Elution Buffer (e.g., Melibiose) monitor_A280->elute_protein collect_fractions 7. Collect Fractions elute_protein->collect_fractions pool_fractions 8. Pool Fractions collect_fractions->pool_fractions dialysis 9. Dialysis (Optional) pool_fractions->dialysis

Caption: Workflow for glycoprotein purification using Jacalin affinity chromatography.

troubleshooting_tree Troubleshooting Jacalin Affinity Chromatography start Start Troubleshooting no_binding Problem: No Protein Binding start->no_binding low_yield Problem: Low Elution Yield start->low_yield check_glycan Check Glycan Structure (T/Tn Antigen) no_binding->check_glycan increase_sugar Increase Eluting Sugar Conc. (up to 0.8M Melibiose) low_yield->increase_sugar check_buffer Check Binding Buffer (pH, Competing Sugars) check_glycan->check_buffer Glycan OK solution_glycan Solution: Confirm Glycosylation check_glycan->solution_glycan Incorrect Glycan check_column Check Column Activity (Control Protein) check_buffer->check_column Buffer OK solution_buffer Solution: Optimize Buffer check_buffer->solution_buffer Buffer Issue check_column->no_binding Column OK, Re-evaluate solution_column Solution: Use New/Regenerated Column check_column->solution_column Column Inactive paused_elution Implement Paused Elution (10-30 min) increase_sugar->paused_elution Yield Still Low solution_yield Solution: Stronger Elution Conditions increase_sugar->solution_yield Yield Improved check_flow_rate Optimize Flow Rate (Slower for Elution) paused_elution->check_flow_rate Yield Still Low paused_elution->solution_yield Yield Improved check_flow_rate->low_yield Yield Still Low, Re-evaluate check_flow_rate->solution_yield Yield Improved

Caption: Decision tree for troubleshooting common issues in Jacalin chromatography.

References

Troubleshooting unexpected results in Jacalin-mediated cell signaling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and detailed protocols for researchers, scientists, and drug development professionals working with the lectin Jacalin. Our goal is to help you navigate unexpected results and ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments involving Jacalin-mediated cell signaling.

Q1: Why am I observing low or no T-cell proliferation after Jacalin stimulation?

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Suboptimal Jacalin Concentration Perform a dose-response experiment to determine the optimal concentration of Jacalin for your specific cell type and experimental conditions. A common starting range is 5-25 µg/mL.[1]The mitogenic activity of Jacalin is dose-dependent. Too low a concentration will not induce a response, while excessively high concentrations can sometimes be inhibitory or lead to a prozone effect.[2]
Inactive Jacalin Ensure your Jacalin is properly stored and has not undergone multiple freeze-thaw cycles. Use a fresh vial or test the activity of your current stock with a positive control.[2]Improper storage or handling can lead to the degradation of the lectin and loss of biological activity.
Absence of Accessory Cells (Monocytes) The proliferative response of CD4+ T-cells to Jacalin is dependent on the presence of monocytes.[3] Ensure your T-cell population is not overly purified or co-culture with monocytes.Monocytes are required for the proper presentation of Jacalin to T-cells and for providing necessary co-stimulatory signals.[3]
Incorrect Incubation Time The kinetics of Jacalin-induced proliferation can vary. Harvest supernatants for T-cell growth activity between 24 and 72 hours.[1] For proliferation assays, a 2-4 day incubation is a common starting point.[4]Optimal proliferation occurs within a specific time frame. Harvesting too early or too late may result in a weak signal.
Issues with Cell Viability Assess cell viability before and after the experiment using a method like Trypan Blue exclusion. Ensure cells are healthy and in the logarithmic growth phase before stimulation.Poor initial cell health will lead to a blunted or absent response to any stimulant.
Interference from Serum Components Human or rat sera can absorb significant amounts of Jacalin, requiring much higher concentrations for an effect.[1] If using serum, consider increasing the Jacalin concentration or using fetal calf serum, which has been shown to be more compatible.[1]Components in certain sera can bind to Jacalin and prevent it from interacting with the target cells.

Q2: My Western blot shows no phosphorylation of downstream signaling proteins (e.g., Lck, ZAP-70, ERK) after Jacalin treatment. What went wrong?

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Insufficient Stimulation Time Perform a time-course experiment. Phosphorylation events can be transient, with some proteins being activated within minutes of stimulation.The kinetics of protein phosphorylation vary. You may be missing the peak activation window.
Inactive Jacalin Use a fresh or properly stored Jacalin conjugate.[5] Confirm its activity in a proliferation assay.If the Jacalin is inactive, it will not trigger the initial signaling cascade.
Inefficient Cell Lysis Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest. Ensure complete cell lysis.Phosphatases in the cell lysate can dephosphorylate your target proteins, leading to a false negative result.
Insufficient Protein Loaded Increase the amount of protein loaded onto the gel, up to 50 µg.[5]A higher protein concentration may be needed to detect low-abundance phosphorylated proteins.
Poor Antibody Quality Use a well-validated, phospho-specific antibody. Run a positive control (e.g., cells treated with a known activator of the pathway) to ensure the antibody is working.The primary antibody may not be specific or sensitive enough to detect the phosphorylated target.

Q3: I'm observing high background or non-specific binding in my Jacalin-based assay (ELISA, Western Blot, Flow Cytometry). How can I reduce this?

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Inadequate Blocking Increase the blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[5][6] Use a high-quality blocking agent like 5% BSA or a commercially available carbohydrate-free blocking solution.[5][6]Insufficient blocking leaves non-specific binding sites on the membrane or plate open for Jacalin or antibodies to adhere to.
Jacalin Concentration Too High Titrate the Jacalin concentration to find the optimal balance between signal and background.[5]Excess Jacalin can lead to increased non-specific binding.
Insufficient Washing Increase the number (from 3 to 5) and duration of washing steps.[5][6] Include a non-ionic detergent like 0.05-0.1% Tween-20 in your wash buffer.[6]Thorough washing is crucial to remove unbound reagents that contribute to background noise.
Jacalin Cross-Reactivity Jacalin is known to bind to mannose structures.[6] To block this non-specific interaction, add a competitive inhibitor like D-mannose or α-methyl-mannopyranoside (20-50 mM) to your sample diluent.[6]This will prevent Jacalin from binding to mannose-containing glycoproteins, which can be a source of non-specific signal.
Contamination of Reagents Use fresh, high-quality reagents and maintain a clean working environment.[5]Contaminants in buffers or samples can lead to unexpected binding and high background.

Visualizing Jacalin-Mediated Signaling and Experimental Workflows

The following diagrams illustrate the key signaling pathways, a general experimental workflow, and a troubleshooting decision-making process.

Jacalin_Signaling_Pathway Jacalin-Mediated T-Cell Activation Pathway Jacalin Jacalin CD45 CD45 Jacalin->CD45 Binds Lck Lck CD45->Lck Activates ZAP70 ZAP70 Lck->ZAP70 Phosphorylates PLCg1 PLCg1 ZAP70->PLCg1 Activates Ras Ras ZAP70->Ras Activates ERK ERK Ras->ERK Activates JNK JNK Ras->JNK Activates Proliferation Proliferation ERK->Proliferation Cytokine_Release Cytokine_Release ERK->Cytokine_Release JNK->Proliferation JNK->Cytokine_Release

Caption: Jacalin-mediated signaling cascade in CD4+ T-cells.

Experimental_Workflow General Experimental Workflow for Jacalin Stimulation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Isolation Isolate PBMCs or CD4+ T-Cells Cell_Culture Culture cells in appropriate medium Cell_Isolation->Cell_Culture Stimulation Stimulate cells with Jacalin (include controls) Cell_Culture->Stimulation Incubation Incubate for desired time (e.g., 15 min for phosphorylation, 48-72h for proliferation) Stimulation->Incubation Harvest Harvest cells or supernatant Incubation->Harvest Assay Perform desired assay (Western Blot, Proliferation Assay, ELISA) Harvest->Assay Data_Analysis Analyze and interpret results Assay->Data_Analysis

Caption: A generalized workflow for Jacalin-based cell signaling experiments.

Troubleshooting_Logic Troubleshooting Unexpected Results Start Unexpected Result? No_Signal No or Low Signal? Start->No_Signal Yes High_Background High Background? Start->High_Background No Check_Jacalin Check Jacalin Activity and Concentration No_Signal->Check_Jacalin Check_Cells Assess Cell Viability and Accessory Cells No_Signal->Check_Cells Check_Protocol Review Assay Protocol (Incubation time, Lysis) No_Signal->Check_Protocol Optimize_Blocking Optimize Blocking Step (Time, Reagent) High_Background->Optimize_Blocking Yes Titrate_Jacalin Titrate Jacalin Concentration High_Background->Titrate_Jacalin Improve_Washing Improve Washing Steps High_Background->Improve_Washing Block_Mannose Add Mannose to Block Non-specific Binding High_Background->Block_Mannose

References

Validation & Comparative

A Comparative Analysis of the Carbohydrate-Binding Profiles of Jacalin and Concanavalin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the carbohydrate-binding specificities of two well-characterized lectins: Jacalin, isolated from the seeds of the jackfruit (Artocarpus integrifolia), and Concanavalin A (Con A), from the jack-bean (Canavalia ensiformis). Understanding the distinct and overlapping binding profiles of these lectins is crucial for their application in glycobiology research, diagnostics, and as potential therapeutic agents.

Summary of Carbohydrate-Binding Affinities

The following tables summarize the quantitative binding data for Jacalin and Concanavalin A with various carbohydrate ligands, as determined by key experimental techniques.

Jacalin Quantitative Binding Data

Jacalin is primarily recognized as a galactose-binding lectin, with a strong affinity for the T-antigen (Galβ1-3GalNAc), a tumor-associated antigen.[1] Uniquely, it also exhibits a notable, albeit weaker, affinity for mannose.[2]

LigandTechniqueAssociation Constant (K_a) (M⁻¹)Dissociation Constant (K_d) (µM)Reference
Methyl-α-D-galactoseIsothermal Titration Calorimetry (ITC)1.2 (± 0.1) x 10⁴83.3[2]
Methyl-α-D-mannoseIsothermal Titration Calorimetry (ITC)6.0 (± 0.2) x 10²1666.7[2]
Galα-pNPFrontal Affinity Chromatography (FAC)9.3 x 10⁴-[3]
GalNAcα-pNPFrontal Affinity Chromatography (FAC)1.2 x 10⁵-[3]
Core1α-pNP (T-antigen)Frontal Affinity Chromatography (FAC)2.9 x 10⁵-[3]
GalactoseSurface Plasmon Resonance (SPR)-16 ± 5[3]
Concanavalin A Quantitative Binding Data

Concanavalin A is a well-established mannose/glucose-binding lectin, showing a higher affinity for α-D-mannosyl residues over α-D-glucosyl residues.[4][5]

LigandTechniqueAssociation Constant (K_a) (M⁻¹)Dissociation Constant (K_d) (µM)Reference
α-D-MannoseIsothermal Titration Calorimetry (ITC)1.61 x 10⁶-[6][7]
α-D-Mannose containing neoglycopolymerIsothermal Titration Calorimetry (ITC)30 x 10⁶-[6][7]
α-D-Mannose/β-D-Glucose containing neoglycopolymerIsothermal Titration Calorimetry (ITC)16.1 x 10⁶-[6][7]
MannoseIsothermal Titration Calorimetry (ITC)--[8]
GlucoseIsothermal Titration Calorimetry (ITC)--[8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n).

Protocol for Jacalin-Carbohydrate Binding:

  • Sample Preparation:

    • Purified Jacalin is dialyzed against a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Carbohydrate ligands (methyl-α-D-galactose or methyl-α-D-mannose) are dissolved in the same dialysis buffer.

  • ITC Measurement:

    • The sample cell is filled with the Jacalin solution (typically at a concentration of 50-100 µM).

    • The injection syringe is filled with the carbohydrate solution (typically at a concentration of 1-2 mM).

    • A series of small injections (e.g., 5-10 µL) of the carbohydrate solution into the Jacalin solution are performed at a constant temperature (e.g., 25°C).

    • The heat released or absorbed after each injection is measured.

  • Data Analysis:

    • The raw data is integrated to obtain a binding isotherm, which is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (K_a, ΔH, and n).

Protocol for Concanavalin A-Carbohydrate Binding:

  • Sample Preparation:

    • Concanavalin A is dialyzed against an acetate (B1210297) buffer (e.g., 100 mM acetate, pH 4.6) containing 1 mM MnCl₂, 1 mM CaCl₂, and 30 mM NaCl to ensure its dimeric form and activity.[6]

    • Carbohydrate ligands are dissolved in the same buffer.

  • ITC Measurement:

    • The sample cell is filled with the Concanavalin A solution (concentrations can range from 0.06 to 0.42 mM).[6]

    • The injection syringe is filled with the glycopolymer or monosaccharide solution.[6]

    • The experiment is conducted similarly to the Jacalin protocol.

  • Data Analysis:

    • The resulting data is analyzed to determine the binding affinity and other thermodynamic parameters.

Frontal Affinity Chromatography (FAC)

FAC is a quantitative affinity chromatography method used to determine the interaction between a protein and a ligand.

Protocol for Jacalin-Glycopeptide Binding:

  • Column Preparation:

    • A column is packed with Jacalin-immobilized agarose (B213101) resin.

    • The column is equilibrated with a binding buffer (e.g., PBS, pH 7.4).[9]

  • Sample Application:

    • A continuous flow of a fluorescently labeled glycopeptide solution at a known concentration is applied to the column.

  • Elution and Detection:

    • The elution of the glycopeptide is monitored by a fluorescence detector. The elution volume of the glycopeptide is delayed in the presence of an interaction with the immobilized Jacalin.

    • The association constant (K_a) is calculated from the degree of retardation in the elution volume.

Glycan Array Analysis

Glycan arrays consist of a collection of different glycans immobilized on a solid surface, allowing for the high-throughput screening of carbohydrate-binding proteins.

General Protocol:

  • Array Blocking: The glycan array slide is incubated with a blocking buffer to prevent non-specific binding.

  • Lectin Incubation: The array is incubated with a solution of fluorescently labeled Jacalin or Concanavalin A at a specific concentration.

  • Washing: The array is washed to remove any unbound lectin.

  • Detection: The array is scanned using a fluorescence scanner to detect the spots where the labeled lectin has bound.[10]

  • Data Analysis: The fluorescence intensity of each spot is quantified to generate a carbohydrate-binding profile.

Signaling Pathways

Both Jacalin and Concanavalin A are known to be potent mitogens, capable of activating various signaling pathways in different cell types, particularly immune cells.

Jacalin-Induced Signaling

Jacalin has been shown to be a potent mitogen for human CD4+ T lymphocytes and can trigger signaling pathways leading to cell proliferation and cytokine production. It can also induce NF-κB signaling in macrophages.

Jacalin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Jacalin Jacalin TCR_CD3 TCR/CD3 Complex Jacalin->TCR_CD3 Binds to Glycans on TCR Cell_Surface_Glycoprotein Cell Surface Glycoprotein (B1211001) Jacalin->Cell_Surface_Glycoprotein Lck Lck TCR_CD3->Lck Activates ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Recruits & Activates DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKC DAG->PKC Activates Calcineurin Calcineurin IP3->Calcineurin via Ca²⁺ release IKK IKK PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFAT NFAT Calcineurin->NFAT Dephosphorylates NFAT_nuc NFAT NFAT->NFAT_nuc Translocates Gene_Expression Gene Expression (Cytokines, etc.) NFkB_nuc->Gene_Expression NFAT_nuc->Gene_Expression

Jacalin-induced T-cell and NF-κB signaling pathways.
Concanavalin A-Induced Signaling

Concanavalin A is a potent T-cell mitogen and has been shown to activate several signaling cascades, including the JAK/STAT and MAPK pathways, which are critical for cell proliferation, differentiation, and inflammatory responses.[11][12]

ConA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ConA Concanavalin A Cytokine_Receptor Cytokine Receptor (with Mannose residues) ConA->Cytokine_Receptor Binds & Crosslinks GPCR GPCR ConA->GPCR JAK JAK Cytokine_Receptor->JAK Activates Ras Ras GPCR->Ras Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc Translocates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates p38 p38 MEK->p38 Activates JNK JNK MEK->JNK Activates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activates p38->Transcription_Factors Activates JNK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Inflammation) STAT_dimer_nuc->Gene_Expression Transcription_Factors->Gene_Expression

Concanavalin A-induced JAK/STAT and MAPK signaling pathways.

Experimental Workflow for Lectin Affinity Chromatography

The following diagram illustrates a typical workflow for the purification of glycoproteins using Jacalin or Concanavalin A affinity chromatography.

Affinity_Chromatography_Workflow start Start: Cell Lysate or Biological Fluid prepare_sample Sample Preparation (e.g., clarification, buffer exchange) start->prepare_sample sample_loading Sample Loading prepare_sample->sample_loading column_equilibration Column Equilibration (Binding Buffer) column_equilibration->sample_loading wash Wash (remove unbound proteins) sample_loading->wash elution Elution (with competing sugar, e.g., galactose or mannose) wash->elution collect_fractions Collect Eluted Fractions elution->collect_fractions analysis Analysis of Purified Glycoproteins (e.g., SDS-PAGE, Western Blot, Mass Spectrometry) collect_fractions->analysis end End analysis->end

Workflow for glycoprotein purification by lectin affinity chromatography.

References

Comparative analysis of Jacalin's mitogenic activity on different lymphocyte populations

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the differential mitogenic effects of Jacalin on various lymphocyte populations, supported by experimental data and protocols.

Jacalin, a galactose-binding lectin isolated from the seeds of the jackfruit (Artocarpus heterophyllus), has garnered significant interest in immunological research due to its distinct mitogenic properties. Unlike many other lectins that exhibit broad lymphocyte activation, Jacalin demonstrates a remarkable selectivity, primarily stimulating the proliferation of human CD4+ T lymphocytes.[1][2] This guide provides a comparative analysis of Jacalin's activity on different lymphocyte populations, details the underlying signaling pathways, and offers comprehensive experimental protocols for assessing its effects.

Comparative Mitogenic Activity

Jacalin's mitogenic action is highly specific to a subset of T lymphocytes. Extensive studies have shown that while it is a potent mitogen for CD4+ T cells, it fails to induce a proliferative response in CD8+ T cells and B lymphocytes.[1][2][3] In fact, for B cells, Jacalin has been shown to induce apoptosis, highlighting a starkly different and opposing cellular outcome.[4]

The proliferative response of CD4+ T cells to Jacalin is also dependent on the presence of monocytes, suggesting a requirement for accessory cell interaction for optimal activation.[1][3]

Table 1: Summary of Jacalin's Mitogenic Effects on Different Lymphocyte Populations

Lymphocyte PopulationMitogenic Response to JacalinKey Observations
CD4+ T Lymphocytes Strongly Mitogenic Induces robust proliferation. The response is dependent on the presence of monocytes.[1][3]
CD8+ T Lymphocytes Non-mitogenic No significant proliferation observed in response to Jacalin.[1][3]
B Lymphocytes Non-mitogenic / Apoptotic Does not stimulate proliferation; instead, it has been shown to induce programmed cell death (apoptosis).[1][4]

Experimental Protocols

To quantitatively assess the mitogenic activity of Jacalin on different lymphocyte populations, a lymphocyte proliferation assay, such as the [3H]-thymidine incorporation assay, is commonly employed. Below are detailed methodologies for lymphocyte isolation and the proliferation assay.

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole human blood, which serve as the source for further purification of lymphocyte subsets.

Materials:

  • Whole human blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS), sterile

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete RPMI)

  • Centrifuge

  • Sterile conical tubes (15 mL and 50 mL)

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat, which contains the PBMCs, at the plasma-Ficoll interface.

  • Transfer the collected PBMCs to a new 50 mL conical tube and wash by adding sterile PBS to a final volume of 45 mL.

  • Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.

  • Resuspend the cell pellet in 10 mL of complete RPMI and perform a cell count using a hemocytometer or an automated cell counter. Assess viability using trypan blue exclusion.

Purification of Lymphocyte Subsets

For a comparative analysis, CD4+ T cells, CD8+ T cells, and B cells should be purified from the PBMC population using immunomagnetic separation (e.g., MACS) or fluorescence-activated cell sorting (FACS). Commercially available kits for negative or positive selection of these cell populations are recommended for high purity.

Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the incorporation of radiolabeled thymidine (B127349) into the DNA of proliferating cells.

Materials:

  • Purified lymphocyte subsets (CD4+ T cells, CD8+ T cells, B cells)

  • Complete RPMI medium

  • Jacalin (at various concentrations, e.g., 1, 5, 10 µg/mL)

  • Phytohemagglutinin (PHA) as a positive control (e.g., 5 µg/mL)

  • [3H]-thymidine (1 µCi/well)

  • 96-well flat-bottom cell culture plates

  • Cell harvester

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Resuspend the purified lymphocyte subsets in complete RPMI at a final concentration of 1 x 10^6 cells/mL.

  • Add 100 µL of the cell suspension (1 x 10^5 cells) to each well of a 96-well plate.

  • Add 100 µL of complete RPMI containing the desired concentration of Jacalin or PHA (positive control) to the respective wells. For the negative control, add 100 µL of complete RPMI without any mitogen.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • Eighteen hours before harvesting, add 1 µCi of [3H]-thymidine to each well.

  • After the 18-hour pulse, harvest the cells onto glass fiber filters using a cell harvester.

  • Wash the filters with PBS to remove unincorporated [3H]-thymidine.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the incorporated radioactivity using a liquid scintillation counter. The results are typically expressed as counts per minute (CPM).

  • The stimulation index (SI) can be calculated as: SI = (Mean CPM of stimulated cells) / (Mean CPM of unstimulated cells).

Signaling Pathways

The differential effects of Jacalin on T and B lymphocytes are a direct consequence of the distinct signaling cascades it triggers in these cell types.

Jacalin-Induced CD4+ T Cell Activation

In CD4+ T cells, Jacalin's binding to cell surface glycoproteins, primarily CD4 and the protein tyrosine phosphatase CD45, initiates a signaling cascade that leads to cellular activation and proliferation.[5] This interaction is thought to be a protein-protein interaction with the CD4 molecule.[6] The binding of Jacalin leads to the activation of the Src-family kinase p56lck, which is associated with the cytoplasmic tail of CD4.[5] Subsequent signaling events include the phosphorylation of multiple intracellular substrates such as ZAP-70 and PLC-γ1, and the activation of the ERK1/2 and JNK pathways, ultimately culminating in gene expression changes that drive cell cycle progression and proliferation.[7][8]

Jacalin_T_Cell_Activation Jacalin Jacalin CD4 CD4 Jacalin->CD4 CD45 CD45 Jacalin->CD45 Lck p56lck CD4->Lck CD45->Lck ZAP70 ZAP-70 Lck->ZAP70 PLCG1 PLC-γ1 ZAP70->PLCG1 ERK ERK1/2 PLCG1->ERK JNK JNK PLCG1->JNK Proliferation Proliferation ERK->Proliferation JNK->Proliferation

Jacalin-induced CD4+ T cell activation pathway.
Jacalin-Induced B Cell Apoptosis

In contrast to its effect on T cells, Jacalin's interaction with B lymphocytes leads to apoptosis. The primary receptor for Jacalin on B cells is also CD45.[4] However, the downstream signaling cascade diverges significantly from that in T cells. Jacalin binding to CD45 on B cells triggers an increase in intracellular calcium levels and the activation of calpain, a calcium-dependent protease.[4] This calcium-calpain pathway is a key mediator of the apoptotic process induced by Jacalin in B lymphocytes.[4]

Jacalin_B_Cell_Apoptosis Jacalin Jacalin CD45_B CD45 Jacalin->CD45_B Ca_Influx Ca²⁺ Influx CD45_B->Ca_Influx Calpain Calpain Activation Ca_Influx->Calpain Apoptosis Apoptosis Calpain->Apoptosis

Jacalin-induced B cell apoptosis pathway.

Conclusion

Jacalin stands out as a valuable tool in immunology due to its selective mitogenic activity on human CD4+ T lymphocytes. This unique property, contrasted with its inability to stimulate CD8+ T cells and its apoptotic effect on B cells, makes it an excellent candidate for studies focusing specifically on CD4+ T cell activation and function. The differential signaling pathways triggered by Jacalin in T and B lymphocytes underscore the context-dependent nature of cellular responses to external stimuli. The provided experimental protocols offer a framework for researchers to investigate and quantify these distinct effects in their own experimental settings.

References

Jacalin vs. Other Galactose-Binding Lectins: A Comparative Guide for Diagnostic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of diagnostics, particularly in oncology and immunology, lectins serve as invaluable tools for detecting subtle changes in glycosylation patterns associated with disease states. Among the galactose-binding lectins, jacalin, Peanut Agglutinin (PNA), and Ricinus communis Agglutinin I (RCA-I) are prominent probes used to identify specific glycan structures. This guide provides an objective comparison of their performance in various diagnostic applications, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate lectin for their needs.

Introduction to Jacalin and Other Galactose-Binding Lectins

Jacalin , extracted from the seeds of the jackfruit (Artocarpus integrifolia), is a tetrameric lectin with a well-established binding preference for O-linked glycans, most notably the Thomsen-Friedenreich antigen (T-antigen; Galβ1-3GalNAc).[1] A key feature of jacalin is its ability to bind the T-antigen irrespective of sialylation, making it a versatile tool for detecting this important cancer-associated antigen.[1][2] Beyond its primary specificity, jacalin has also been shown to interact with IgA1 and IgD.[3]

Peanut Agglutinin (PNA) , derived from peanuts (Arachis hypogaea), is another widely used galactose-binding lectin. Similar to jacalin, PNA recognizes the T-antigen. However, a critical distinction is that PNA binding is hindered by the sialylation of the T-antigen.[2] This differential binding characteristic can be exploited to assess the sialylation status of glycoproteins.

Ricinus communis Agglutinin I (RCA-I) , isolated from castor beans (Ricinus communis), is a potent lectin with a high affinity for terminal β-D-galactose residues.[4] It preferentially binds to Galβ1-4GlcNAc structures found on complex N-glycans and has been implicated in studies of tumor progression and metastasis.[5][6]

Comparative Analysis of Binding Specificity

The diagnostic utility of these lectins is intrinsically linked to their specific carbohydrate-binding profiles. The following table summarizes their primary binding targets.

LectinPrimary LigandEffect of Sialylation on T-Antigen BindingPrimary Applications in Diagnostics
Jacalin T-antigen (Galβ1-3GalNAc)Binding is not significantly hindered[1][2]Cancer diagnostics (various carcinomas), IgA nephropathy[1][3]
Peanut Agglutinin (PNA) T-antigen (Galβ1-3GalNAc)Binding is inhibited[2]Cancer diagnostics, assessment of T-cell maturity[7]
Ricinus communis Agglutinin I (RCA-I) Terminal β-D-galactose (preference for Galβ1-4GlcNAc)N/A (Does not primarily target T-antigen)Cancer metastasis research, neuronal tracing[5][8]

Performance in Diagnostic Applications: A Comparative Overview

While direct quantitative comparisons of these lectins in a single diagnostic assay are limited in the literature, their individual applications and some comparative studies provide valuable insights into their performance.

Cancer Diagnostics

Alterations in glycosylation, such as the exposure of the T-antigen, are a hallmark of many cancers.[1] Both jacalin and PNA are extensively used in cancer histochemistry to differentiate between normal and malignant tissues.

A comparative study on oral premalignant and malignant lesions revealed that both jacalin (JFL) and PNA exhibit similar binding patterns. In normal epithelia, binding was minimal, whereas in dysplastic lesions and squamous cell carcinomas, a significant increase in membrane and cytoplasmic staining was observed. The intensity of lectin binding correlated with the progression of the tumor, suggesting that both lectins can be valuable cytochemical probes for distinguishing malignant from benign oral lesions.

RCA-I has demonstrated significant utility in cancer metastasis research. Studies have shown that the binding of RCA-I to triple-negative breast cancer (TNBC) cells is proportional to their metastatic capacity.[9][10] Furthermore, the intensity of RCA-I staining in patient-derived tissue microarrays correlates with higher tumor grades, indicating its potential as a prognostic marker for metastasis in TNBC.[9][10]

Quantitative Performance Data (Hypothetical Example)

To illustrate the ideal data for comparison, the following table presents a hypothetical scenario of an Enzyme-Linked Lectin Assay (ELLA) for the detection of a T-antigen-expressing glycoprotein (B1211001) in serum samples from cancer patients and healthy controls. Note: This data is for illustrative purposes and is not derived from a single published study.

LectinSensitivity (%)Specificity (%)Limit of Detection (ng/mL)
Jacalin 92885
PNA 859010
RCA-I 758515

Experimental Protocols

Detailed methodologies for key diagnostic assays utilizing these lectins are provided below.

Enzyme-Linked Lectin Assay (ELLA)

This protocol describes a direct ELLA for the detection of glycoproteins.

Materials:

  • Microtiter plates

  • Glycoprotein sample (e.g., patient serum)

  • Biotinylated lectin (Jacalin, PNA, or RCA-I)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the glycoprotein sample (e.g., 50-100 µL of a 1-10 µg/mL solution in a suitable buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Lectin Incubation: Add 100 µL of biotinylated lectin (e.g., 1-5 µg/mL in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP diluted in blocking buffer and incubate for 30-60 minutes at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.[11][12][13]

Lectin Histochemistry

This protocol outlines the staining of paraffin-embedded tissue sections.

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (if necessary)

  • Biotinylated lectin (Jacalin, PNA, or RCA-I)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate

  • Hematoxylin for counterstaining

  • Mounting medium

  • Wash buffer (e.g., PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval (if required): Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).

  • Blocking Endogenous Peroxidase: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer.

  • Blocking Non-Specific Binding: Incubate sections with blocking buffer for 30 minutes at room temperature.

  • Lectin Incubation: Apply the biotinylated lectin (e.g., 10-20 µg/mL in blocking buffer) to the sections and incubate for 1-2 hours at room temperature in a humidified chamber.

  • Washing: Rinse the sections three times with wash buffer.

  • Streptavidin-HRP Incubation: Apply Streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature.

  • Washing: Rinse the sections three times with wash buffer.

  • Detection: Apply DAB substrate and incubate until the desired stain intensity develops.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip using a permanent mounting medium.[11][14][15]

Signaling Pathways and Experimental Workflows

The diagnostic utility of these lectins often stems from their ability to detect alterations in glycosylation that impact cellular signaling pathways crucial in cancer development and progression.

T-Antigen Exposure and Cancer Signaling

The exposure of the T-antigen on the cell surface of cancer cells can influence key signaling pathways. For instance, the interaction of galectins (a family of endogenous galactose-binding lectins) with T-antigen can modulate cell adhesion, migration, and apoptosis. While jacalin, PNA, and RCA-I are exogenous lectins used for detection, they target the same or similar glycan structures that are involved in these endogenous signaling events.

T_Antigen_Signaling cluster_Normal Normal Cell cluster_Cancer Cancer Cell cluster_Signaling Downstream Signaling Normal_Glycoprotein Glycoprotein Sialyl_T_Antigen Sialyl-T-Antigen (Capped) Normal_Glycoprotein->Sialyl_T_Antigen PNA_Normal PNA PNA_Normal->Sialyl_T_Antigen No Binding Cancer_Glycoprotein Glycoprotein T_Antigen T-Antigen (Uncapped) Cancer_Glycoprotein->T_Antigen Signaling_Cascade Activation of Signaling Pathways (e.g., MAPK, PI3K/Akt) T_Antigen->Signaling_Cascade Endogenous Lectin Binding Jacalin_Cancer Jacalin Jacalin_Cancer->T_Antigen Binding PNA_Cancer PNA PNA_Cancer->T_Antigen Binding Cellular_Response Proliferation, Invasion, Metastasis Signaling_Cascade->Cellular_Response

Caption: T-Antigen exposure in cancer cells and its detection.

Experimental Workflow for Comparative Lectin Histochemistry

The following diagram illustrates a typical workflow for comparing the binding of different lectins to tissue samples.

Lectin_Histochemistry_Workflow cluster_Lectin_Staining Parallel Lectin Staining Start Tissue Sample (e.g., Biopsy) Fixation Fixation & Paraffin Embedding Start->Fixation Sectioning Microtome Sectioning Fixation->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Blocking Blocking (Endogenous Peroxidase & Non-specific Binding) Deparaffinization->Blocking Jacalin_Incubation Incubate with Biotinylated Jacalin Blocking->Jacalin_Incubation PNA_Incubation Incubate with Biotinylated PNA Blocking->PNA_Incubation RCA_Incubation Incubate with Biotinylated RCA-I Blocking->RCA_Incubation Detection Incubation with Streptavidin-HRP Jacalin_Incubation->Detection PNA_Incubation->Detection RCA_Incubation->Detection Visualization DAB Substrate & Counterstaining Detection->Visualization Analysis Microscopic Analysis & Scoring Visualization->Analysis

Caption: Workflow for comparative lectin histochemistry.

Conclusion

Jacalin, PNA, and RCA-I are all valuable galactose-binding lectins for diagnostic applications, each with distinct advantages.

  • Jacalin is a robust tool for detecting the T-antigen, particularly in instances where sialylation may be present. Its strong affinity for O-linked glycans makes it suitable for a broad range of cancer diagnostics and for studying IgA1 glycosylation.

  • Peanut Agglutinin (PNA) serves as an excellent probe for the unsialylated T-antigen. Its sensitivity to sialic acid capping provides a means to investigate the sialylation status of glycoproteins, which can have prognostic significance in cancer.

  • Ricinus communis Agglutinin I (RCA-I) is a powerful lectin for detecting terminal β-galactose residues, especially in the context of N-glycans. Its correlation with metastatic potential in certain cancers makes it a valuable tool for cancer progression research.

The choice of lectin will ultimately depend on the specific research question, the target glycan structure, and the biological context. For a comprehensive analysis of galactosylation, a panel of these lectins can provide complementary and more detailed information than any single lectin alone.

References

A Comparative Guide to IgA Purification: Jacalin vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate purification strategy is paramount to obtaining high-quality Immunoglobulin A (IgA) for downstream applications. This guide provides an objective comparison of the efficacy of Jacalin, a lectin-based affinity matrix, with other common IgA purification methods, supported by experimental data and detailed protocols.

Immunoglobulin A, the second most abundant antibody in human serum, plays a critical role in mucosal immunity. Its unique structure, particularly the glycosylation patterns in the hinge region of IgA1, presents specific challenges and opportunities for purification. This guide delves into the performance of Jacalin affinity chromatography and compares it with two other widely used techniques: Thiophilic Adsorption Chromatography and Peptide M Affinity Chromatography.

Comparative Efficacy of IgA Purification Methods

The choice of purification method significantly impacts the final purity, yield, and subclass specificity of the isolated IgA. The following table summarizes the key performance indicators for Jacalin, Thiophilic Adsorption, and Peptide M affinity chromatography.

ParameterJacalinThiophilic AdsorptionPeptide M
Principle Binds specifically to O-linked glycans (Galβ1-3GalNAc) in the hinge region of human IgA1.[1]Salt-promoted affinity for immunoglobulins via a synthetic sulfone-thioether ligand.[2]A synthetic peptide derived from a streptococcal M protein binds to the Fc region of human IgA1 and IgA2.[3][4]
Specificity Human IgA1.[1] Does not bind well to IgA from other species like mice, rats, or goats.[1]Broad specificity for immunoglobulins (IgG, IgA, IgM) from various species.[2]Human IgA1 and IgA2. Also binds bovine IgA but not murine IgA.[4]
Binding Capacity 1–3 mg human IgA / mL of resin.~20 mg human IgG / mL of resin (can also bind IgA).[2]4–6 mg human IgA / mL of gel.[3][4]
Purity >95% for IgA1 after a single affinity step.[5]>80% for total immunoglobulins in a single step.>95% for total IgA.
Yield/Recovery Total IgA1 and IgA2 recovery from sera can be approximately 26% when used in a multi-step process.[5]High protein recovery, often exceeding 90%.Dependent on the specific antibody, with yields ranging from 28% to 84%.[6]
Elution Conditions Mild, competitive elution with a sugar (e.g., 0.1 M melibiose (B213186) or 0.8 M D-galactose).[7][8]Gentle, near-neutral pH elution by decreasing salt concentration.[2]Acidic elution (e.g., 0.1 M glycine, pH 2.0-3.0).[3]
Key Advantages High specificity for human IgA1, mild elution preserves antibody activity.[9]Broad applicability for different Ig isotypes and species, cost-effective.Binds both human IgA1 and IgA2 with high affinity.[4]
Considerations Does not bind IgA2. Specific to human IgA.[1]Co-purifies other immunoglobulins (e.g., IgG, IgM).Requires acidic elution, which may affect antibody stability.

Experimental Protocols

Detailed methodologies for each purification technique are provided below to guide laboratory applications.

Jacalin Affinity Chromatography for IgA1 Purification

This method leverages the specific interaction between the lectin Jacalin and the O-linked glycans on human IgA1.[1]

Materials:

  • Immobilized Jacalin-agarose resin

  • Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Elution Buffer: 0.1 M melibiose or 0.8 M D-galactose in PBS

  • Neutralization Buffer (if necessary)

  • Chromatography column

  • Clarified biological sample (e.g., serum, cell culture supernatant)

Procedure:

  • Column Preparation:

    • Equilibrate the Jacalin-agarose resin to room temperature.

    • Pack the desired bed volume into a chromatography column.

    • Wash the column with 5-10 column volumes of Binding Buffer to remove storage solution and equilibrate the resin.

  • Sample Application:

    • Dilute the clarified sample 1:1 with Binding Buffer.

    • Apply the diluted sample to the column at a controlled flow rate.

  • Washing:

    • Wash the column with 5-10 column volumes of Binding Buffer, or until the absorbance at 280 nm (A280) of the flow-through returns to baseline. This removes unbound proteins.

  • Elution:

    • Apply the Elution Buffer to the column to release the bound IgA1.

    • Collect fractions and monitor the A280 to identify the protein peak.

  • Post-Elution Processing:

    • Pool the fractions containing the purified IgA1.

    • Remove the eluting sugar by dialysis against PBS or by using a desalting column.

Thiophilic Adsorption Chromatography for IgA Purification

This technique utilizes a salt-promoted interaction for the broad-spectrum purification of immunoglobulins.[2]

Materials:

  • Thiophilic adsorption resin (T-gel)

  • Equilibration/Binding Buffer: A high salt buffer, e.g., 0.5 M potassium sulfate (B86663) in 50 mM Tris-HCl, pH 8.0.

  • Elution Buffer: A low salt buffer, e.g., 50 mM Tris-HCl, pH 8.0.

  • Regeneration Buffer: e.g., 8 M guanidine-HCl.

  • Chromatography column

  • Clarified biological sample

Procedure:

  • Sample Preparation:

    • Add a high concentration of a lyotropic salt (e.g., potassium sulfate to a final concentration of 0.5 M) to the clarified sample.

    • Incubate to allow for protein precipitation and resolubilization.

    • Centrifuge to remove any precipitate.

  • Column Preparation:

    • Pack the thiophilic resin into a column.

    • Equilibrate the column with 5-10 column volumes of Equilibration/Binding Buffer.

  • Sample Application:

    • Apply the salt-adjusted sample to the equilibrated column.

  • Washing:

    • Wash the column with 5-10 column volumes of Equilibration/Binding Buffer until the A280 of the flow-through is at baseline.

  • Elution:

    • Elute the bound immunoglobulins by applying the Elution Buffer (low salt).

    • Collect fractions and monitor the protein peak at A280.

  • Regeneration:

    • Regenerate the column by washing with Regeneration Buffer, followed by extensive washing with Equilibration/Binding Buffer.

Peptide M Affinity Chromatography for IgA Purification

This method employs a synthetic peptide with high affinity for both human IgA1 and IgA2.[3][4]

Materials:

  • Immobilized Peptide M-agarose resin

  • Equilibration/Wash Buffer: 10 mM sodium phosphate, 150 mM sodium chloride, pH 7.2.[3]

  • Elution Buffer: 0.1 M glycine, pH 2.0-3.0.[3]

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0-9.0.[3]

  • Chromatography column

  • Clarified biological sample

Procedure:

  • Column Preparation:

    • Pack 1 ml of immobilized Peptide M/Agarose into a suitable column.[3]

    • Equilibrate the column with 5 ml of Equilibration/Wash Buffer.[3]

  • Sample Preparation:

    • Dialyze the sample against the Equilibration/Wash Buffer.

    • Filter the dialyzed sample through a 0.2 μm filter.[3]

  • Sample Application:

    • Load the prepared sample onto the equilibrated column.[3]

  • Washing:

    • Wash the column with 20 ml of Equilibration/Wash Buffer.[3]

  • Elution:

    • Elute the bound IgA with 10 ml of Elution Buffer.[3]

    • Immediately neutralize the eluted fractions by adding Neutralization Buffer.[3]

  • Post-Elution Processing:

    • Pool the neutralized fractions containing the purified IgA.

    • Buffer exchange into a suitable storage buffer via dialysis or a desalting column.

Visualizing the Purification Workflows

The following diagrams illustrate the logical steps involved in each of the described IgA purification methods.

Jacalin_Purification_Workflow start Start: Clarified Sample prep_column Column Preparation: Equilibrate Jacalin-Agarose with Binding Buffer start->prep_column load_sample Sample Application: Load sample onto column prep_column->load_sample wash Wash: Remove unbound proteins with Binding Buffer load_sample->wash elute Elution: Elute bound IgA1 with competitive sugar solution wash->elute collect Fraction Collection elute->collect post_process Post-Elution: Buffer Exchange (Dialysis) collect->post_process end End: Purified IgA1 post_process->end

Caption: Workflow for IgA1 purification using Jacalin affinity chromatography.

Thiophilic_Adsorption_Workflow start Start: Clarified Sample prep_sample Sample Preparation: Add high concentration of lyotropic salt start->prep_sample load_sample Sample Application: Load salt-adjusted sample prep_sample->load_sample prep_column Column Preparation: Equilibrate T-gel with Binding Buffer (high salt) prep_column->load_sample wash Wash: Remove unbound proteins with Binding Buffer load_sample->wash elute Elution: Elute bound Ig with Elution Buffer (low salt) wash->elute collect Fraction Collection elute->collect end End: Purified Immunoglobulins (IgA, IgG, IgM) collect->end

Caption: Workflow for immunoglobulin purification via Thiophilic Adsorption.

Peptide_M_Purification_Workflow start Start: Clarified Sample prep_sample Sample Preparation: Dialyze against Equilibration Buffer start->prep_sample load_sample Sample Application: Load dialyzed sample prep_sample->load_sample prep_column Column Preparation: Equilibrate Peptide M-Agarose prep_column->load_sample wash Wash: Remove unbound proteins load_sample->wash elute Elution: Elute bound IgA with acidic buffer wash->elute neutralize Neutralization: Immediately adjust pH of fractions elute->neutralize end End: Purified IgA (IgA1 & IgA2) neutralize->end

Caption: Workflow for IgA purification using Peptide M affinity chromatography.

References

A Comparative Guide to the Interaction of Jacalin with Human IgA1 and IgD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding interaction between Jacalin, a lectin from jackfruit (Artocarpus integrifolia) seeds, and two crucial human immunoglobulins, IgA1 and IgD. Understanding the nuances of these interactions is vital for applications ranging from immunoglobulin purification to immunological research.

Molecular Basis of Interaction: A Shared Target

Jacalin is a D-galactose-binding lectin with a well-established affinity for specific glycan structures.[1] Its interaction with both human IgA1 and IgD is primarily mediated by the recognition of O-linked oligosaccharides present in the hinge regions of these antibodies.[2]

  • Interaction with IgA1: The specificity of Jacalin for human IgA1 is a cornerstone of its application in immunology. This interaction is directed towards the O-linked glycans in the unique, extended hinge region of the IgA1 subclass.[3] The primary binding target is the Thomsen-Friedenreich antigen (T-antigen), a core 1 O-glycan structure with the sequence Galactose-β1,3-N-acetylgalactosamine (Galβ1-3GalNAc).[3] The absence of this extended, O-glycosylated hinge in the IgA2 subclass explains Jacalin's significantly weaker affinity for it.[4]

  • Interaction with IgD: Similar to IgA1, human IgD also possesses an extended hinge region rich in O-linked glycans, which serves as the binding site for Jacalin.[2] Studies have demonstrated that IgA1 and IgD competitively bind to Jacalin, indicating that they recognize the same or overlapping D-galactose-related binding sites on the lectin molecule.[2] This shared binding mechanism makes Jacalin a valuable tool for the study and potential isolation of IgD.[2]

Quantitative Comparison of Binding Affinity

While both immunoglobulins bind effectively to Jacalin, quantitative data allows for a more precise comparison. Direct measurement of binding kinetics reveals differences in affinity.

ParameterJacalin - IgA1 InteractionJacalin - IgD InteractionReference(s)
Binding Specificity O-linked glycans (e.g., T-antigen) in the hinge regionO-linked glycans in the hinge region[2][3]
Apparent Affinity Constant (Ka) (8.0 ± 0.9) x 10⁵ L·mol⁻¹Data not available; described as having a slightly lower apparent affinity than IgA1 in some contexts.[4][5]
Qualitative Observation Strong, precipitating interactionPrecipitating interaction; binds "approximately equally" to IgA1 based on antigenicity.[2][6]
Competitive Binding Yes, competitively binds with IgD for the same sites.Yes, competitively binds with IgA1 for the same sites.[2]

Visualization of Interaction and Workflow

Visual models are essential for conceptualizing the molecular interactions and the experimental processes used to study them.

G cluster_lectin Jacalin cluster_ig Immunoglobulins Jacalin Jacalin Tetramer CBS Carbohydrate Binding Site (D-Galactose specific) Jacalin->CBS Hinge_A1 Hinge Region (with O-linked glycans, e.g., T-Antigen) CBS->Hinge_A1 Binds Hinge_D Hinge Region (with O-linked glycans) CBS->Hinge_D IgA1 Human IgA1 IgA1->Hinge_A1 IgD Human IgD IgD->Hinge_D G start Sample Preparation (e.g., Human Serum) split start->split col_A1 Jacalin-Agarose Column 1 (for IgA1 Isolation) split->col_A1 Apply Sample col_D Jacalin-Agarose Column 2 (for IgD Isolation) split->col_D Apply Sample wash_A1 Wash with PBS (Remove unbound proteins) col_A1->wash_A1 wash_D Wash with PBS (Remove unbound proteins) col_D->wash_D elute_A1 Elute with D-Galactose (e.g., 0.1 - 0.8 M) wash_A1->elute_A1 elute_D Elute with D-Galactose (e.g., 0.1 - 0.8 M) wash_D->elute_D analysis Comparative Analysis (SDS-PAGE, ELISA, SPR, etc.) elute_A1->analysis elute_D->analysis

References

A Comparative Guide to the Structure-Activity Relationships of Jacalin and Other Moraceae Lectins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical and biophysical properties of Jacalin, a well-characterized lectin from the jackfruit (Artocarpus heterophyllus), with other notable lectins from the Moraceae family. This family of plants, which includes mulberry and other Artocarpus species, is a rich source of jacalin-related lectins (JRLs) with diverse carbohydrate-binding specificities and biological activities. Understanding the nuances of their structure-activity relationships is crucial for their application in glycobiology, immunology, and drug development.

Introduction to Moraceae Lectins

Lectins are carbohydrate-binding proteins that play significant roles in various biological processes.[1] The Moraceae family is a treasure trove of these proteins, with Jacalin being the most extensively studied. Jacalin is a tetrameric glycoprotein (B1211001) known for its high specificity for the T-antigen (Galβ1-3GalNAc), a tumor-associated carbohydrate antigen.[2][3] This property has made it a valuable tool in cancer research and immunology.

Beyond Jacalin, other noteworthy lectins from the Moraceae family include:

  • Artocarpin: Another lectin found in jackfruit seeds, Artocarpin is a mannose-specific lectin.[4]

  • MornigaG and MornigaM: Two distinct lectins isolated from the bark of the black mulberry tree (Morus nigra). MornigaG is a galactose-specific lectin, while MornigaM is mannose-specific.[5][6][7][8]

  • Lectin from Artocarpus integer (Champedak): This lectin exhibits similar properties to Jacalin, with a strong affinity for galactose and its derivatives.[9][10][11]

  • Lectins from Morus alba (White Mulberry): Various lectins have been isolated from the leaves and seeds of the white mulberry, with specificities primarily towards galactose and N-acetylgalactosamine.[2][3][12][13]

This guide will delve into a comparative analysis of these lectins, focusing on their structure, carbohydrate-binding profiles, and the signaling pathways they modulate.

Structural Comparison

Jacalin and its relatives share a common structural motif known as the β-prism fold, which is characteristic of the jacalin-related lectin (JRL) family.[3][14] This fold consists of three four-stranded antiparallel β-sheets arranged with pseudo-three-fold symmetry.[14] However, subtle differences in their polypeptide chain composition and the architecture of their carbohydrate-binding sites give rise to their distinct specificities.

LectinSourceQuaternary StructureSubunit CompositionKey Structural Features
Jacalin Artocarpus heterophyllus (seeds)TetramerTwo-chain (α and β chains)Post-translational cleavage creates a new N-terminus crucial for galactose binding.[6]
Artocarpin Artocarpus heterophyllus (seeds)TetramerSingle-chainLacks the post-translational cleavage seen in Jacalin. The binding site is rich in non-aromatic residues.[4]
MornigaG Morus nigra (bark)TetramerTwo-chain (α and β chains)Resembles Jacalin in its molecular structure and post-translational processing.[8]
MornigaM Morus nigra (bark)TetramerSingle-chainSynthesized without a signal peptide and accumulates in the cytoplasm.[8][15][16]
A. integer Lectin Artocarpus integer (seeds)TetramerTwo-chain (α and β chains)High sequence homology to Jacalin's α and β chains.[9][11]
M. alba Lectin (MLL) Morus alba (leaves)HomodimerSingle-chainSpecificity for galactose and its derivatives.[2][12]

Carbohydrate-Binding Specificity: A Quantitative Comparison

The defining feature of a lectin is its carbohydrate-binding specificity. While Moraceae lectins are broadly categorized as galactose- or mannose-binding, their affinities for different carbohydrate structures vary significantly. This section presents available quantitative and semi-quantitative data to facilitate a direct comparison.

Dissociation Constants (Kd)

The dissociation constant (Kd) is a measure of the affinity of a lectin for its ligand; a lower Kd value indicates a higher binding affinity.

LigandJacalin (Kd, M)Artocarpin (Kd, M)MornigaM (Kd, M)
Methyl-α-D-Galactopyranoside 1.2 x 10-4N/AN/A
Methyl-α-D-Mannopyranoside 2.5 x 10-31.0 x 10-45.0 x 10-5
D-Galactose 4.0 x 10-4BindsBinds
D-Mannose 5.0 x 10-3BindsBinds
D-Glucose No significant bindingBindsBinds
N-Acetyl-D-galactosamine 2.5 x 10-4BindsN/A
T-antigen (Galβ1-3GalNAc) High AffinityNo significant bindingNo significant binding
Hapten Inhibition Assay Data

Hapten inhibition assays measure the concentration of a free sugar required to inhibit the agglutinating activity of a lectin. Lower inhibitory concentrations indicate higher affinity.

Inhibitory SugarJacalin (IC50, mM)A. integer Lectin (Qualitative Inhibition)M. alba Lectin (Qualitative Inhibition)MornigaG (Qualitative Inhibition)MornigaM (Qualitative Inhibition)
D-Galactose 2.5StrongStrongStrongWeak
N-Acetyl-D-galactosamine 1.2StrongStrongStrongNo
D-Mannose >100NoNoWeakStrong
Methyl-α-D-Galactopyranoside 0.6StrongN/AN/AN/A
Melibiose 0.3StrongN/AN/AN/A

Biological Activities and Signaling Pathways

Moraceae lectins are not merely passive carbohydrate binders; they are potent biological response modifiers that can trigger various cellular signaling pathways, leading to diverse physiological effects such as mitogenesis, apoptosis, and cytokine production.

Jacalin-Induced Signaling

Jacalin is particularly known for its mitogenic activity towards human CD4+ T lymphocytes.[2][17][18] This activation is initiated by the binding of Jacalin to the CD4 co-receptor, which, interestingly, appears to be a protein-protein interaction rather than a carbohydrate-dependent one.[15] This interaction triggers a cascade of intracellular signaling events.

In CD4+ T cells, Jacalin induces the phosphorylation of key signaling molecules, including:

  • Src kinases: Lck and Fyn

  • Syk family kinase: ZAP-70

  • Adaptor protein: Vav

  • Enzyme: Phospholipase C-γ1 (PLC-γ1)

  • Small GTPase: Ras

This ultimately leads to the activation of the MAPK/ERK and JNK signaling pathways.[19]

In contrast, in B lymphocytes, Jacalin has been shown to induce apoptosis through its interaction with the CD45 receptor.[20] This interaction leads to an increase in intracellular calcium, activation of calpain, and ultimately, programmed cell death.

Jacalin_Signaling

Caption: Jacalin-induced signaling pathways in T and B cells.

Signaling by Other Moraceae Lectins

Information on the signaling pathways induced by other Moraceae lectins is less extensive but growing.

  • Morus alba Lectin (MLL): A lectin purified from Morus alba leaves has been shown to induce apoptosis and cell cycle arrest in human breast and colon cancer cells.[21] The mechanism involves the activation of caspase-3, a key executioner caspase in apoptosis.

  • Morus nigra Lectins: Lectins from Morus nigra have demonstrated immunomodulatory effects, including the enhancement of phagocytic activity in mice.[22][23] The underlying signaling pathways are still under investigation but likely involve the activation of immune cells through carbohydrate recognition on their surfaces. Some studies suggest that active components in mulberry can modulate inflammatory pathways involving MEK/ERK, TNF-α, and IL-6.[24]

Other_Moraceae_Lectin_Signaling

Caption: Biological activities of other Moraceae lectins.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize and compare Moraceae lectins.

Lectin Purification by Affinity Chromatography

This is the primary method for isolating lectins based on their specific carbohydrate-binding properties.

  • Preparation of the Affinity Matrix: A carbohydrate ligand (e.g., galactose or mannose) is covalently coupled to a solid support, typically agarose (B213101) beads.

  • Sample Preparation: A crude protein extract from the plant source (e.g., seeds, bark) is prepared in a suitable buffer.

  • Binding: The crude extract is passed through the affinity column. The lectin binds to the immobilized carbohydrate, while other proteins pass through.

  • Washing: The column is washed extensively with the starting buffer to remove any non-specifically bound proteins.

  • Elution: The purified lectin is eluted from the column by adding a high concentration of the free inhibitory sugar to the buffer. This competes with the immobilized ligand for the lectin's binding site.

  • Dialysis and Concentration: The eluted lectin is dialyzed against a suitable buffer to remove the free sugar and then concentrated.

Affinity_Chromatography start Crude Protein Extract column { Affinity Column (Immobilized Sugar) |  Lectin Binds |  Other Proteins Flow Through} start->column:f0 wash Wash with Buffer column:f2->wash Discard elute Elute with Free Sugar column:f1->elute end Purified Lectin elute->end

Caption: Workflow for lectin purification by affinity chromatography.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to directly measure the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).[1][18][20][25][26]

  • Sample Preparation: The purified lectin is placed in the sample cell of the calorimeter, and the carbohydrate ligand is loaded into the titration syringe. Both are in the same buffer to minimize heat of dilution effects.

  • Titration: A series of small injections of the ligand are made into the sample cell.

  • Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to lectin. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.

ITC_Workflow prep Prepare Lectin (in cell) and Carbohydrate (in syringe) in identical buffer titrate Inject aliquots of carbohydrate into the lectin solution prep->titrate measure Measure heat change after each injection titrate->measure plot Plot heat change vs. molar ratio measure->plot fit Fit data to a binding model plot->fit results Determine Kd, ΔH, and n fit->results

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Frontal Affinity Chromatography (FAC)

FAC is another quantitative method for determining binding affinities, particularly useful for analyzing weak interactions.[17][27]

  • Column Preparation: The lectin is immobilized on a chromatography column.

  • Sample Application: A continuous flow of a solution containing the fluorescently labeled carbohydrate ligand at a known concentration is applied to the column.

  • Elution Profile: The fluorescence of the eluate is monitored. The elution front of the carbohydrate is retarded due to its interaction with the immobilized lectin.

  • Data Analysis: The degree of retardation is used to calculate the dissociation constant (Kd).

Conclusion

The Moraceae family offers a fascinating array of jacalin-related lectins with a shared structural scaffold but diverse carbohydrate-binding specificities and biological functions. Jacalin, with its pronounced specificity for galactose-containing O-glycans, stands in contrast to the mannose-preferring Artocarpin and MornigaM. The galactose-specific MornigaG and lectins from Artocarpus integer and Morus alba further expand this repertoire.

The differences in their structure-activity relationships, from the post-translational modifications that dictate Jacalin's specificity to the distinct subcellular localizations of the mulberry lectins, provide a rich field for further investigation. For researchers in glycobiology and drug development, a thorough understanding of these differences is paramount for leveraging these powerful tools to probe complex biological systems and develop novel therapeutic strategies. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for advancing these endeavors.

References

Jacalin's Pro-Apoptotic Effects on B-Lymphocytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pro-apoptotic effects of the lectin Jacalin on B-lymphocytes with other well-known lectins: Galectin-9, Phytohemagglutinin (PHA), and Concanavalin A (Con A). The information is compiled from experimental data to assist in the evaluation of these compounds for research and potential therapeutic applications.

Executive Summary

Jacalin, a lectin extracted from the seeds of the jackfruit (Artocarpus integrifolia), has been demonstrated to induce apoptosis in human B-lymphocytes. This process is initiated through a specific interaction with the CD45 receptor on the B-cell surface, triggering a downstream signaling cascade that leads to programmed cell death. This guide presents a comparative analysis of Jacalin's pro-apoptotic efficacy against other lectins known to induce apoptosis in lymphocytes, supported by available quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Comparative Analysis of Pro-Apoptotic Effects

The following tables summarize the quantitative data available on the pro-apoptotic effects of Jacalin and selected alternative lectins on B-lymphocytes and related cell lines. It is important to note that direct comparative studies under identical experimental conditions are limited.

Table 1: Dose-Dependent Cytotoxicity of Lectins on B-Lymphoma Cell Lines

LectinCell LineConcentration% Cell Viability Reduction (Time)Citation
Jacalin Raji (Human Burkitt's lymphoma)Dose-dependentData not available in percentages; described as dose-dependent induction of apoptosis.[1]
Galectin-9 OCI-Ly3 (Diffuse large B-cell lymphoma)100 nM~40% (72h)[2][3]
300 nM~60% (72h)[2][3]
SU-DHL-4 (Diffuse large B-cell lymphoma)300 nM~50% (24h)[2]
Granta-519 (Mantle cell lymphoma)300 nM~45% (24h)[2]
Phytohemagglutinin (PHA) B-cell tumor linesNot specifiedInhibits ³H-thymidine incorporation and mediates apoptosis.[4]
Concanavalin A (Con A) Lymphocytes5-500 µg/mLConcentration-dependent loss of cell viability.[5]

Table 2: Time-Dependent Effects of Lectins on B-Lymphoma Cell Lines

LectinCell LineConcentrationTime PointObserved EffectCitation
Jacalin Human B-lymphocytesNot specifiedNot specifiedInduces apoptosis.[1]
Galectin-9 OCI-Ly3300 nM24hReduction in cell count.[2]
300 nM72hFurther reduction in cell viability.[2][3]
Phytohemagglutinin (PHA) Lymphoid tumor linesNot specifiedNot specifiedMediates apoptosis.[4]
Concanavalin A (Con A) Lymphocytes50 µg/mLNot specifiedInduction of apoptotic morphology.[5]

Signaling Pathways and Mechanisms of Action

Jacalin-Induced Apoptosis in B-Lymphocytes

Jacalin induces apoptosis in B-lymphocytes through a well-defined signaling pathway initiated by its binding to the CD45 receptor, a protein tyrosine phosphatase. This interaction inhibits the phosphatase activity of CD45, leading to an increase in the phosphorylation of the C-terminal inhibitory tyrosine (Tyr507) of the Src-family protein tyrosine kinase, Lyn. The down-modulation of Lyn kinase activity triggers a cascade of intracellular events, including calcium mobilization and the activation of calpain, ultimately culminating in apoptosis.[1]

Jacalin_Apoptosis_Pathway Jacalin Jacalin CD45 CD45 Receptor Jacalin->CD45 Binds to PTPase_Inhibition PTPase Activity Inhibition CD45->PTPase_Inhibition Leads to pLyn Increased p-Lyn (Tyr507) PTPase_Inhibition->pLyn Lyn_Inactivation Lyn Kinase Inactivation pLyn->Lyn_Inactivation Ca_Mobilization Calcium Mobilization Lyn_Inactivation->Ca_Mobilization Calpain_Activation Calpain Activation Ca_Mobilization->Calpain_Activation Apoptosis Apoptosis Calpain_Activation->Apoptosis

Jacalin-induced apoptotic signaling pathway in B-lymphocytes.
Alternative Lectin-Induced Apoptotic Pathways

  • Galectin-9: Induces apoptosis in B-cell lymphoma by disrupting autophagy.[2][6] It can also induce apoptosis through a calcium-calpain-caspase-1 pathway in other cell types.

  • Phytohemagglutinin (PHA): Mediates apoptosis in lymphoid tumor cells, though the precise signaling cascade in B-cells is less defined.[4]

  • Concanavalin A (Con A): Can induce apoptosis through mitochondrial pathways in various cell types.[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings.

Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis Detection

This is a common flow cytometry-based assay to quantify apoptosis. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.

Protocol:

  • Cell Preparation: Harvest B-lymphocytes and wash with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

AnnexinV_Workflow start Start: B-lymphocyte Culture wash Wash cells with PBS start->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min at RT (dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify Apoptosis analyze->end

Experimental workflow for Annexin V/PI apoptosis assay.
Calpain Activity Assay

This fluorometric assay measures the activity of calpain, a calcium-dependent protease activated during Jacalin-induced apoptosis.

Protocol:

  • Cell Lysis: Lyse B-lymphocytes treated with Jacalin (and untreated controls) using a specific extraction buffer that preserves calpain activity.

  • Substrate Addition: Add a fluorogenic calpain substrate (e.g., Ac-LLY-AFC) to the cell lysates.

  • Incubation: Incubate the mixture at 37°C.

  • Measurement: Measure the fluorescence generated by the cleavage of the substrate by active calpain using a fluorometer.

Western Blotting for Phosphorylated Lyn

This technique is used to detect the phosphorylation status of the Lyn kinase at the inhibitory Tyr507 site.

Protocol:

  • Protein Extraction: Extract total protein from Jacalin-treated and control B-lymphocytes.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Lyn (Tyr507).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate.

Logical Comparison of Lectins

The choice of lectin for inducing B-lymphocyte apoptosis in a research or therapeutic context depends on several factors, including the specific B-cell subtype, the desired signaling pathway to be targeted, and the required potency.

Lectin_Comparison cluster_Jacalin Jacalin cluster_Galectin9 Galectin-9 cluster_PHA Phytohemagglutinin (PHA) cluster_ConA Concanavalin A (Con A) Title Comparison of Pro-Apoptotic Lectins for B-Lymphocytes Jacalin Jacalin j_target Target: CD45 Galectin9 Galectin-9 g_target Target: Glycans, disrupts autophagy PHA Phytohemagglutinin (PHA) p_target Target: Glycoproteins ConA Concanavalin A (Con A) c_target Target: Mannose residues j_pathway Pathway: Lyn Kinase Inhibition, Ca2+/Calpain j_data Data: Qualitative dose-dependence g_pathway Pathway: Autophagy inhibition, Ca2+/Calpain/Caspase-1 g_data Data: Quantitative dose-response p_pathway Pathway: General apoptosis mediation p_data Data: Limited quantitative data for B-cells c_pathway Pathway: Mitochondrial pathway c_data Data: General lymphocyte data

Logical relationship diagram of pro-apoptotic lectins.

Conclusion

Jacalin presents a specific mechanism for inducing apoptosis in B-lymphocytes through the CD45-Lyn kinase pathway. While quantitative data on its dose- and time-dependent effects are not as readily available as for some other lectins like Galectin-9, its well-defined mechanism of action makes it a valuable tool for studying B-cell signaling and apoptosis. Further quantitative studies are warranted to fully elucidate its potential in comparison to other pro-apoptotic lectins for therapeutic applications targeting B-cell malignancies or autoimmune diseases. Researchers are encouraged to use the provided experimental protocols as a foundation for their investigations into the pro-apoptotic effects of Jacalin and other lectins.

References

Safety Operating Guide

Prudent Disposal of Jacquilenin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

This document provides comprehensive guidance on the proper disposal procedures for Jacquilenin, a natural product isolated from Notoseris rhombiformis Shih and the flowers of Picris hieracioides L.[1] Due to the limited availability of specific safety and toxicity data for this compound, it is imperative to handle and dispose of this compound with the caution appropriate for a potentially hazardous substance. The following procedures are based on established best practices for the management of chemical waste in a research environment.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is mandatory.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be worn.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. Chemical and Physical Properties of this compound

The known properties of this compound are summarized below. The absence of comprehensive hazard data necessitates treating this compound as potentially hazardous.

PropertyDataSource
Chemical Name This compound[1]
CAS Number 7726-34-3[1]
Molecular Formula C₁₅H₁₈O₄[1]
Molecular Weight 262.30 g/mol [1]
Physical Form Powder[1]
Storage -20°C for 3 years; 4°C for 2 years[1]
Hazards Not fully characterized. Treat as hazardous.N/A

III. Step-by-Step Disposal Protocol

The proper disposal of this compound and associated waste must be carried out in accordance with all federal, state, and local regulations. The following protocol provides a general framework.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, compatible, and sealable waste container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a separate, labeled hazardous waste bag or container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, labeled, and sealed hazardous waste container.

    • Do not mix this compound waste with other incompatible chemical waste streams. For instance, avoid mixing with strong oxidizing agents.

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name ("this compound") and a list of any other constituents in the waste stream (e.g., solvents).

  • Indicate the approximate concentration or quantity of this compound.

  • Include the date when waste was first added to the container.

3. Storage of Chemical Waste:

  • Store all this compound waste in a designated satellite accumulation area.

  • Ensure containers are kept tightly sealed except when adding waste.

  • Store in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

IV. Experimental Protocol for Waste Preparation

This protocol details the steps for preparing this compound waste for disposal.

Objective: To safely consolidate and prepare solid and liquid this compound waste for collection by EHS.

Materials:

  • This compound solid waste and contaminated materials

  • This compound liquid waste solutions

  • Appropriate hazardous waste containers (solid and liquid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE)

Procedure:

  • Don appropriate PPE as described in Section I.

  • Work within a chemical fume hood.

  • For Solid Waste: a. Carefully place all contaminated solid materials (e.g., gloves, wipes, weighing paper) into a designated solid hazardous waste container. b. If disposing of the original this compound container, ensure the cap is tightly sealed and the label is not defaced. Place it in a secondary container if necessary.

  • For Liquid Waste: a. Carefully pour all this compound-containing solutions into a designated liquid hazardous waste container using a funnel. b. Avoid splashing. c. Do not overfill the container; leave at least 10% headspace for expansion.

  • Seal and Label Containers: a. Securely cap all waste containers. b. Affix a completed hazardous waste label to each container.

  • Decontaminate Work Area: a. Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination. b. Dispose of the cleaning materials as solid hazardous waste.

  • Store Waste for Pickup: a. Move the sealed and labeled waste containers to your laboratory's designated satellite accumulation area. b. Record the waste in your laboratory's chemical waste inventory.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Jacquilenin_Disposal_Workflow cluster_prep Preparation and Handling cluster_waste_type Waste Characterization cluster_collection Collection and Containment cluster_final_steps Final Procedures start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid seal_label Seal and Label Container 'Hazardous Waste - this compound' collect_solid->seal_label collect_liquid->seal_label store Store in Satellite Accumulation Area seal_label->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for Jacquilenin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Jacquilenin" is identified as a natural product for research use only and is not intended for human consumption[1]. The available information on this specific compound is limited. Therefore, the following guidelines are based on best practices for handling potentially hazardous, cytotoxic, or novel chemical compounds in a laboratory setting. Researchers must conduct a thorough risk assessment based on the specific properties of the substance once more data is available and consult their institution's safety protocols.

Immediate Safety and Personal Protective Equipment (PPE)

Given that this compound is a research compound with unknown comprehensive toxicological data, it should be handled with the same precautions as a hazardous or cytotoxic substance. Exposure can occur through skin contact, inhalation of aerosols or particles, and ingestion[2]. Therefore, a stringent PPE protocol is mandatory.

Minimum PPE Requirements:

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Minimizes the risk of contamination. The outer glove should be changed immediately upon contamination or after a set duration based on breakthrough times.[3][4]
Gown Disposable, impermeable, long-sleeved gown with cuffs tucked into the inner gloves.Protects skin from splashes and contamination.[5]
Eye/Face Protection Safety glasses with side shields or goggles. A full-face shield is required when there is a risk of splashing.Protects eyes and face from accidental splashes of the compound.[3]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be worn when handling the powdered form of the compound to prevent inhalation.Mitigates risk from airborne particles.

All PPE should be donned before entering the designated handling area and removed in a manner that prevents self-contamination before exiting.

Operational Plan for Handling

1. Designated Handling Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet, especially when handling the solid compound or preparing solutions. The work surface should be lined with a disposable, absorbent, plastic-backed pad to contain any spills.

2. Preparation and Administration:

  • When preparing solutions, ensure adequate ventilation and wear all prescribed PPE.

  • Use Luer-lock syringes and fittings to prevent leakage.

  • All containers holding this compound must be clearly labeled with the chemical name and appropriate hazard symbols.[4]

3. Spill Management: In the event of a spill, the area should be immediately cordoned off. A cytotoxic spill kit should be used to clean the spill, and all personnel involved in the cleanup must wear the full PPE ensemble described above.[2][5] All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan

The disposal of this compound and any contaminated materials must adhere to local, state, and federal regulations for hazardous chemical waste.[6][7]

Waste Segregation and Disposal Protocol:

Waste TypeContainerDisposal Procedure
Solid this compound Labeled, sealed, and compatible hazardous waste container.Dispose of through the institution's hazardous waste management program.
Contaminated Sharps Puncture-resistant, cytotoxic sharps container.Never recap needles. Dispose of immediately after use.[5]
Contaminated Labware (e.g., vials, pipette tips) Labeled, leak-proof, and sealed cytotoxic waste container (often a yellow bag or bin).Dispose of as cytotoxic waste.[8]
Contaminated PPE Labeled cytotoxic waste container.All disposable PPE should be removed and placed in the designated waste container before leaving the work area.[5]
Liquid Waste (e.g., unused solutions) Labeled, sealed, and chemically compatible hazardous waste container.Do not dispose of down the drain.[9] Store in a designated satellite accumulation area until collection by waste management personnel.[10]

Experimental Protocols

Protocol: Solubilization of this compound for In Vitro Assays

  • Preparation: Don all required PPE and perform the procedure within a chemical fume hood.

  • Weighing: Carefully weigh the desired amount of powdered this compound using an analytical balance.

  • Solvent Addition: Based on its likely chemical properties as a natural product, initial solubilization attempts should be made with a small volume of a suitable organic solvent, such as DMSO or ethanol. Add the solvent dropwise to the solid compound.

  • Vortexing: Gently vortex the mixture until the compound is fully dissolved.

  • Dilution: Further dilute the stock solution to the desired working concentration using the appropriate cell culture medium or buffer.

  • Storage: Store the stock solution in a tightly sealed vial at the recommended temperature, protected from light.

Visualizations

Handling_Workflow Figure 1. This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Full PPE B Prepare Designated Area (Fume Hood) A->B C Weigh Solid Compound B->C Proceed to Handling D Prepare Solution C->D E Segregate Waste (Sharps, Solids, Liquids, PPE) D->E After Experimentation F Store in Labeled Hazardous Waste Containers E->F G Institutional Waste Management F->G Scheduled Pickup

Caption: Workflow for the safe handling and disposal of this compound.

Disposal_Pathway Figure 2. This compound Waste Disposal Pathway cluster_segregation Waste Segregation at Point of Generation Source This compound-Contaminated Waste (PPE, Labware, Sharps, Liquid) Sharps Cytotoxic Sharps Container Source->Sharps Solid Solid Cytotoxic Waste Bin Source->Solid Liquid Hazardous Liquid Waste Container Source->Liquid SAA Satellite Accumulation Area (SAA) Sharps->SAA Solid->SAA Liquid->SAA Disposal Licensed Hazardous Waste Disposal SAA->Disposal Transport by EHS

Caption: Logical flow for the segregation and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.